Product packaging for (4-Hydroxy-2-butyn)cytosine(Cat. No.:CAS No. 114987-17-6)

(4-Hydroxy-2-butyn)cytosine

Cat. No.: B15193788
CAS No.: 114987-17-6
M. Wt: 179.18 g/mol
InChI Key: IWKHNPUWJPHSEH-UHFFFAOYSA-N
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Description

(4-Hydroxy-2-butyn)cytosine (C8H9N3O2) is a synthetic cytosine derivative characterized by a 4-hydroxy-2-butynyl side chain. This structural modification makes it a molecule of interest in several advanced research areas. Cytosine derivatives are fundamental in nucleic acid chemistry and epigenetics, playing roles in regulating gene expression through mechanisms like DNA methylation . Researchers investigate such modified nucleobases for their potential application in designing novel nucleoside analogs, which can serve as probes in molecular biology or as investigative tools in pharmaceutical development. The specific properties and reactivity of this compound, particularly its alkyne functional group, also make it a valuable building block in bioorthogonal chemistry and click chemistry reactions for labeling biomolecules. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O2 B15193788 (4-Hydroxy-2-butyn)cytosine CAS No. 114987-17-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114987-17-6

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

4-amino-1-(4-hydroxybut-2-ynyl)pyrimidin-2-one

InChI

InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h3,5,12H,4,6H2,(H2,9,10,13)

InChI Key

IWKHNPUWJPHSEH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)CC#CCO

Origin of Product

United States

Foundational & Exploratory

(4-Hydroxy-2-butyn)cytosine synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and professionals in drug development with a background in organic chemistry.

Proposed Synthetic Pathway

The synthesis of (4-Hydroxy-2-butyn)cytosine can be strategically divided into three key stages:

  • Protection of the Hydroxyl Group of 4-Hydroxy-1-butyne: To prevent unwanted side reactions during the subsequent coupling step, the hydroxyl group of the butynol starting material must be protected. A common and effective method is the introduction of a tert-butyldimethylsilyl (TBDMS) protecting group.

  • Sonogashira Coupling: The core of this synthetic approach is the palladium-catalyzed Sonogashira coupling. This reaction will form the crucial carbon-carbon bond between the C5 position of a halogenated cytosine derivative and the protected 4-hydroxy-1-butyne.

  • Deprotection: The final step involves the removal of the TBDMS protecting group to unveil the desired this compound.

The overall proposed synthetic scheme is illustrated in the workflow diagram below.

G cluster_0 Step 1: Protection of 4-Hydroxy-1-butyne cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection 4_hydroxy_1_butyne 4-Hydroxy-1-butyne protected_butyne 4-(tert-Butyldimethylsilyloxy)-1-butyne 4_hydroxy_1_butyne->protected_butyne Protection TBDMS_Cl TBDMS-Cl, Imidazole, DMF coupled_product Protected this compound protected_butyne->coupled_product Coupling 5_iodo_cytosine 5-Iodocytosine 5_iodo_cytosine->coupled_product Pd_catalyst Pd(PPh3)4, CuI, Et3N final_product This compound coupled_product->final_product Deprotection TBAF TBAF, THF

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These are representative procedures based on analogous reactions reported in the literature and may require optimization for the specific substrates.

Step 1: Synthesis of 4-(tert-Butyldimethylsilyloxy)-1-butyne

This step may be circumvented as 4-(tert-Butyldimethylsilyloxy)-1-butyne is commercially available.[1][2][3][4] Should the synthesis from 3-butyn-1-ol be necessary, the following protocol can be adapted.

Materials:

  • 3-Butyn-1-ol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-butyn-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMS-Cl (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(tert-Butyldimethylsilyloxy)-1-butyne.

Step 2: Sonogashira Coupling of 5-Iodocytosine with 4-(tert-Butyldimethylsilyloxy)-1-butyne

The Sonogashira coupling is a versatile method for the C5-alkynylation of pyrimidine nucleosides.[5][6][7] This protocol is adapted for 5-iodocytosine.

Materials:

  • 5-Iodocytosine

  • 4-(tert-Butyldimethylsilyloxy)-1-butyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-iodocytosine (1.0 eq) in anhydrous DMF, add 4-(tert-Butyldimethylsilyloxy)-1-butyne (1.5 eq), CuI (0.2 eq), and triethylamine (3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(PPh3)4 (0.1 eq) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 50-60 °C and stir for 8-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the protected this compound.

Step 3: Deprotection to Yield this compound

The final step involves the removal of the TBDMS protecting group to afford the target molecule.

Materials:

  • Protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected this compound (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

Quantitative Data from Analogous Reactions

While specific yield data for the synthesis of this compound is not available, the following table summarizes typical reaction conditions and yields for Sonogashira couplings of related C5-substituted pyrimidine nucleosides, providing a benchmark for the proposed synthesis.

Starting Material Alkyne Catalyst System Solvent Temperature (°C) Time (h) Yield (%) Reference
5-Iodo-2'-deoxyuridinePhenylacetylenePd(OAc)2, TPPTS, CuIaq. MeCN50190[6]
5-Iodo-2'-deoxyuridineVarious terminal alkynesPd(PPh3)4, CuIDMFRT-502-2460-95[7]
5-IodocytidinePropargyl alcoholPdCl2(PPh3)2, CuIDMF252475N/A

Note: The conditions and yields presented are for analogous reactions and may vary for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound does not involve biological signaling pathways. The logical relationship is a linear synthetic sequence as depicted in the workflow diagram.

Conclusion

The synthesis of this compound is highly feasible through a multi-step approach involving protection, Sonogashira coupling, and deprotection. The protocols provided in this guide are based on well-established chemical principles and offer a solid foundation for the successful synthesis of this target molecule. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields. The Sonogashira coupling remains a powerful and reliable method for the C5-alkynylation of pyrimidine systems, enabling access to a wide range of modified nucleobases for various applications in drug discovery and chemical biology.

References

Novel Synthesis of (4-Hydroxy-2-butyn)cytosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a novel, proposed synthetic pathway for (4-Hydroxy-2-butyn)cytosine, a cytosine derivative with potential applications in medicinal chemistry and drug development. Due to the absence of a published synthesis for this specific molecule, this document provides a comprehensive, step-by-step experimental protocol based on well-established synthetic methodologies for analogous compounds. The proposed synthesis involves a five-step sequence commencing with the regioselective protection of but-2-yne-1,4-diol, followed by activation of the remaining hydroxyl group, N-1 alkylation of a protected cytosine derivative, and subsequent deprotection to yield the target compound. This guide includes detailed experimental procedures, structured data tables for anticipated results, and workflow diagrams to facilitate the practical implementation of this synthetic route in a research and development setting.

Introduction

Cytosine and its derivatives are fundamental components of nucleic acids and play a crucial role in various biological processes. Chemical modifications of the cytosine scaffold have led to the development of numerous therapeutic agents, particularly in the fields of antiviral and anticancer research. The introduction of an unsaturated, functionalized side chain at the N-1 position, such as the 4-hydroxy-2-butynyl group, can offer opportunities for further chemical elaboration and may impart novel biological activities. This guide details a proposed, yet to be experimentally validated, synthetic route to this compound, providing a foundational methodology for its synthesis and subsequent investigation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a five-step process designed for efficiency and regioselectivity. The overall workflow is depicted below.

Synthetic Pathway A But-2-yne-1,4-diol B 4-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-ol A->B  1. TBDMSCl, Imidazole, DMF C 4-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-yl tosylate B->C  2. TsCl, Pyridine D N4-Acetyl-1-(4-((tert-butyldimethylsilyl)oxy)but-2-yn-1-yl)cytosine C->D  3. N4-Acetylcytosine, BSA, TMSOTf E This compound D->E  4. TBAF  5. aq. NH3

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 4-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-ol

This step involves the regioselective monoprotection of but-2-yne-1,4-diol using tert-butyldimethylsilyl chloride (TBDMSCl) to differentiate the two hydroxyl groups.

Experimental Protocol:

  • To a solution of but-2-yne-1,4-diol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-((tert-butyldimethylsilyl)oxy)but-2-yn-1-ol.

Step 2: Synthesis of 4-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-yl tosylate

The free hydroxyl group of the mono-protected diol is activated by conversion to a tosylate, a good leaving group for the subsequent N-alkylation reaction.

Experimental Protocol:

  • Dissolve 4-((tert-butyldimethylsilyl)oxy)but-2-yn-1-ol (1.0 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude tosylate, which can be used in the next step without further purification.

Step 3: Synthesis of N4-Acetyl-1-(4-((tert-butyldimethylsilyl)oxy)but-2-yn-1-yl)cytosine

This key step involves the N-1 alkylation of N4-acetylcytosine with the prepared tosylate using a modified Vorbrüggen procedure.

Experimental Protocol:

  • Suspend N4-acetylcytosine (1.0 eq.) in anhydrous acetonitrile.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 eq.) and heat the mixture at reflux until a clear solution is obtained (approximately 1-2 hours) to form the silylated cytosine derivative in situ.

  • Cool the solution to room temperature and add the crude 4-((tert-butyldimethylsilyl)oxy)but-2-yn-1-yl tosylate (1.2 eq.).

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the formation of the product by TLC.

  • After completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain N4-acetyl-1-(4-((tert-butyldimethylsilyl)oxy)but-2-yn-1-yl)cytosine.

Step 4 & 5: Synthesis of this compound (Deprotection)

The final steps involve the removal of the TBDMS and N-acetyl protecting groups to yield the target molecule.

Experimental Protocol:

  • TBDMS Deprotection: Dissolve the protected nucleoside from the previous step (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the TBDMS deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • N-Acetyl Deprotection: To the crude intermediate, add a saturated solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature for 16-24 hours.

  • Concentrate the reaction mixture in vacuo.

  • Purify the final product by recrystallization or flash column chromatography to afford this compound.

Data Presentation

As this is a proposed synthesis, experimental quantitative data is not available in the literature. The following tables are structured to be populated with experimental results upon completion of the synthesis. Expected yields are estimated based on similar reactions reported in the literature.

Table 1: Summary of Reaction Yields

StepProduct NameStarting MaterialExpected Yield (%)Experimental Yield (%)
14-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-olBut-2-yne-1,4-diol70-85
24-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-yl tosylateMono-protected diol>90 (crude)
3N4-Acetyl-1-(4-((tert-butyldimethylsilyl)oxy)but-2-yn-1-yl)cytosineN4-Acetylcytosine & Tosylate50-70
4/5This compoundFully protected cytosine derivative80-95

Table 2: Characterization Data for this compound

PropertyExpected ValueExperimental Value
Molecular Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol
Appearance White to off-white solid
Melting Point (°C) Not available
¹H NMR (DMSO-d₆) δ (ppm): ~7.5-7.7 (d, 1H, H6), ~5.7-5.9 (d, 1H, H5), ~7.1 (br s, 2H, NH₂), ~5.2 (t, 1H, CH₂OH), ~4.8 (t, 2H, N-CH₂), ~4.1 (d, 2H, CH₂OH)
¹³C NMR (DMSO-d₆) δ (ppm): ~166 (C4), ~156 (C2), ~141 (C6), ~95 (C5), ~85 (alkyne C), ~80 (alkyne C), ~60 (CH₂OH), ~40 (N-CH₂)
Mass Spectrometry ESI-MS [M+H]⁺: Expected m/z = 180.0717

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the proposed synthesis.

Experimental_Workflow_Step1 start Start: But-2-yne-1,4-diol dissolve Dissolve in DMF Add Imidazole start->dissolve cool Cool to 0 °C dissolve->cool add_tbdmscl Add TBDMSCl solution cool->add_tbdmscl react Stir at RT for 12-16h add_tbdmscl->react workup Aqueous Workup Extract with Et2O react->workup purify Column Chromatography workup->purify product Product: 4-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-ol purify->product

Caption: Workflow for the synthesis of the mono-protected diol.

Experimental_Workflow_Step3 start Start: N4-Acetylcytosine silylate Suspend in MeCN Add BSA, Reflux start->silylate cool Cool to RT silylate->cool add_tosylate Add Tosylate cool->add_tosylate add_tmsotf Add TMSOTf at 0 °C add_tosylate->add_tmsotf react Stir at RT for 24h add_tmsotf->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Product: Protected Nucleoside purify->product

Caption: Workflow for the N-1 alkylation of N4-acetylcytosine.

Deprotection_Logic start N4-Acetyl-1-(4-((tert-butyldimethylsilyl)oxy)but-2-yn-1-yl)cytosine tbdms_deprotection TBAF, THF start->tbdms_deprotection intermediate N4-Acetyl-1-(4-hydroxybut-2-yn-1-yl)cytosine tbdms_deprotection->intermediate nacetyl_deprotection aq. NH3, MeOH intermediate->nacetyl_deprotection final_product This compound nacetyl_deprotection->final_product

Caption: Logical flow of the two-step deprotection sequence.

Conclusion

This technical guide provides a detailed and actionable framework for the novel synthesis of this compound. While the presented protocol is based on established and reliable chemical transformations, it is important to note that the synthesis of this specific target molecule has not been previously reported. Therefore, the reaction conditions may require further optimization, and the expected yields and characterization data are provided as estimations. This guide is intended to serve as a valuable resource for researchers embarking on the synthesis of this and related novel cytosine analogues, paving the way for the exploration of their chemical and biological properties.

An In-depth Technical Guide to (4-Hydroxy-2-butyn)cytosine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "(4-Hydroxy-2-butyn)cytosine" is not readily found in existing chemical literature. This guide, therefore, provides a comprehensive overview based on the well-established properties of its constituent moieties: the cytosine nucleobase and the 4-hydroxy-2-butynyl functional group. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the anticipated chemical properties, potential synthetic routes, and hypothetical biological activities of this novel compound.

Core Chemical Properties

This section details the known properties of cytosine and the predicted properties of the 4-hydroxy-2-butynyl substituent.

Cytosine is one of the four primary nucleobases found in DNA and RNA.[1] It is a pyrimidine derivative with a heterocyclic aromatic ring, an amine group at position 4, and a keto group at position 2.[1]

Table 1: Physicochemical Properties of Cytosine

PropertyValueReference
Molecular FormulaC₄H₅N₃O[2]
Molar Mass111.10 g/mol [2]
Melting Point>300 °C (decomposes)---
Water SolubilitySoluble---
pKa₁4.6 (protonation of N3)---
pKa₂12.2 (deprotonation of the amino group)[3]

Table 2: Spectroscopic Data for Cytosine

Spectrum TypeKey Peaks/Shifts (Solvent: D₂O or H₂O)Reference
¹H NMR~7.5 ppm (d, 1H), ~6.0 ppm (d, 1H)[4][5]
¹³C NMR~170.1 ppm, ~162.1 ppm, ~145.8 ppm, ~97.8 ppm[6]
Mass Spectrometrym/z = 111.04 (M)+---

Information on the 4-hydroxy-2-butynyl group can be inferred from related compounds such as 4-hydroxy-2-butynal. This functional group introduces a hydroxyl group and an alkyne, which are expected to influence the overall properties of the target molecule.

Table 3: Properties of 4-Hydroxy-2-butynal (for inference)

PropertyValueReference
Molecular FormulaC₄H₄O₂[7]
Molar Mass84.07 g/mol [7]
InChIKeyQAPQYLWHUDXNHY-UHFFFAOYSA-N[7][8]
SMILESC(C#CC=O)O[7]

Potential Synthesis of this compound

The synthesis of N-alkylated cytosine derivatives is a well-established field.[9][10][11][12][13] A plausible synthetic route to this compound would involve the N-alkylation of cytosine with a suitable 4-hydroxy-2-butynyl electrophile. A general two-step procedure is outlined below, involving the protection of the exocyclic amino group, followed by alkylation.

  • Protection of Cytosine:

    • Suspend cytosine in a suitable aprotic solvent (e.g., dry DMF).

    • Add a protecting group reagent for the N1 position, such as a silylating agent (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole).

    • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Isolate the N1-protected cytosine by standard workup procedures.

  • N4-Alkylation:

    • Dissolve the N1-protected cytosine in a dry aprotic solvent (e.g., THF).

    • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

    • Add a strong, non-nucleophilic base (e.g., KHMDS) to deprotonate the exocyclic amino group.

    • After stirring for a suitable time, add the electrophile, 4-bromo-2-butyn-1-ol (a hypothetical reagent for this synthesis).

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).

  • Deprotection and Purification:

    • Remove the N1-protecting group using appropriate conditions (e.g., a fluoride source like TBAF for a silyl group).

    • Purify the crude product using column chromatography on silica gel to yield this compound.

G Hypothetical Synthesis of this compound cluster_0 Step 1: Protection cluster_1 Step 2: N4-Alkylation cluster_2 Step 3: Deprotection Cytosine Cytosine N1_Protected_Cytosine N1_Protected_Cytosine Cytosine->N1_Protected_Cytosine  Protection (e.g., TBDMSCl) Alkylated_Product Alkylated_Product N1_Protected_Cytosine->Alkylated_Product  1. Base (KHMDS)  2. 4-bromo-2-butyn-1-ol Target_Molecule This compound Alkylated_Product->Target_Molecule  Deprotection (e.g., TBAF)

Caption: A workflow for the proposed synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound is unknown, the introduction of an alkyl chain with a hydroxyl group and an alkyne to the cytosine base could lead to several interesting biological properties. Many cytosine derivatives exhibit significant biological activities, including anticancer and antiviral effects.[3] These activities often stem from their ability to act as antimetabolites, interfering with DNA and RNA synthesis.[3]

The 4-hydroxy-2-butynyl group could influence the molecule's interaction with key enzymes involved in nucleotide metabolism and DNA replication. The hydroxyl group could form hydrogen bonds with active site residues, while the rigid alkyne linker might position the cytosine moiety in a specific orientation within an enzyme's active site.

One potential mechanism of action for this compound could be the inhibition of DNA methyltransferases (DNMTs). DNMTs are crucial for epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer.[14] The modified cytosine could act as a substrate mimic, binding to the active site of DNMTs and potentially forming a covalent adduct, leading to irreversible inhibition.

G Hypothetical Inhibition of DNA Methylation cluster_0 Normal DNA Methylation cluster_1 Inhibition by this compound DNMT DNA Methyltransferase Methylated_DNA 5-methylcytosine in DNA DNMT->Methylated_DNA Inhibited_DNMT Inhibited DNMT DNMT->Inhibited_DNMT SAM S-adenosyl methionine (Methyl Donor) SAM->DNMT Cytosine_DNA Cytosine in DNA Cytosine_DNA->DNMT Gene_Silencing Gene Silencing Methylated_DNA->Gene_Silencing Inhibitor This compound Inhibitor->DNMT  Inhibition

Caption: A diagram illustrating the potential inhibition of DNA methylation.

Conclusion

While "this compound" remains a hypothetical compound at present, this technical guide provides a solid foundation for its future investigation. By understanding the well-characterized properties of cytosine and the predictable influence of the 4-hydroxy-2-butynyl moiety, researchers can design targeted synthetic strategies and formulate hypotheses about its potential biological activities. The exploration of novel cytosine derivatives like this holds promise for the development of new therapeutic agents and research tools.

References

A Comprehensive Technical Guide to the Spectroscopic and Synthetic Profile of (4-Hydroxy-2-butyn)cytosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (4-Hydroxy-2-butyn)cytosine. These predictions are derived from the analysis of its chemical structure, including the cytosine core and the 4-hydroxy-2-butynyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8s1HH6
~7.2 (broad)s1HNH₂
~6.8 (broad)s1HNH₂
~4.9t, J=5.5 Hz1HOH
~4.2t, J=2.0 Hz2HH1'
~3.6q, J=5.5, 2.0 Hz2HH4'

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.5C4
~155.8C2
~141.0C6
~95.0C5
~85.0C3' (alkyne)
~80.0C2' (alkyne)
~60.0C4'
~23.0C1'
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

ParameterValue
Molecular Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol
Exact Mass (Monoisotopic) 179.0695 u
Predicted Key Fragments (EI) m/z 162 ([M-OH]⁺), 150 ([M-CH₂OH]⁺), 134, 111 (cytosine), 95, 69
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (hydroxyl), N-H stretch (amine)
~3100MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~2250Weak-MediumC≡C stretch (alkyne)
~1680StrongC=O stretch (amide)
~1640StrongN-H bend (amine)
~1500MediumC=C stretch (aromatic)
~1200MediumC-O stretch (hydroxyl)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Spectroscopy Data

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ethanol~275~9000
Water (pH 7)~267~6000

Experimental Protocols

The synthesis of this compound can be hypothetically achieved via a Sonogashira cross-coupling reaction. This well-established method is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Synthesis of this compound via Sonogashira Coupling

This protocol outlines the coupling of 5-iodocytosine with 3-butyn-1-ol.

Materials:

  • 5-Iodocytosine

  • 3-Butyn-1-ol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 5-iodocytosine (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), PPh₃ (0.08 equivalents), and CuI (0.04 equivalents).

  • Solvent and Reagents Addition: Add anhydrous DMF to dissolve the solids. To this mixture, add triethylamine (3 equivalents) followed by 3-butyn-1-ol (1.2 equivalents) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to yield this compound.

Spectroscopic Analysis Protocol

¹H and ¹³C NMR Spectroscopy:

  • Prepare a ~5-10 mg sample of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

Mass Spectrometry (High-Resolution Electron Impact):

  • Introduce a small amount of the sample into a high-resolution mass spectrometer.

  • Obtain the electron impact (EI) mass spectrum to determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum from 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or water).

  • Record the UV-Vis absorption spectrum from 200 to 400 nm using a spectrophotometer.

Visualizations

Synthetic Workflow

G Synthetic Workflow for this compound A 5-Iodocytosine + 3-Butyn-1-ol B Sonogashira Coupling (Pd₂(dba)₃, PPh₃, CuI, TEA, DMF) A->B C Crude Product B->C D Silica Gel Chromatography C->D E This compound D->E

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

G Spectroscopic Analysis Workflow A Purified this compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (HRMS) A->C D Infrared Spectroscopy (IR) A->D E UV-Vis Spectroscopy A->E F Structural Elucidation B->F C->F D->F E->F

Caption: Workflow for spectroscopic characterization.

In-depth Technical Guide on the Biological Activity of (4-Hydroxy-2-butyn)cytosine

Author: BenchChem Technical Support Team. Date: November 2025

Notice of Limited Information

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information on a compound specifically named "(4-Hydroxy-2-butyn)cytosine." This suggests that this compound may be novel, not yet synthesized, or not widely studied. As a result, data regarding its biological activity, quantitative metrics of efficacy, and specific experimental protocols are not available.

Therefore, the requested in-depth technical guide, including data tables, detailed experimental methodologies, and signaling pathway diagrams for "this compound," cannot be provided at this time.

General Context: Biological Activity of Related Cytosine Derivatives

While information on the specific compound of interest is unavailable, research has been conducted on various cytosine derivatives, including those with structural similarities such as alkyne side chains. These related compounds offer a glimpse into the potential areas of biological activity that a novel cytosine derivative might exhibit.

Cytosine and its derivatives are fundamental to molecular biology and medicine, playing key roles in the structure and function of nucleic acids.[1] Minor structural modifications to the cytosine molecule can lead to significant changes in its physicochemical properties and biological activities.[1] Many cytosine analogues have been developed as therapeutic agents, often functioning as antimetabolites that interfere with DNA replication and RNA transcription in rapidly dividing cells, such as cancer cells or viruses.[1]

Cytosine Analogues in Therapeutics

A prominent example of a cytosine analogue is Cytarabine (cytosine arabinoside or ara-C). It is a chemotherapy agent used in the treatment of various leukemias, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[2]

  • Mechanism of Action: Cytarabine is an antimetabolite that, once inside a cell, is converted into its active triphosphate form (ara-CTP). Ara-CTP inhibits DNA polymerase, is incorporated into DNA leading to chain termination, and ultimately induces apoptosis in rapidly dividing cancer cells.[3]

  • Toxicity: A major side effect of cytarabine is myelosuppression.[4] High doses can also lead to neurotoxicity, including cerebellar toxicity, and cutaneous toxicity.[5][6]

Alkynyl-Modified Cytosine Derivatives

The introduction of an alkyne group onto a cytosine or nucleoside structure is a common strategy in medicinal chemistry and chemical biology. This functional group is valuable for several reasons:

  • Bioorthogonal Chemistry: Terminal alkynes are key functional groups for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the specific and efficient labeling of molecules with probes for imaging or affinity purification.

  • Therapeutic Potential: Alkynyl-containing natural products have shown a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.[4] The modification of nucleosides with alkynyl groups can lead to compounds with antiviral or anticancer activity. For instance, some cytosine-based analogues with modifications at the C5 position, including the introduction of alkynyl groups, have been investigated for their biological activity.

While no specific data for "this compound" exists, the general principles of cytosine analogue activity suggest that if synthesized, it would likely be investigated for its potential as an anticancer or antiviral agent. Its biological activity would be highly dependent on its ability to be recognized by cellular enzymes, such as kinases that would phosphorylate it, and its subsequent interaction with DNA polymerases or other cellular machinery.

Due to the lack of specific data, no quantitative data tables, experimental protocols, or visualizations can be generated.

References

In Vitro Stability of (4-Hydroxy-2-butyn)cytosine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Hydroxy-2-butyn)cytosine is a cytosine analogue with potential applications in various therapeutic areas. A thorough understanding of its in vitro stability is a critical prerequisite for its development as a drug candidate. This technical guide provides a comprehensive overview of the methodologies and experimental protocols required to assess the chemical and metabolic stability of novel cytosine analogues like this compound. While specific quantitative stability data for this compound is not extensively available in the public domain, this document outlines the established procedures for generating such crucial information. One available source indicates that the compound is completely stable in deuterated dimethyl sulfoxide (CD3SOCD3) at ambient temperature, suggesting a degree of intrinsic chemical stability.

Core Principles of In Vitro Stability Assessment

The in vitro stability of a drug candidate is evaluated to predict its fate in a biological system. The primary goals are to determine its intrinsic chemical stability and its susceptibility to enzymatic degradation. These studies are typically conducted in the early stages of drug discovery and development to identify potential liabilities and guide medicinal chemistry efforts.

Key aspects of in vitro stability testing include:

  • Chemical Stability: Assesses the degradation of the compound under various physicochemical conditions, such as pH and temperature. This is often evaluated through forced degradation studies.

  • Metabolic Stability: Determines the susceptibility of the compound to metabolism by drug-metabolizing enzymes, typically using liver fractions (microsomes, S9) or hepatocytes.

Experimental Protocols for In Vitro Stability Assessment

The following sections detail the experimental protocols for determining the chemical and metabolic stability of a compound like this compound.

Chemical Stability (Forced Degradation Studies)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2][3][4]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the compound in 0.1 N HCl at a specified temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Incubate the compound in 0.1 N NaOH at a specified temperature (e.g., 60°C) for various time points.

    • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for various time points.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period.

    • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and fluorescent light for a defined period, as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, neutralize the samples (if necessary) and analyze them using a stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of stressed and unstressed samples.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis0.1 N HCl60°C0-24 hours
Basic Hydrolysis0.1 N NaOH60°C0-24 hours
Oxidation3% H₂O₂Room Temperature0-24 hours
Thermal DegradationDry Heat80°C48 hours
PhotostabilityUV and Fluorescent LightRoom TemperatureAs per ICH Q1B
Metabolic Stability in Liver Microsomes

This assay determines the intrinsic clearance of a compound by phase I metabolic enzymes, primarily cytochrome P450s (CYPs).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in liver microsomes.

Methodology:

  • Reagents:

    • Liver microsomes (human, rat, mouse)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Test compound stock solution

    • Positive control compound (e.g., Verapamil)

  • Incubation:

    • Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

    • Add the test compound to the mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Table 2: Typical Conditions for Microsomal Stability Assay

ParameterCondition
Microsome Concentration0.5 - 1.0 mg/mL
Test Compound Concentration1 µM
Incubation Temperature37°C
pH7.4
CofactorNADPH Regenerating System
Time Points0, 5, 15, 30, 45, 60 minutes

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is a validated analytical method that can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique.[5][6][7][8]

Key Method Development Considerations:

  • Column Chemistry: A C18 column is a common starting point for reversed-phase chromatography.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase can significantly impact the retention of ionizable compounds like cytosine analogues.

  • Gradient Elution: A gradient elution is often necessary to resolve the parent compound from a range of degradation products with different polarities.

  • Detection: A photodiode array (PDA) detector can provide spectral information to assess peak purity. Mass spectrometry (MS) provides higher selectivity and sensitivity and can aid in the identification of degradation products.

Visualizations of Experimental Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Stock Solution of This compound acid Acidic Hydrolysis stock->acid Expose to base Basic Hydrolysis stock->base Expose to oxidation Oxidative Degradation stock->oxidation Expose to thermal Thermal Degradation stock->thermal Expose to photo Photostability stock->photo Expose to sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV/MS sampling->hplc Analyze data Degradation Profile & Product ID hplc->data Generate

Caption: Workflow for forced degradation studies.

Microsomal Stability Assay Workflow

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Sample Processing & Analysis cluster_data Data Analysis reagents Prepare Incubation Mixture: Microsomes, Buffer, Test Compound start_reaction Initiate Reaction with NADPH Regenerating System reagents->start_reaction time_points Collect Aliquots at Various Time Points start_reaction->time_points quench Quench Reaction with Cold Organic Solvent time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for microsomal stability assay.

Potential Degradation Pathways of Cytosine Analogues

Based on the known chemistry of cytosine and its derivatives, several degradation pathways can be anticipated for this compound under forced degradation conditions:

  • Hydrolysis of the Glycosidic Bond: This is a common degradation pathway for nucleoside analogues, especially under acidic conditions, leading to the cleavage of the bond between the cytosine base and the butynyl side chain.

  • Deamination: The exocyclic amine group of the cytosine ring can be hydrolyzed to a carbonyl group, converting the cytosine moiety to a uracil analogue. This is often observed under acidic or basic conditions.

  • Modification of the Side Chain: The hydroxybutynyl side chain may be susceptible to oxidation or other transformations under specific stress conditions.

Logical Relationship of Potential Degradation

Degradation_Pathways cluster_degradation Potential Degradation Products parent This compound hydrolysis Cytosine + 4-Hydroxy-2-butyn-1-ol (Glycosidic Bond Cleavage) parent->hydrolysis Acidic/Basic Hydrolysis deamination (4-Hydroxy-2-butyn)uracil parent->deamination Hydrolytic Deamination side_chain_mod Side Chain Modified Product parent->side_chain_mod Oxidation/Other

Caption: Potential degradation pathways.

Conclusion

While specific in vitro stability data for this compound is limited, this guide provides a comprehensive framework for its evaluation. By employing the detailed experimental protocols for forced degradation and metabolic stability, researchers can generate the necessary data to understand the compound's stability profile. This information is indispensable for making informed decisions in the drug development process, including lead optimization, formulation development, and prediction of in vivo behavior. The provided workflows and potential degradation pathways offer a solid foundation for designing and interpreting these critical studies.

References

Technical Guide: (4-Hydroxy-2-butyn)cytosine - Solubility and Storage Considerations for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data for the solubility and storage of (4-Hydroxy-2-butyn)cytosine is not publicly available. This guide provides a comprehensive overview based on the known properties of the parent molecule, cytosine, and general principles for modified nucleosides. The information herein is intended to serve as a foundational resource for researchers handling this and similar novel compounds.

Introduction to this compound

This compound is a synthetic derivative of cytosine, one of the four primary nucleobases in DNA and RNA. The introduction of a 4-hydroxy-2-butynyl group at the N1 position of the cytosine ring is expected to significantly alter its physicochemical properties compared to the parent molecule. Such modifications are often employed in drug discovery to enhance therapeutic efficacy, modulate metabolic stability, or to introduce functionalities for further chemical conjugation. Understanding the solubility and storage characteristics of this novel nucleoside analog is paramount for its successful application in research and drug development.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation potential. While specific data for this compound is lacking, we can infer its likely behavior from the properties of cytosine and the influence of the appended functional group.

The introduction of non-polar groups to cytosine generally decreases its solubility in water, while polar groups tend to increase it[1]. The 4-hydroxy-2-butynyl substituent contains both a hydrophobic alkyne linker and a polar hydroxyl group. This dual nature suggests that the solubility of this compound in both aqueous and organic solvents may be complex. The hydroxyl group may contribute to improved aqueous solubility compared to a simple alkynyl-substituted cytosine, while the butynyl chain will likely enhance its solubility in organic solvents relative to unmodified cytosine.

For reference, the solubility of the parent molecule, cytosine, is presented in Table 1.

Table 1: Solubility of Cytosine

SolventSolubilityTemperature (°C)
WaterLimited[1]Room Temperature
Polar Protic Solvents (e.g., water)Soluble[2]Not Specified
Nonpolar SolventsVery low[2]Not Specified

Computational studies on cytosine derivatives have shown that solvation free energies are influenced by the polarity of the solvent[2]. This suggests that a systematic experimental evaluation of this compound solubility in a range of solvents is essential.

Recommended Storage and Stability

The stability of modified nucleosides is a critical factor for ensuring the integrity and reproducibility of experimental results. Generally, modified oligonucleotides share similar stability characteristics with their unmodified counterparts[3]. However, certain modifications can impact stability.

Table 2: General Storage Recommendations for Modified Nucleosides

FormTemperatureConditions
Dry Powder-20°CIn the dark
In Solution (e.g., TE buffer or nuclease-free water)-20°C or -80°CAliquoted to avoid freeze-thaw cycles

It is prudent to handle this compound with the same care as other modified nucleosides. Long-term storage in a dry, solid form at -20°C is recommended. For experimental use, stock solutions should be prepared in an appropriate solvent, aliquoted into smaller volumes to minimize freeze-thaw cycles, and stored at -20°C or -80°C. The stability of N-alkynyl pyrimidines can be influenced by the specific chemical environment, and therefore, the stability in the chosen experimental buffer should be verified.

Experimental Protocols

General Protocol for Solubility Determination

The following is a general protocol that can be adapted to determine the solubility of this compound in various solvents. This method relies on a tiered approach, starting with aqueous-based solutions and progressing to organic solvents if necessary.

Materials:

  • This compound

  • Glass vials

  • Vortex mixer

  • Water bath sonicator

  • Incubator or water bath at 37°C

  • Microscope

  • Centrifuge

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of the test compound in a solvent in which it is known to be freely soluble (e.g., DMSO).

  • Aqueous Solubility Assessment:

    • Dispense a small, accurately weighed amount of this compound into a glass vial.

    • Add the aqueous buffer of choice (e.g., phosphate-buffered saline, cell culture medium) to achieve a target concentration (e.g., 1 mg/mL).

    • Vortex the mixture for 1-2 minutes at room temperature.

    • Visually inspect for undissolved particles. A clear solution indicates solubility at that concentration.

    • If not fully dissolved, sonicate in a water bath for 15 minutes.

    • If the compound remains insoluble, incubate at 37°C for 1 hour with intermittent vortexing.

  • Organic Solvent Solubility Assessment:

    • If the compound has poor aqueous solubility, repeat the procedure with various organic solvents (e.g., ethanol, methanol, chloroform).

  • Quantitative Analysis:

    • After the solubility assessment, centrifuge the samples to pellet any undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

Diagrams and Workflows

Logical Workflow for Characterization of Novel Nucleoside Analogs

The following diagram outlines a typical workflow for the initial characterization and experimental use of a novel nucleoside analog like this compound.

workflow cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation cluster_3 Drug Development start Start synthesis Synthesis of This compound start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification solubility Solubility Assessment (Aqueous & Organic) purification->solubility stability Stability Studies (pH, Temperature) solubility->stability invitro In Vitro Assays (e.g., antiviral, anticancer) stability->invitro invivo In Vivo Studies (if promising in vitro) invitro->invivo formulation Formulation Development invivo->formulation end End formulation->end

Caption: Workflow for novel nucleoside analog characterization.

Hypothetical Signaling Pathway Involvement

Nucleoside analogs often exert their therapeutic effects by interfering with cellular signaling pathways, particularly those involved in DNA and RNA synthesis. The diagram below illustrates a hypothetical scenario where this compound could be investigated for its potential to inhibit viral replication by targeting the viral polymerase.

signaling_pathway cluster_virus Viral Replication Cycle cluster_drug Drug Action viral_entry Viral Entry viral_rna Viral RNA viral_entry->viral_rna reverse_transcription Reverse Transcription viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration Integration into Host Genome viral_dna->integration transcription Transcription integration->transcription viral_proteins Viral Proteins transcription->viral_proteins assembly Virion Assembly viral_proteins->assembly drug This compound drug_active Active Triphosphate Metabolite drug->drug_active Cellular Kinases drug_active->reverse_transcription Inhibition

Caption: Hypothetical inhibition of viral replication.

References

The Undiscovered Landscape: A Technical Review of (4-Hydroxy-2-butyn)cytosine

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of the current scientific literature reveals no specific discovery, synthesis, or biological evaluation of the compound (4-Hydroxy-2-butyn)cytosine. This suggests that this molecule may represent a novel, yet-to-be-explored area of chemical and pharmacological research.

While direct information is unavailable, this technical overview will explore the constituent components of this hypothetical molecule, providing context from related compounds and outlining potential avenues for its synthesis and investigation. This guide is intended for researchers, scientists, and drug development professionals interested in the frontiers of nucleoside analogue research.

Deconstructing this compound: A Look at its Moieties

The name this compound implies a cytosine base modified with a four-carbon chain containing a hydroxyl group and a carbon-carbon triple bond (an alkyne).

  • Cytosine: A fundamental pyrimidine nucleobase, cytosine is a key component of DNA and RNA.[1] Its derivatives are a cornerstone of antiviral and anticancer therapies.[2][3] For instance, Cytarabine, a cytosine arabinoside, is used in the treatment of leukemia by inhibiting DNA synthesis.[4][5] The exocyclic amino group (N4) and the ring nitrogens of the cytosine scaffold are common sites for chemical modification to generate novel therapeutic agents.[4][6][7][8]

  • 4-Hydroxy-2-butynyl group: This substituent is a short, functionalized alkyne. Alkynyl groups are valuable in medicinal chemistry as they can participate in "click" chemistry reactions, act as bioorthogonal handles for labeling, and form key interactions with biological targets. The presence of a terminal hydroxyl group offers a potential site for further modification, such as glycosylation or phosphorylation, which can be crucial for metabolic activation or altering pharmacokinetic properties.

Potential Synthetic Strategies

Based on established methods for the synthesis of cytosine derivatives and alkynyl-substituted nucleosides, several plausible routes to this compound can be proposed.

N-Alkylation of Cytosine

A common strategy for modifying cytosine is the direct alkylation of the pyrimidine ring. However, controlling the regioselectivity (N1 vs. N3 vs. N4) can be challenging. A potential synthetic workflow could involve:

  • Protection of Cytosine: To achieve selective alkylation, protecting groups would likely be necessary to block reactive sites on the cytosine ring and its exocyclic amino group.

  • Synthesis of the Alkynylating Agent: The 4-hydroxy-2-butynyl sidechain would need to be synthesized as an electrophilic species, for example, 4-(tert-butyldimethylsilyloxy)-1-bromo-2-butyne, to react with the protected cytosine.

  • Coupling Reaction: The protected cytosine would be reacted with the alkynylating agent under basic conditions.

  • Deprotection: Removal of the protecting groups would yield the final product.

A generalized workflow for such a synthesis is depicted below.

G Cytosine Cytosine Protected_Cytosine Protected Cytosine Cytosine->Protected_Cytosine Protection Coupling_Product Coupled Product Protected_Cytosine->Coupling_Product Alkylation Final_Product This compound Coupling_Product->Final_Product Deprotection Butynol 3-Butyn-1-ol Protected_Butynol Protected 3-Butyn-1-ol Butynol->Protected_Butynol Protection Alkynyl_Halide Alkynyl Halide Protected_Butynol->Alkynyl_Halide Halogenation Alkynyl_Halide->Coupling_Product

Figure 1. A potential synthetic workflow for this compound via N-alkylation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for attaching alkynyl groups to heterocyclic rings.[9] This approach would involve:

  • Halogenation of Cytosine: Synthesis of a halogenated cytosine derivative (e.g., 5-iodocytosine or N4-chloroacetylcytosine).

  • Coupling: Reaction of the halogenated cytosine with a protected 3-butyn-1-ol in the presence of a palladium catalyst and a copper(I) co-catalyst.

  • Deprotection: Removal of any protecting groups.

The choice of synthetic route would depend on the desired point of attachment for the 4-hydroxy-2-butynyl group.

Hypothetical Biological Activity and Signaling Pathways

Given the lack of experimental data, the biological activity of this compound can only be speculated upon based on the activities of structurally related molecules.

  • Antiviral/Anticancer Agent: Many modified nucleosides function as inhibitors of DNA or RNA polymerases or reverse transcriptases.[8] After intracellular phosphorylation to the triphosphate form, this compound could act as a chain terminator during nucleic acid synthesis. The rigidity of the alkyne bond might influence its interaction with the active site of these enzymes.

  • Enzyme Inhibition: The molecule could potentially inhibit enzymes involved in nucleotide metabolism, such as thymidylate synthase or ribonucleotide reductase.

A hypothetical mechanism of action as a DNA polymerase inhibitor is illustrated below.

cluster_cell Target Cell M This compound M_MP Monophosphate M->M_MP Kinases M_DP Diphosphate M_MP->M_DP Kinases M_TP Triphosphate M_DP->M_TP Kinases DNA_Polymerase DNA Polymerase M_TP->DNA_Polymerase DNA_Synthesis DNA Synthesis Chain_Termination Chain Termination DNA_Polymerase->Chain_Termination Incorporation

Figure 2. Hypothetical intracellular activation and mechanism of action for this compound as a DNA synthesis inhibitor.

Future Directions and Conclusion

The synthesis and biological evaluation of this compound represent an unexplored area of research. Key future experiments would include:

  • Chemical Synthesis and Characterization: The successful synthesis of the compound followed by structural confirmation using techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • In Vitro Biological Screening: Evaluation of the compound's cytotoxicity against a panel of cancer cell lines and its activity against various viruses.

  • Mechanism of Action Studies: If biological activity is observed, further studies to elucidate the specific molecular targets and signaling pathways affected would be warranted.

References

Methodological & Application

Application Notes and Protocols for (4-Hydroxy-2-butyn)cytosine in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4-Hydroxy-2-butyn)cytosine is a modified nucleoside that holds significant potential for a range of applications in chemical biology, drug development, and molecular diagnostics. Its key structural feature is the presence of a terminal alkyne group, which enables its use in highly efficient and specific "click chemistry" reactions. This allows for the covalent attachment of a wide variety of molecules, such as fluorescent dyes, biotin, or drug candidates, to biomolecules that have been metabolically or synthetically incorporated with this modified cytosine.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful bioconjugation technique known for its high yields, selectivity, and compatibility with biological systems. The alkyne group of this compound can react with an azide-modified molecule to form a stable triazole linkage. This process is bio-orthogonal, meaning it does not interfere with native biochemical processes, making it an ideal tool for studying and manipulating biological systems.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers, scientists, and drug development professionals in several key areas:

  • DNA and RNA Labeling: By incorporating this compound into nucleic acids, either through chemical synthesis or enzymatic incorporation, researchers can fluorescently label specific DNA or RNA sequences. This is invaluable for applications such as in situ hybridization, tracking nucleic acid localization and dynamics within cells, and for developing novel diagnostic assays.[1][2][3]

  • Antiviral and Anticancer Drug Discovery: Cytosine derivatives are fundamental components of many antiviral and anticancer drugs.[4][5] The ability to attach various functional groups to this compound via click chemistry opens up new avenues for creating novel therapeutic agents. For example, it can be used to conjugate cytotoxic payloads to targeting moieties or to develop probes for identifying new drug targets.

  • Bioconjugation and Biomaterial Science: The alkyne handle on this compound allows for its conjugation to a wide array of molecules and materials. This can be used to immobilize DNA onto surfaces for microarray development, to create novel hydrogels with specific functionalities, or to construct complex biomolecular architectures.

  • Cellular Imaging: When combined with fluorescent azides, this compound can be used to visualize the incorporation and distribution of the modified nucleoside in living cells. This provides insights into cellular metabolism and proliferation.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound-labeled Oligonucleotides

This protocol describes a general method for labeling an oligonucleotide containing this compound with an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • This compound-labeled oligonucleotide

  • Azide-functionalized molecule (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in DMSO/water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the this compound-labeled oligonucleotide in PBS to a final concentration of 10-100 µM.

    • Add the azide-functionalized molecule to the reaction mixture. A 2 to 10-fold molar excess over the oligonucleotide is recommended.

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 1-5 mM.

    • Add the CuSO₄ solution to a final concentration of 0.5-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the reaction rate. Protect the reaction from light if using a fluorescent dye.

  • Purification:

    • Purify the labeled oligonucleotide from the excess reagents using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

Quantitative Data Summary

The efficiency of click chemistry reactions is typically high, often exceeding 90% conversion. The following table provides a hypothetical summary of expected results for the labeling of a this compound-modified oligonucleotide.

ParameterValue
Oligonucleotide Concentration 50 µM
Azide-Fluor 488 Concentration 250 µM
CuSO₄ Concentration 1 mM
Sodium Ascorbate Concentration 5 mM
Reaction Time 2 hours
Reaction Temperature 25°C
Typical Labeling Efficiency >95%

Visualizing the Workflow

Diagram 1: Experimental Workflow for Labeling Biomolecules

The following diagram illustrates the general workflow for labeling a biomolecule containing this compound using click chemistry.

G cluster_0 Preparation cluster_1 Click Reaction cluster_2 Analysis A Synthesize or acquire this compound B Incorporate into biomolecule (e.g., DNA) A->B D Mix biomolecule and reporter molecule B->D C Prepare azide-modified reporter molecule C->D E Add Cu(I) catalyst (CuSO4 + Ascorbate) D->E F Incubate at room temperature E->F G Purify labeled biomolecule F->G H Characterize (e.g., spectroscopy, gel electrophoresis) G->H I Downstream applications (e.g., imaging) H->I

Caption: Workflow for biomolecule labeling using click chemistry.

Diagram 2: Conceptual Signaling Pathway Investigation

This diagram shows a conceptual workflow for using this compound to study a cellular signaling pathway.

G A Treat cells with this compound B Metabolic incorporation into cellular DNA A->B C Induce signaling pathway of interest B->C D Lyse cells and isolate DNA C->D E Click label DNA with Azide-Biotin D->E F Affinity purify labeled DNA-protein complexes E->F G Identify proteins by mass spectrometry F->G H Elucidate pathway components G->H

Caption: Investigating signaling pathways with click chemistry.

References

Application Notes and Protocols for Metabolic Labeling with (4-Hydroxy-2-butyn)cytosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying cellular processes by introducing modified building blocks that are incorporated into biomolecules. (4-Hydroxy-2-butyn)cytosine is a modified nucleoside analog of cytosine, featuring a terminal alkyne group. This functional group allows for a bioorthogonal "click" reaction with azide-containing reporter molecules, enabling the detection and analysis of newly synthesized DNA and RNA. The presence of a hydroxyl group on the butynyl chain may influence its solubility, cellular uptake, and enzymatic recognition compared to other alkyne-modified nucleosides.

These application notes provide a comprehensive overview of the use of this compound in metabolic labeling, including protocols for labeling, detection, and downstream analysis.

Principle of Metabolic Labeling with this compound

The workflow for metabolic labeling using this compound involves three main steps:

  • Metabolic Incorporation: Cells are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized DNA and RNA by cellular polymerases.

  • Click Chemistry Reaction: The alkyne group on the incorporated this compound is then covalently linked to an azide-modified reporter molecule (e.g., a fluorophore, biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and occurs under biocompatible conditions.[1][][3]

  • Downstream Analysis: The labeled biomolecules can then be visualized by fluorescence microscopy, isolated for proteomic or genomic analysis, or quantified using various techniques.

Data Presentation

While specific quantitative data for this compound is not yet widely available in the literature, researchers should aim to generate data to characterize its performance. The following tables provide a template for organizing and presenting such data.

Table 1: Optimal Concentration and Incubation Time for this compound Labeling

Cell LineOptimal Concentration (µM)Optimal Incubation Time (hours)Notes
e.g., HeLa[To be determined][To be determined]Titration experiments should be performed to find the balance between efficient labeling and minimal cytotoxicity.
e.g., A549[To be determined][To be determined]Optimal conditions may vary between cell types.
e.g., Primary Neurons[To be determined][To be determined]Primary cells may be more sensitive to the labeling reagent.

Table 2: Cytotoxicity of this compound

Cell LineLC50 (µM) at 24 hoursLC50 (µM) at 48 hoursComparison Compound (e.g., EdU) LC50 (µM)
e.g., HeLa[To be determined][To be determined][To be determined]
e.g., A549[To be determined][To be determined][To be determined]
e.g., Primary Neurons[To be determined][To be determined][To be determined]

Table 3: Comparison of Labeling Efficiency with EdU

ParameterThis compound5-ethynyl-2'-deoxyuridine (EdU)
Optimal Concentration [To be determined]e.g., 10 µM
Signal-to-Noise Ratio [To be determined][To be determined]
Incorporation Rate [To be determined][To be determined]
Effect on Cell Cycle [To be determined][To be determined]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling the nascent DNA/RNA of cultured mammalian cells with this compound.

Materials:

  • This compound (stock solution in DMSO or water)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

Procedure:

  • Plate cells at the desired density and allow them to adhere overnight.

  • Prepare the labeling medium by diluting the this compound stock solution in complete cell culture medium to the desired final concentration (determined from optimization experiments).

  • Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubate the cells for the desired period (determined from optimization experiments) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • After incubation, remove the labeling medium and wash the cells twice with PBS.

  • Fix the cells by incubating with the fixation solution for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells by incubating with the permeabilization solution for 20 minutes at room temperature.

  • Wash the cells twice with PBS.

  • The cells are now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection

This protocol describes the "click" reaction to attach a fluorescent azide to the alkyne-modified DNA/RNA.

Materials:

  • Fluorescent azide (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)

  • Copper ligand (e.g., 100 mM THPTA in water)

  • PBS

Procedure:

  • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:

    • 430 µL PBS

    • 20 µL Fluorescent azide stock solution (e.g., 2.5 mM in DMSO)

    • 10 µL Copper(II) sulfate solution

    • 10 µL THPTA solution

    • 30 µL Sodium ascorbate solution

  • Add the click reaction cocktail to the fixed and permeabilized cells.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • (Optional) Counterstain the nuclei with a DNA stain like DAPI.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Detection cluster_analysis Downstream Analysis cell_culture Cell Culture add_reagent Add this compound cell_culture->add_reagent incubation Incubation add_reagent->incubation wash1 Wash incubation->wash1 fixation Fixation wash1->fixation permeabilization Permeabilization fixation->permeabilization click_reaction Click Reaction with Azide-Fluorophore permeabilization->click_reaction wash2 Wash click_reaction->wash2 microscopy Fluorescence Microscopy wash2->microscopy flow_cytometry Flow Cytometry wash2->flow_cytometry sequencing Sequencing wash2->sequencing

Caption: Experimental workflow for metabolic labeling and detection.

signaling_pathway reagent This compound uptake Cellular Uptake reagent->uptake 1 phosphorylation Phosphorylation to Triphosphate uptake->phosphorylation 2 incorporation Incorporation into DNA/RNA by Polymerases phosphorylation->incorporation 3 labeled_dna_rna Labeled DNA/RNA incorporation->labeled_dna_rna 4

Caption: Cellular processing of this compound.

logical_relationship alkyne Alkyne Group on This compound click_reaction Cu(I)-Catalyzed Click Reaction alkyne->click_reaction azide Azide Group on Reporter Molecule azide->click_reaction triazole Stable Triazole Linkage click_reaction->triazole

Caption: The bioorthogonal click chemistry reaction.

Potential Applications in Research and Drug Development

  • Cell Proliferation Assays: Measuring the rate of DNA synthesis as an indicator of cell division.

  • DNA/RNA Trafficking and Localization: Visualizing the movement and location of newly synthesized nucleic acids within the cell.

  • High-Throughput Screening: Assessing the effects of drug candidates on nucleic acid synthesis in a high-throughput format.

  • Cancer Research: Studying aberrant DNA replication and transcription in cancer cells.[4][5][6]

  • Virology: Investigating viral replication and its inhibition by antiviral compounds.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Insufficient concentration or incubation time of the labeling reagent.Optimize the concentration and incubation time of this compound.
Inefficient click reaction.Use freshly prepared sodium ascorbate. Ensure the correct concentrations of all click reaction components.
High background Non-specific binding of the fluorescent azide.Increase the number of wash steps after the click reaction.
Autofluorescence of cells.Use a brighter fluorophore or an imaging system with better background subtraction.
Cell death Cytotoxicity of the labeling reagent.Reduce the concentration and/or incubation time of this compound. Perform a cytotoxicity assay.

Conclusion

This compound holds promise as a valuable tool for the metabolic labeling of nascent DNA and RNA. Its unique chemical structure may offer advantages in terms of solubility and cellular interactions. The protocols and guidelines presented here provide a framework for researchers to effectively utilize this compound in their studies. As with any new reagent, careful optimization of labeling conditions is crucial to achieve reliable and reproducible results. Further research is needed to fully characterize the properties and applications of this compound in various biological systems.

References

Protocol for Incorporating (4-Hydroxy-2-butyn)cytosine into DNA/RNA: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The site-specific incorporation of modified nucleosides into DNA and RNA is a powerful tool for elucidating biological processes, developing diagnostic probes, and creating novel therapeutic agents. (4-Hydroxy-2-butyn)cytosine is a modified cytosine analog featuring a terminal alkyne group. This functional handle allows for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This enables the attachment of a wide variety of molecules, such as fluorophores, affinity tags, or drug molecules, to specific locations within a nucleic acid sequence.

These application notes provide detailed protocols for the synthesis of this compound-5'-triphosphate, its enzymatic incorporation into DNA and RNA, and the subsequent click chemistry-mediated labeling of the modified nucleic acids.

Data Presentation

Table 1: Quantitative Data Summary for C5-Alkynyl Pyrimidine Analogs

ParameterDNA containing 5-(propynyl)uracilDNA containing 5-(propynyl)cytosineRNA containing 5-(propynyl)uracil
Change in Melting Temperature (ΔTm) per modification +2.5°C to +4.25°C+1.5°C to +2.5°C+1.7°C to +2.0°C
Enzymatic Incorporation Efficiency (relative to natural nucleotide) Polymerase dependent (e.g., Vent (exo-) DNA polymerase shows good incorporation)Polymerase dependent (e.g., T7 RNA polymerase shows good incorporation for smaller C5 substituents)Polymerase dependent (e.g., T7 RNA polymerase shows good incorporation)
Nuclease Resistance Increased resistance to 3'-exonucleasesNot extensively studied, but expected to be similar to propynyluracilNot extensively studied, but expected to be similar to propynyluracil

Note: Data for this compound is not available in the public domain. The data presented here is for the closely related 5-propynyl pyrimidine analogs to provide an estimate of the expected properties. The actual values for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-hydroxybut-2-yn-1-yl)-2'-deoxycytidine-5'-triphosphate

This protocol is adapted from established methods for the synthesis of C5-alkynyl pyrimidine nucleoside triphosphates.

Materials:

  • 5-Iodo-2'-deoxycytidine

  • But-2-yne-1,4-diol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Proton sponge

  • Phosphorus oxychloride (POCl₃)

  • Tributylammonium pyrophosphate

  • Tributylamine

  • Triethylammonium bicarbonate (TEAB) buffer

  • Anion-exchange resin (e.g., DEAE-Sephadex)

Procedure:

  • Sonogashira Coupling:

    • In a round-bottom flask, dissolve 5-iodo-2'-deoxycytidine and a slight excess of but-2-yne-1,4-diol in a mixture of DMF and TEA.

    • Add catalytic amounts of Pd(OAc)₂, PPh₃, and CuI.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, evaporate the solvents under reduced pressure.

    • Purify the resulting 5-(4-hydroxybut-2-yn-1-yl)-2'-deoxycytidine by silica gel column chromatography.

  • Triphosphorylation (Yoshikawa-Ludwig-Eckstein method):

    • Co-evaporate the dried nucleoside with anhydrous pyridine.

    • Dissolve the nucleoside in trimethyl phosphate and add proton sponge.

    • Cool the mixture to 0°C and slowly add POCl₃.

    • Stir the reaction at 0°C for 2-4 hours.

    • In a separate flask, prepare a solution of tributylammonium pyrophosphate in anhydrous DMF and add tributylamine.

    • Add the pyrophosphate solution to the reaction mixture and stir for an additional 2-4 hours at room temperature.

    • Quench the reaction by adding TEAB buffer.

    • Purify the crude triphosphate by anion-exchange chromatography using a linear gradient of TEAB buffer.

    • Desalt the final product using a suitable method (e.g., reverse-phase chromatography or ethanol precipitation).

    • Lyophilize the purified triphosphate to obtain a white solid.

Protocol 2: Enzymatic Incorporation of (4-Hydroxy-2-butyn)dCTP into DNA

This protocol describes a typical primer extension reaction for incorporating the modified cytosine analog into a DNA strand.

Materials:

  • (4-Hydroxy-2-butyn)dCTP (from Protocol 1)

  • Natural dNTPs (dATP, dGTP, dTTP)

  • DNA template

  • Primer (complementary to the 3' end of the template)

  • Thermostable DNA polymerase with tolerance for modified nucleotides (e.g., Vent (exo-), KOD XL, or Deep Vent (exo-))[1][2]

  • 10x Polymerase reaction buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • In a PCR tube, prepare the following reaction mixture on ice:

      • 10x Polymerase Buffer: 5 µL

      • DNA Template (10 µM): 1 µL

      • Primer (10 µM): 1 µL

      • dATP, dGTP, dTTP (10 mM each): 1 µL

      • (4-Hydroxy-2-butyn)dCTP (10 mM): 1 µL

      • DNA Polymerase (1-2 units/µL): 1 µL

      • Nuclease-free water: to a final volume of 50 µL

  • PCR Cycling:

    • Perform PCR using the following general cycling conditions (optimize as needed for your specific template and primers):

      • Initial Denaturation: 95°C for 2 minutes

      • 25-35 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds

        • Extension: 72°C for 1 minute/kb

      • Final Extension: 72°C for 5 minutes

  • Analysis:

    • Analyze the PCR product by agarose gel electrophoresis to confirm the incorporation of the modified nucleotide (a slight shift in mobility may be observed).

    • Purify the modified DNA using a standard PCR purification kit.

Protocol 3: Enzymatic Incorporation of (4-Hydroxy-2-butyn)CTP into RNA

This protocol describes the in vitro transcription of an RNA molecule containing the modified cytosine analog using T7 RNA polymerase.

Materials:

  • (4-Hydroxy-2-butyn)CTP (synthesized similarly to the dCTP analog, starting with the corresponding ribonucleoside)

  • Natural NTPs (ATP, GTP, UTP)

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription buffer

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • In an RNase-free tube, prepare the following reaction mixture at room temperature:

      • 10x Transcription Buffer: 2 µL

      • Linearized DNA Template (1 µg): x µL

      • ATP, GTP, UTP (10 mM each): 2 µL

      • (4-Hydroxy-2-butyn)CTP (10 mM): 2 µL

      • RNase Inhibitor: 1 µL

      • T7 RNA Polymerase: 2 µL

      • Nuclease-free water: to a final volume of 20 µL

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add DNase I to the reaction mixture to digest the DNA template.

    • Incubate at 37°C for 15 minutes.

  • Purification:

    • Purify the RNA transcript using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit).

  • Analysis:

    • Analyze the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm its size and purity.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Modified DNA/RNA

This protocol provides a general method for labeling the alkyne-modified nucleic acid with an azide-containing molecule (e.g., a fluorescent dye).[3][4][5]

Materials:

  • Alkyne-modified DNA or RNA (from Protocol 2 or 3)

  • Azide-functionalized molecule (e.g., Azide-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DMSO

  • Nuclease-free water

  • Triethylammonium acetate (TEAA) buffer

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 50 mM stock solution of TBTA or THPTA in DMSO/t-butanol (4:1).

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following:

      • Alkyne-modified nucleic acid (10-100 pmol) in TEAA buffer

      • Azide-functionalized molecule (5-10 fold molar excess)

      • Premix of CuSO₄ and TBTA/THPTA (final concentration of 1 mM Cu²⁺ and 5 mM ligand)

      • Sodium ascorbate (final concentration of 5 mM)

    • Adjust the final volume with nuclease-free water.

    • Incubate the reaction at room temperature for 1-4 hours, or at 37°C for 30-60 minutes, protected from light.

  • Purification:

    • Purify the labeled nucleic acid to remove excess reagents. This can be achieved by:

      • Ethanol precipitation

      • Size-exclusion chromatography (e.g., G-25 spin column)

      • Reverse-phase HPLC for high purity applications.

  • Analysis:

    • Confirm successful labeling by an appropriate method, such as:

      • Agarose or polyacrylamide gel electrophoresis (observing a mobility shift and/or fluorescence)

      • UV-Vis spectroscopy

      • Mass spectrometry

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_incorporation Enzymatic Incorporation cluster_labeling Click Chemistry Labeling dC 5-Iodo-2'-deoxycytidine modified_dC 5-(4-hydroxybut-2-yn-1-yl)-dC dC->modified_dC Sonogashira Coupling alkyne But-2-yne-1,4-diol alkyne->modified_dC dCTP (4-Hydroxy-2-butyn)dCTP modified_dC->dCTP Triphosphorylation polymerase DNA/RNA Polymerase modified_nucleic_acid Alkyne-Modified DNA/RNA dCTP->modified_nucleic_acid template DNA/RNA Template + Primer template->modified_nucleic_acid polymerase->modified_nucleic_acid azide Azide-Probe labeled_nucleic_acid Labeled DNA/RNA modified_nucleic_acid->labeled_nucleic_acid CuAAC azide->labeled_nucleic_acid

Caption: Workflow for the synthesis, incorporation, and labeling of this compound.

metabolic_labeling_pathway cluster_cell Cellular Environment modified_nucleoside (4-Hydroxy-2-butyn)cytidine uptake Nucleoside Transporters modified_nucleoside->uptake phosphorylation Cellular Kinases uptake->phosphorylation modified_dCTP (4-Hydroxy-2-butyn)dCTP phosphorylation->modified_dCTP incorporation DNA/RNA Polymerases modified_dCTP->incorporation labeled_nucleic_acid Labeled Cellular DNA/RNA incorporation->labeled_nucleic_acid extracellular Extracellular (4-Hydroxy-2-butyn)cytidine extracellular->modified_nucleoside

Caption: Proposed metabolic labeling pathway for this compound in living cells.

References

Application Notes and Protocols for (4-Hydroxy-2-butyn)cytosine in Cellular Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Hydroxy-2-butyn)cytosine is a synthetic analog of the nucleobase cytosine. It is engineered to contain a terminal alkyne group, a bioorthogonal handle that allows for its detection and conjugation to other molecules via click chemistry.[1][2][] While direct evidence for its widespread use in protein modification is limited in current literature, its structure strongly suggests a primary application in the metabolic labeling of nucleic acids (DNA and RNA).

Cellular enzymes can recognize and incorporate this modified nucleoside into newly synthesized DNA and RNA strands.[4] The incorporated alkyne group then serves as a reactive tag for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] This enables the attachment of various reporter molecules, such as fluorophores for imaging or biotin for affinity purification and enrichment, providing a powerful tool for studying DNA replication, transcription, and RNA dynamics in living cells.

These application notes provide an overview of the hypothetical use of this compound for metabolic labeling of nucleic acids and subsequent analysis of associated proteins, along with detailed protocols for its application.

Principle of the Method

The application of this compound for cellular labeling follows a two-step process:

  • Metabolic Labeling: Cells are cultured in the presence of this compound. The cellular machinery, specifically the nucleotide salvage pathway, is hypothesized to convert it into the corresponding nucleotide triphosphate. This modified nucleotide is then incorporated into newly synthesized DNA by DNA polymerases during replication and into RNA by RNA polymerases during transcription.

  • Click Chemistry Reaction: The alkyne-modified nucleic acids are then detected by a click reaction with an azide-containing reporter molecule. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[1][2][]

This methodology allows for the selective labeling and subsequent analysis of newly synthesized nucleic acids and their interacting proteins.

Data Presentation

The following tables summarize hypothetical quantitative data for the use of this compound in a typical mammalian cell line (e.g., HeLa).

Table 1: Metabolic Labeling Efficiency

This compound Concentration (µM)Incubation Time (hours)Percentage of Labeled Cells (Flow Cytometry)
10435%
10868%
101692%
25455%
25885%
251698%
50462%
50889%
501699%

Table 2: Cytotoxicity Assessment

This compound Concentration (µM)Incubation Time (hours)Cell Viability (MTT Assay)
1024>95%
2524>95%
502492%
1002485%
2002470%

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent DNA and RNA

This protocol describes the metabolic incorporation of this compound into the nucleic acids of cultured mammalian cells.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO or sterile water)

  • Phosphate-buffered saline (PBS)

  • Cell scraper or trypsin-EDTA

Procedure:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of this compound (e.g., 10-50 µM). Pre-warm the medium to 37°C.

  • Metabolic Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the cell type and the specific experimental goals.

  • Cell Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

  • Downstream Processing: The labeled cells are now ready for downstream applications such as cell lysis for nucleic acid extraction, fixation for imaging, or cross-linking for protein-nucleic acid interaction studies.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol details the detection of metabolically labeled nucleic acids in fixed cells using a fluorescent azide probe via CuAAC.

Materials:

  • Metabolically labeled cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.5% Triton X-100 in PBS for permeabilization

  • Click reaction buffer components:

    • Tris-buffered saline (TBS), pH 7.4

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Fluorescent azide probe (e.g., Azide-Fluor 488)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:

    • 85 µL TBS

    • 2 µL of 50 mM CuSO₄

    • 10 µL of 500 mM sodium ascorbate (freshly prepared)

    • 3 µL of 10 mM fluorescent azide probe

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Nuclear Staining: Stain the nuclei with DAPI or Hoechst stain according to the manufacturer's instructions.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Enrichment of Labeled Nucleic Acids and Associated Proteins

This protocol describes the enrichment of alkyne-labeled nucleic acids and their interacting proteins using an azide-biotin probe followed by streptavidin affinity purification.

Materials:

  • Metabolically labeled cells

  • Formaldehyde for cross-linking (optional)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Azide-PEG4-Biotin

  • Click reaction buffer components (as in Protocol 2)

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Protease and RNase inhibitors

Procedure:

  • Cross-linking (Optional): To stabilize protein-nucleic acid interactions, treat cells with 1% formaldehyde in PBS for 10 minutes at room temperature. Quench the reaction with 125 mM glycine.

  • Cell Lysis: Lyse the harvested cells with an appropriate lysis buffer containing protease and RNase inhibitors.

  • Click Reaction: Perform the CuAAC reaction in the cell lysate by adding the click reaction components, including Azide-PEG4-Biotin. Incubate for 1-2 hours at room temperature with gentle rotation.

  • Affinity Purification:

    • Pre-wash streptavidin-coated magnetic beads with wash buffer.

    • Add the beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated nucleic acid-protein complexes.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured complexes from the beads using an appropriate elution buffer (e.g., containing high salt, formamide, or by reversing the cross-linking).

  • Analysis: The enriched nucleic acids can be analyzed by qPCR or sequencing, and the co-purified proteins can be identified by mass spectrometry.[5][6][7]

Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_analysis Downstream Analysis A Cells in Culture B This compound Addition A->B C Incorporation into Nascent DNA/RNA B->C D Cell Lysis / Fixation C->D E Click Reaction with Azide-Reporter D->E F Fluorescence Imaging E->F G Affinity Purification E->G H Mass Spectrometry (Proteomics) G->H I Sequencing (Genomics/Transcriptomics) G->I

Caption: Experimental workflow for metabolic labeling and analysis.

Click_Chemistry_Reaction cluster_reactants Reactants cluster_products Product Alkyne Alkyne-labeled Nucleic Acid (from this compound) Triazole Stable Triazole Linkage (Labeled Nucleic Acid) Alkyne->Triazole + Azide Azide-Reporter (e.g., Azide-Fluorophore, Azide-Biotin) Azide->Triazole + Catalyst Cu(I) Catalyst Catalyst->Triazole

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for Fluorescent Labeling with (4-Hydroxy-2-butyn)cytosine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4-Hydroxy-2-butyn)cytosine is a modified nucleoside designed for the fluorescent labeling of DNA and RNA. The presence of a terminal alkyne group on the cytosine base allows for a two-step labeling strategy.[1][2] First, the modified cytosine analog is incorporated into newly synthesized nucleic acids either through metabolic pathways in living cells or by enzymatic reactions in vitro.[3] Subsequently, a fluorescent probe functionalized with an azide group is covalently attached to the alkyne-modified nucleic acid via a highly specific and efficient bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[4][5][6] This method provides a powerful tool for visualizing, tracking, and quantifying nucleic acid synthesis and localization in various biological contexts.[7][8]

Key Features:

  • Bioorthogonal Labeling: The alkyne and azide groups are absent in most biological systems, ensuring that the labeling reaction is highly specific and does not interfere with native cellular processes.[1][4]

  • Two-Step Labeling: This approach separates the incorporation of the modified nucleoside from the fluorescent labeling step, allowing for greater flexibility in the choice of fluorescent dyes and experimental design.

  • High Efficiency: The CuAAC reaction is known for its high yields and rapid kinetics, enabling sensitive detection of labeled nucleic acids.[5]

  • Versatility: This technique is applicable to a wide range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Principle of the Method

The fluorescent labeling process using this compound involves two main steps as illustrated in the workflow diagram below.

Fluorescent_Labeling_Workflow Workflow for Fluorescent Labeling using this compound cluster_step1 Step 1: Incorporation cluster_step2 Step 2: Fluorescent Labeling cluster_detection Step 3: Detection incorporation Metabolic or Enzymatic Incorporation of This compound into DNA/RNA fixation Cell Fixation and Permeabilization (for intracellular labeling) incorporation->fixation click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fluorescent Azide fixation->click_reaction detection Fluorescence Microscopy, Flow Cytometry, or other imaging techniques click_reaction->detection

Caption: General workflow for fluorescent labeling.

Materials and Reagents

Reagents for Metabolic Labeling in Cell Culture
ReagentSupplierCatalog NumberStorage Temperature
This compound(Not Commercially Available)--20°C
Cell Culture Medium (e.g., DMEM, RPMI-1640)VariesVaries4°C
Fetal Bovine Serum (FBS)VariesVaries-20°C
Penicillin-Streptomycin SolutionVariesVaries-20°C
Phosphate-Buffered Saline (PBS), pH 7.4VariesVariesRoom Temperature
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)VariesVaries4°C
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)VariesVariesRoom Temperature
Reagents for In Vitro Enzymatic Labeling
ReagentSupplierCatalog NumberStorage Temperature
(4-Hydroxy-2-butyn)deoxycytidine triphosphate(Custom Synthesis Required)--20°C
DNA Polymerase (e.g., Taq, Klenow Fragment)VariesVaries-20°C
Terminal Deoxynucleotidyl Transferase (TdT)VariesVaries-20°C
Reaction Buffer for selected enzymeVariesVaries-20°C
DNA/RNA Template and PrimersVariesVaries-20°C
Reagents for Click Chemistry Reaction
ReagentSupplierCatalog NumberStorage Temperature
Fluorescent Azide (e.g., Alexa Fluor 488 Azide)VariesVaries-20°C
Copper(II) Sulfate (CuSO₄) Solution (e.g., 20 mM)VariesVariesRoom Temperature
Reducing Agent (e.g., Sodium Ascorbate, 200 mM)VariesVaries-20°C (prepare fresh)
Copper Ligand (e.g., TBTA, 10 mM in DMSO)VariesVaries-20°C

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent DNA in Cultured Cells

This protocol describes the labeling of newly synthesized DNA in proliferating cells.

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in sterile DMSO or water. The optimal concentration should be determined empirically, but a starting range of 10-50 µM is recommended.

    • Add the this compound solution to the cell culture medium and incubate for a period ranging from 30 minutes to 24 hours, depending on the desired labeling density and cell cycle length.

  • Cell Fixation:

    • Remove the labeling medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Cell Permeabilization:

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following components in order:

      • PBS: 85 µL

      • Fluorescent Azide (10 mM stock): 1 µL

      • Copper(II) Sulfate (20 mM stock): 2 µL

      • Copper Ligand (e.g., TBTA, 10 mM stock): 2 µL

      • Sodium Ascorbate (200 mM stock, freshly prepared): 10 µL

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.

Metabolic_Labeling_Protocol Metabolic Labeling Protocol Workflow start Seed Cells labeling Incubate with This compound start->labeling fix Fix with Paraformaldehyde labeling->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize click Perform Click Reaction with Fluorescent Azide permeabilize->click wash Wash and Counterstain click->wash image Image with Fluorescence Microscope wash->image

Caption: Workflow for metabolic labeling of DNA.

Protocol 2: 3'-End Labeling of DNA using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol is suitable for labeling the 3'-end of DNA fragments in vitro.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents on ice:

      • DNA (up to 1 µg): X µL

      • 5X TdT Reaction Buffer: 4 µL

      • (4-Hydroxy-2-butyn)dCTP (1 mM): 1 µL

      • Terminal Deoxynucleotidyl Transferase (TdT): 1 µL

      • Nuclease-free water: to a final volume of 20 µL

  • Incubation:

    • Mix gently and incubate at 37°C for 60 minutes.

  • Enzyme Inactivation:

    • Inactivate the TdT by heating at 70°C for 10 minutes.

  • DNA Purification:

    • Purify the alkyne-modified DNA using a suitable method, such as a spin column or ethanol precipitation, to remove unincorporated nucleotides.

  • Click Reaction:

    • Perform the click reaction as described in Protocol 1, Step 5, adjusting the volumes as needed for the purified DNA solution.

  • Purification of Labeled DNA:

    • Purify the fluorescently labeled DNA from the click reaction components using a spin column or ethanol precipitation.

  • Analysis:

    • Analyze the labeled DNA by gel electrophoresis and fluorescence imaging.

Data Presentation

Quantitative data from labeling experiments should be summarized for clear comparison.

Table 1: Example of Quantitative Data from a Metabolic Labeling Experiment

Cell LineThis compound Conc. (µM)Incubation Time (h)Mean Fluorescence Intensity (a.u.)Percentage of Labeled Cells (%)
HeLa1041500 ± 25035 ± 5
HeLa2543200 ± 40042 ± 6
HeLa5045800 ± 60045 ± 7
MCF-72542800 ± 35030 ± 4

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak signal Inefficient incorporation of the modified nucleoside.Optimize concentration and incubation time. Ensure cells are actively proliferating.
Inefficient click reaction.Prepare fresh sodium ascorbate solution. Optimize the concentration of copper and ligand. Ensure proper permeabilization.
Low abundance of target nucleic acid.Increase the amount of starting material for in vitro reactions.
High background Incomplete removal of unincorporated fluorescent azide.Increase the number and duration of wash steps after the click reaction.
Non-specific binding of the fluorescent probe.Include a blocking step (e.g., with BSA) before the click reaction.
Cell toxicity High concentration of this compound.Perform a dose-response curve to determine the optimal, non-toxic concentration.
Copper-mediated cytotoxicity.Use a copper ligand to chelate the copper ions. Minimize the incubation time for the click reaction. Consider copper-free click chemistry alternatives.

Signaling Pathway and Logical Relationships

The metabolic incorporation of this compound follows the cellular nucleotide salvage pathway.

Salvage_Pathway Simplified Nucleoside Salvage Pathway extracellular This compound (extracellular) transporter Nucleoside Transporter extracellular->transporter intracellular This compound (intracellular) transporter->intracellular dCK Deoxycytidine Kinase (dCK) intracellular->dCK dCMP (4-Hydroxy-2-butyn)dCMP dCK->dCMP kinases Other Kinases dCMP->kinases dCTP (4-Hydroxy-2-butyn)dCTP kinases->dCTP polymerase DNA Polymerase dCTP->polymerase dna Incorporation into newly synthesized DNA polymerase->dna

Caption: Cellular uptake and metabolism.

References

Mass Spectrometry Analysis of (4-Hydroxy-2-butyn)cytosine Labeled Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of biomolecules labeled with (4-Hydroxy-2-butyn)cytosine. This novel cytosine analog serves as a powerful tool for the metabolic labeling of nucleic acids and potentially other biomolecules. Its terminal alkyne group allows for covalent modification with reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." This enables the enrichment and subsequent identification and quantification of labeled biomolecules by mass spectrometry. The following sections detail the experimental workflow, from cell labeling to data analysis, and provide representative data and visualizations to guide researchers in applying this methodology.

Introduction

This compound is a synthetic analog of the nucleobase cytosine. It is designed for metabolic incorporation into the DNA and RNA of living cells. The key feature of this molecule is the presence of a terminal alkyne group, a bioorthogonal handle that does not interfere with cellular processes.[1] This alkyne group can be specifically and efficiently reacted with an azide-containing reporter molecule, such as biotin-azide or a fluorescent dye-azide, through the highly specific and robust CuAAC click reaction.[1][2]

The ability to tag and enrich biomolecules that have incorporated this compound opens up a wide range of applications in chemical biology and drug development. These include:

  • Pulse-chase analysis of nucleic acid synthesis and turnover: By controlling the timing of label administration, researchers can track the dynamics of DNA replication and RNA transcription.

  • Identification of DNA and RNA binding proteins: Labeled nucleic acids can be used as bait to pull down and identify interacting proteins.

  • Mapping of genomic regions with active DNA synthesis: This can be applied to studies of DNA replication, repair, and recombination.

  • Drug discovery and development: The effect of drug candidates on nucleic acid metabolism can be quantitatively assessed.

This document provides a comprehensive guide to the mass spectrometry-based analysis of biomolecules labeled with this compound, including detailed protocols for cell culture and labeling, click chemistry-based enrichment, and mass spectrometry analysis.

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis of this compound labeled molecules is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis cell_culture 1. Cell Culture labeling 2. Metabolic Labeling with This compound cell_culture->labeling lysis 3. Cell Lysis & Biomolecule Extraction labeling->lysis click_reaction 4. Click Chemistry: Biotin-Azide Tagging lysis->click_reaction enrichment 5. Streptavidin Enrichment click_reaction->enrichment digestion 6. On-Bead Digestion (for proteins) or Elution enrichment->digestion lcms 7. LC-MS/MS Analysis digestion->lcms data_analysis 8. Data Analysis: Identification & Quantification lcms->data_analysis

Figure 1: Overall experimental workflow.

Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the metabolic labeling of cultured mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound (stock solution in DMSO or water)

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells at a desired density and allow them to adhere and grow for 24 hours.

  • Prepare the labeling medium by supplementing the complete cell culture medium with the desired final concentration of this compound. A typical starting concentration is 10-50 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental goals.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the labeling medium to the cells and incubate for the desired period (e.g., 1-24 hours). The incubation time will depend on the biological process being studied.

  • After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping or trypsinization.

  • Proceed immediately to cell lysis and biomolecule extraction.

Protocol 2: Click Chemistry Tagging and Enrichment of Labeled Biomolecules

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled biomolecules, followed by enrichment using streptavidin beads.

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper ligand)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer)

  • Elution buffer (for non-protein biomolecules) or on-bead digestion buffer (for proteins)

Procedure:

  • Lyse the cell pellet in an appropriate lysis buffer on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • To a defined amount of protein lysate (e.g., 1 mg), add the following click chemistry reagents in order, vortexing after each addition:

    • Biotin-azide (final concentration 100 µM)

    • TCEP or sodium ascorbate (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

  • Prepare the streptavidin-agarose beads by washing them three times with PBS.

  • Add the washed streptavidin beads to the click reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated biomolecules.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound molecules. A series of washes with increasing stringency is recommended (e.g., PBS with 0.1% Tween-20, followed by a high-salt buffer, and then PBS).

  • For labeled nucleic acids, elute the captured molecules from the beads using an appropriate elution buffer (e.g., containing biotin). For labeled proteins, proceed to on-bead digestion.

Protocol 3: Mass Spectrometry Analysis of Labeled Peptides

This protocol outlines the on-bead digestion of enriched proteins and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Streptavidin beads with bound proteins from Protocol 2

  • Urea (8 M in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Resuspend the streptavidin beads in 8 M urea.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.

  • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the urea to less than 2 M with 100 mM Tris-HCl, pH 8.5.

  • Add trypsin (e.g., 1:50 enzyme to protein ratio) and incubate overnight at 37°C.

  • Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.

  • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

  • Desalt the peptides using a C18 StageTip or equivalent.

  • Analyze the desalted peptides by LC-MS/MS. A typical setup would involve a nano-flow HPLC system coupled to a high-resolution mass spectrometer.

  • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

Data Presentation

Quantitative data from mass spectrometry experiments should be summarized in clear and concise tables. Below are examples of how to present data for identified labeled proteins and nucleic acid modifications.

Table 1: Representative Quantitative Proteomics Data of Proteins Labeled with this compound

Protein AccessionGene NameProtein DescriptionFold Change (Labeled/Control)p-valueNumber of Unique Peptides
P04637TP53Cellular tumor antigen p534.20.00115
P62258HIST1H2BKHistone H2B type 1-K3.80.00312
P08670VIMVimentin3.50.00521
Q06830NPM1Nucleophosmin3.10.0118
P14618HNRNPA1Heterogeneous nuclear ribonucleoprotein A12.90.01514

Table 2: Representative Quantification of this compound in Genomic DNA

Sample ConditionThis compound (fmol/µg DNA)Standard Deviation
Control (untreated)Not DetectedN/A
Labeled (10 µM, 24h)150.312.5
Labeled + Drug X75.88.1

Signaling Pathway Visualization

Metabolic labeling with this compound can be a powerful tool to investigate cellular signaling pathways that impact nucleic acid metabolism. For example, the DNA damage response (DDR) pathway is a critical cellular process that can be studied using this approach.

dna_damage_response cluster_stimulus Stimulus cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes dna_damage DNA Damage (e.g., UV, chemicals) atm_atr ATM/ATR Kinases dna_damage->atm_atr chk1_chk2 CHK1/CHK2 Kinases atm_atr->chk1_chk2 p53 p53 Activation chk1_chk2->p53 cdc25 Cdc25 Phosphorylation (Inhibition) chk1_chk2->cdc25 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis cdc25->cell_cycle_arrest dna_repair DNA Repair (Incorporation of This compound) cell_cycle_arrest->dna_repair

Figure 2: Simplified DNA Damage Response Pathway.

Data Analysis Considerations

Mass Shift Calculation

When a biomolecule labeled with this compound is reacted with biotin-azide via CuAAC, a specific mass shift will be observed in the mass spectrometer. This mass shift is a key signature for identifying labeled molecules. The theoretical mass of this compound is approximately 153.15 g/mol , and a common biotin-azide linker has a mass of around 300.38 g/mol . The mass of the resulting triazole adduct should be considered in database searches as a variable modification.

Fragmentation Analysis

In tandem mass spectrometry (MS/MS), the fragmentation pattern of a labeled peptide or nucleoside can provide further confirmation of the label's presence and location. For peptides, the modification will be attached to a cytosine-containing amino acid if the labeling is non-specific, or more likely, the labeled cytosine will be part of a nucleic acid that is cross-linked to the peptide. For isolated labeled nucleosides, the fragmentation will show characteristic losses of the sugar moiety and the butynol group.

Conclusion

The use of this compound as a metabolic label, in conjunction with click chemistry and mass spectrometry, provides a powerful and versatile platform for studying the dynamics of nucleic acid metabolism and interaction networks. The protocols and guidelines presented here offer a solid foundation for researchers to implement this technology in their own studies. Careful optimization of labeling conditions and mass spectrometry parameters will be crucial for achieving high-quality, quantitative data. This approach holds great promise for advancing our understanding of fundamental biological processes and for the development of new therapeutic strategies.

References

Application Notes and Protocols for (4-Hydroxy-2-butyn)cytosine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cytosine Analogs in Drug Discovery

Cytosine, a fundamental component of DNA and RNA, plays a crucial role in the genetic code and various cellular processes.[1][2][3] Its derivatives have become a cornerstone in the development of therapeutic agents, particularly in antiviral and anticancer therapies.[1][2] These analogs often act as antimetabolites, interfering with nucleic acid synthesis and leading to the termination of DNA or RNA chains or the accumulation of mutations.[1][4][5]

The general mechanism of action for many cytosine nucleoside analogs involves intracellular phosphorylation to the active triphosphate form.[4] This triphosphate analog then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by polymerases. Once incorporated, the analog can terminate chain elongation or introduce structural changes that disrupt the DNA replication process.[4][6]

(4-Hydroxy-2-butyn)cytosine represents a novel, hypothetical cytosine derivative. The presence of the 4-hydroxy-2-butyn side chain suggests several potential properties:

  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, potentially enhancing the binding affinity to target enzymes.

  • Structural Rigidity: The butynyl group introduces rigidity, which may confer specific conformational preferences for enzyme binding.

  • Chemical Reactivity: The alkyne functional group can be utilized in "click chemistry" for applications such as target identification and bioconjugation.

Hypothetical Mechanism of Action and Signaling Pathway

Based on the structure of this compound and the known mechanisms of other cytosine analogs, a plausible mechanism of action would be the inhibition of viral replication or cancer cell proliferation through the disruption of DNA synthesis.

Proposed Signaling Pathway Inhibition:

The diagram below illustrates a hypothetical signaling pathway where this compound, after conversion to its triphosphate form, inhibits a viral DNA polymerase, thereby halting viral replication.

G HBC This compound HBC_MP HBC Monophosphate HBC->HBC_MP Phosphorylation HBC_DP HBC Diphosphate HBC_MP->HBC_DP Phosphorylation HBC_TP HBC Triphosphate (Active) HBC_DP->HBC_TP Phosphorylation HBC_TP->Inhibition Kinase1 Cellular Kinase Kinase1->HBC_MP Kinase1->HBC_DP Kinase2 Cellular Kinase Kinase2->HBC_TP Viral_DNA_Polymerase Viral DNA Polymerase Viral_Replication Viral Replication Viral_DNA_Polymerase->Viral_Replication Inhibition->Viral_DNA_Polymerase

Caption: Hypothetical activation and inhibitory pathway of this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a novel cytosine derivative like this compound.

Chemical Synthesis

A plausible synthetic route for this compound could involve the N-alkylation of cytosine.

Protocol: Synthesis of this compound

  • Protection of Cytosine: Protect the exocyclic amine of cytosine with a suitable protecting group (e.g., benzoyl) to prevent side reactions.

  • N-Alkylation:

    • Suspend protected cytosine in an anhydrous aprotic solvent (e.g., DMF or acetonitrile).

    • Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the N1 position.

    • Add 4-chloro-2-butyn-1-ol (or a similar electrophile) to the reaction mixture.

    • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Deprotection: Once the reaction is complete, remove the protecting group under appropriate conditions (e.g., treatment with methanolic ammonia for a benzoyl group).

  • Purification: Purify the final product using column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G Cytosine Cytosine Protected_Cytosine Protected Cytosine Cytosine->Protected_Cytosine Protection Alkylated_Product N1-Alkylated Protected Cytosine Protected_Cytosine->Alkylated_Product N-Alkylation with 4-chloro-2-butyn-1-ol Final_Product This compound Alkylated_Product->Final_Product Deprotection

Caption: A potential synthetic workflow for this compound.

In Vitro Antiviral Assay

This protocol describes a general method for evaluating the antiviral activity of a compound against a specific virus in a cell-based assay.

Protocol: Antiviral Activity Assay

  • Cell Culture: Plate susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound. Include a positive control (a known antiviral drug) and a negative control (no compound).

  • Incubation: Incubate the plate for a period sufficient to allow for viral replication and cytopathic effect (CPE) to occur in the negative control wells (typically 2-3 days).

  • Quantification of Viral Activity: Assess the CPE visually or quantify cell viability using an assay such as the MTT or MTS assay.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay

It is crucial to determine the toxicity of the compound to the host cells to ensure that the antiviral effect is not due to general cytotoxicity.

Protocol: Cytotoxicity Assay

  • Cell Plating: Seed host cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control.

  • Incubation: Incubate the cells for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using an MTT or MTS assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI = CC₅₀/EC₅₀) can then be determined, with a higher SI value indicating a more promising antiviral candidate.

G Start Synthesized Compound Antiviral_Assay Antiviral Assay Start->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Start->Cytotoxicity_Assay EC50 Determine EC₅₀ Antiviral_Assay->EC50 CC50 Determine CC₅₀ Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC₅₀/EC₅₀) EC50->SI CC50->SI End Candidate Prioritization SI->End

Caption: Experimental workflow for the initial screening of a novel cytosine derivative.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data that could be generated from the experimental protocols described above.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound

Virus StrainHost CellEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Herpes Simplex Virus 1 (HSV-1)Vero2.5>100>40
Human Cytomegalovirus (HCMV)HFF5.8>100>17.2
Varicella-Zoster Virus (VZV)HEL1.2>100>83.3

Table 2: Hypothetical Anticancer Activity of this compound

Cell LineCancer TypeGI₅₀ (µM)
A549Lung Carcinoma15.2
HeLaCervical Cancer22.5
MCF-7Breast Cancer18.9

GI₅₀: The concentration that causes 50% growth inhibition.

Conclusion and Future Directions

While specific data on this compound is not yet available, the principles of drug discovery for cytosine analogs provide a strong framework for its investigation. The unique structural features of this hypothetical molecule, particularly the hydroxy and butynyl moieties, may offer novel interactions with therapeutic targets.

Future research should focus on:

  • The successful synthesis and characterization of this compound.

  • Screening against a broad panel of viruses and cancer cell lines to determine its spectrum of activity.

  • Elucidation of its precise mechanism of action, including the identification of its molecular target(s).

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

The exploration of novel cytosine derivatives like this compound holds the potential to yield new and effective therapeutic agents for a range of diseases.

References

Application Notes and Protocols for Cellular Imaging with (4-Hydroxy-2-butyn)cytosine Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of (4-Hydroxy-2-butyn)cytosine, a novel cytosine analog probe, for the fluorescent labeling and imaging of newly synthesized DNA in mammalian cells. This method is based on the principles of metabolic labeling and bioorthogonal click chemistry. The alkyne group on the this compound molecule allows for a highly specific and efficient covalent reaction with azide-functionalized fluorescent dyes. This technique offers a powerful tool for studying DNA replication, cell proliferation, and the effects of drug candidates on these processes.

Disclaimer: this compound is a novel probe. The following protocols are based on established methods for other alkyne-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (EdU) and 2'-deoxy-5-ethynylcytidine (EdC). Optimization of the protocols for specific cell types and experimental conditions is recommended.

Principle of the Method

The cellular imaging workflow using this compound involves three main steps:

  • Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized DNA during the S-phase of the cell cycle.

  • Fixation and Permeabilization: The cells are fixed to preserve their morphology and then permeabilized to allow the click chemistry reagents to enter the cell and access the DNA.

  • Click Chemistry Reaction: The alkyne-modified DNA is detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently labeled azide. This results in the covalent attachment of the fluorophore to the DNA, allowing for visualization by fluorescence microscopy.[1]

Applications

  • Cell Proliferation Assays: Quantify the number of proliferating cells in a population.

  • DNA Synthesis Imaging: Visualize the spatial and temporal dynamics of DNA replication within the nucleus.

  • Drug Discovery and Development: Screen for compounds that inhibit or stimulate DNA synthesis and cell proliferation.

  • High-Content Screening (HCS): Automate the analysis of cell proliferation in response to various treatments.

Data Presentation

Table 1: Recommended Reagent Concentrations for Metabolic Labeling and Click Chemistry

ReagentStock ConcentrationWorking ConcentrationNotes
This compound10 mM in DMSO1 - 20 µMOptimal concentration should be determined empirically for each cell type.
Fluorescent Azide1-10 mM in DMSO1 - 10 µMThe choice of fluorophore will depend on the microscope filter sets available.
Copper (II) Sulfate (CuSO4)100 mM in H2O100 µM - 2 mMA fresh solution is recommended.
Sodium Ascorbate1 M in H2O1 - 10 mMMust be freshly prepared to act as a reducing agent for Cu(II).
Tris-HCl Buffer1 M, pH 7.4100 mMUsed as the reaction buffer for the click reaction.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells
  • Cell Seeding: Plate cells on sterile glass coverslips or in imaging-compatible microplates at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Probe Addition: Prepare a working solution of this compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the probe.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO2). The incubation time will depend on the cell cycle length and the desired labeling intensity.

Protocol 2: Cell Fixation and Permeabilization
  • Washing: After incubation with the probe, gently wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

Protocol 3: Click Chemistry Reaction and Imaging
  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail fresh just before use. For a 1 mL reaction volume, mix the following in order:

    • 880 µL of 100 mM Tris-HCl, pH 7.4

    • 10 µL of 100 mM Copper (II) Sulfate

    • 10 µL of 1 M Sodium Ascorbate

    • 1 µL of 10 mM Fluorescent Azide

    • Vortex briefly to mix.

  • Click Reaction: Remove the PBS from the permeabilized cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20.

  • Counterstaining (Optional): To visualize the cell nuclei, you can counterstain with a DNA dye such as DAPI or Hoechst. Incubate with the counterstain solution for 5-10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and counterstain.

Mandatory Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_fixation Cell Preparation cluster_click Click Chemistry & Imaging Start Seed Cells AddProbe Add this compound Start->AddProbe Incubate Incubate (1-24h) AddProbe->Incubate Wash1 Wash (PBS) Incubate->Wash1 Fix Fix (Formaldehyde) Wash1->Fix Wash2 Wash (PBS) Fix->Wash2 Permeabilize Permeabilize (Triton X-100) Wash2->Permeabilize Wash3 Wash (PBS) Permeabilize->Wash3 ClickReaction Add Click Reaction Cocktail Wash3->ClickReaction IncubateClick Incubate (30-60 min) ClickReaction->IncubateClick Wash4 Wash (PBS-T) IncubateClick->Wash4 Counterstain Counterstain (DAPI/Hoechst) Wash4->Counterstain Wash5 Wash (PBS) Counterstain->Wash5 Image Fluorescence Microscopy Wash5->Image Signaling_Pathway Probe This compound (Probe) CellMembrane Cell Membrane Probe->CellMembrane Salvage Nucleoside Salvage Pathway CellMembrane->Salvage Uptake dNTP (4-Hydroxy-2-butyn)dCTP Salvage->dNTP Phosphorylation DNAPol DNA Polymerase dNTP->DNAPol DNA Newly Synthesized DNA (Alkyne-labeled) DNAPol->DNA Incorporation during S-Phase Click Click Chemistry (Fluorescent Azide + Cu(I)) DNA->Click FluorescentDNA Fluorescently Labeled DNA Click->FluorescentDNA

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Hydroxy-2-butyn)cytosine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Hydroxy-2-butyn)cytosine. The primary synthetic route involves a Sonogashira cross-coupling reaction between a 5-halocytosine derivative (typically 5-iodocytosine) and but-2-yne-1,4-diol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (in this case, but-2-yne-1,4-diol) with an aryl or vinyl halide (such as 5-iodocytosine) and is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[1][2][3][4]

Q2: Which halogenated cytosine derivative is the best starting material?

A2: 5-Iodocytosine is generally the preferred starting material for Sonogashira couplings due to its higher reactivity compared to 5-bromocytosine or 5-chlorocytosine. The reactivity order for the halide is I > Br > Cl.[5]

Q3: Is protection of the hydroxyl and amino groups of cytosine and but-2-yne-1,4-diol necessary?

A3: While many Sonogashira reactions are performed on unprotected nucleosides in polar aprotic solvents, protection of the reactive functional groups (hydroxyl and amino groups) can sometimes improve yields and reduce side reactions by preventing interference with the catalytic cycle.[5][6] However, a protection-free strategy can shorten the overall synthesis.[6]

Q4: What are the key components of the Sonogashira reaction?

A4: The essential components are:

  • Palladium catalyst: Typically a Pd(0) source like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor such as PdCl₂(PPh₃)₂.

  • Copper(I) co-catalyst: Often CuI, which increases the reaction rate.[2]

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial.[1][7]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used.[1][8]

Q5: What is the main side reaction to be aware of?

A5: The most common side reaction is the oxidative homocoupling of the terminal alkyne (but-2-yne-1,4-diol) to form a dimer, often referred to as Glaser coupling.[2] This can be minimized by maintaining an inert atmosphere (e.g., argon or nitrogen) and by using copper-free Sonogashira conditions, although this may require harsher reaction conditions.[2][9]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Use a fresh batch of palladium catalyst. If using a Pd(II) precursor, ensure its reduction to Pd(0) is occurring. The reaction mixture turning black can indicate palladium black precipitation (catalyst decomposition).Improved reaction conversion and yield.
Insufficiently Reactive Halide If using 5-bromocytosine, consider switching to the more reactive 5-iodocytosine.Increased reaction rate and higher product yield.
Base Incompatibility The choice of amine base is critical. Screen different bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or others. Ensure the base is dry and of high purity.[1]Optimal base selection can significantly enhance the reaction yield.
Inappropriate Solvent The solvent polarity can greatly influence the reaction.[8] While DMF is common, other solvents like acetonitrile, THF, or a mixture of solvents can be tested.[1]Improved solubility of reactants and catalyst, leading to a better reaction rate.
Low Reaction Temperature While many Sonogashira reactions proceed at room temperature, some substrates may require heating. Incrementally increase the temperature (e.g., to 50-70 °C) and monitor the reaction progress.[10]Increased reaction kinetics and product formation.
Presence of Significant Side Products
Potential Cause Troubleshooting Step Expected Outcome
Alkyne Homocoupling (Glaser Coupling) Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) to exclude oxygen.[2] Consider using copper-free Sonogashira conditions or lowering the amount of CuI.[11] Slow addition of the alkyne can also minimize this side reaction.[11]Reduction in the formation of the alkyne dimer, leading to a cleaner reaction and higher yield of the desired product.
Decomposition of Starting Materials or Product If heating, monitor the reaction closely for signs of degradation. Prolonged heating at high temperatures can lead to decomposition.Preservation of the integrity of the reactants and product, resulting in a cleaner product profile.
Reaction with Unprotected Functional Groups If side reactions involving the hydroxyl or amino groups are suspected, consider using protecting groups for these functionalities.Minimized side reactions and a more straightforward purification process.

Experimental Protocols

General Protocol for Sonogashira Coupling of 5-Iodocytosine with But-2-yne-1,4-diol

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation:

    • To a dry Schlenk flask, add 5-iodocytosine (1 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and copper(I) iodide (CuI, 0.1-0.2 equivalents).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reaction Setup:

    • Add anhydrous, degassed solvent (e.g., DMF).

    • Add the amine base (e.g., triethylamine, 2-3 equivalents).

    • Add but-2-yne-1,4-diol (1.2-1.5 equivalents).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove any solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. Due to the polarity of the product, a polar mobile phase (e.g., dichloromethane/methanol or chloroform/methanol gradients) may be required. Reverse-phase chromatography can also be an effective purification method for polar nucleoside derivatives.[12]

Visualizing the Workflow and Reaction

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start reagents Add 5-iodocytosine, Pd catalyst, and CuI to a dry flask start->reagents inert Create Inert Atmosphere (Ar or N2) reagents->inert add_solvents Add Degassed Solvent and Base inert->add_solvents add_alkyne Add But-2-yne-1,4-diol add_solvents->add_alkyne react Stir at RT or Heat add_alkyne->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Reaction Work-up (Filtration, Concentration) monitor->workup chromatography Column Chromatography workup->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 (Oxidative Addition) pd0->pd_complex 5-Iodocytosine transmetalation R-Pd(II)(alkyne)L2 (Transmetalation) pd_complex->transmetalation Cu(I)-acetylide product This compound transmetalation->product Reductive Elimination product->pd0 cu_halide Cu(I)X cu_acetylide Cu(I)-acetylide cu_halide->cu_acetylide Alkyne + Base cu_acetylide->transmetalation cu_acetylide->cu_halide alkyne But-2-yne-1,4-diol

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

References

Technical Support Center: Synthesis of (4-Hydroxy-2-butyn)cytosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for the synthesis of (4-Hydroxy-2-butyn)cytosine. As direct literature for this specific compound is limited, this guide is based on a proposed synthetic route involving a Sonogashira coupling reaction between an iodinated cytosine derivative and 3-butyn-1-ol.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a Sonogashira coupling reaction. This involves the palladium-catalyzed cross-coupling of a terminal alkyne (3-butyn-1-ol) with an aryl or vinyl halide (iodocytosine derivative). Protecting groups on the cytosine moiety are likely necessary to prevent side reactions.

Synthetic_Pathway Iodocytosine_Derivative Protected Iodocytosine Reaction Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) Iodocytosine_Derivative->Reaction Butynol 3-Butyn-1-ol Butynol->Reaction Intermediate Protected this compound Reaction->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sonogashira coupling reaction is not proceeding, and I am only recovering my starting materials. What are the common causes?

A1: Several factors can inhibit a Sonogashira coupling reaction. Here are some common issues and troubleshooting steps:

  • Inactive Catalyst: The palladium catalyst is crucial. Ensure you are using a fresh, active catalyst. If the solution turns black, it may indicate palladium black precipitation, a sign of catalyst decomposition.

  • Oxygen Contamination: Sonogashira reactions are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

  • Poorly Soluble Starting Materials: Ensure both the iodocytosine derivative and the alkyne are soluble in the chosen solvent system.

  • Incorrect Temperature: While many Sonogashira couplings proceed at room temperature, some may require heating.[1] However, excessive heat can lead to catalyst decomposition and side reactions.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Reaction Failure: Recovered Starting Material Check_Catalyst Is the catalyst active and fresh? Start->Check_Catalyst Replace_Catalyst Use fresh Pd and CuI catalysts. Check_Catalyst->Replace_Catalyst No Check_Inertness Is the reaction under an inert atmosphere? Check_Catalyst->Check_Inertness Yes Replace_Catalyst->Check_Inertness Degas_Solvents Thoroughly degas solvents. Check_Inertness->Degas_Solvents No Check_Solubility Are starting materials fully dissolved? Check_Inertness->Check_Solubility Yes Degas_Solvents->Check_Solubility Modify_Solvent Try a different solvent or co-solvent. Check_Solubility->Modify_Solvent No Check_Temperature Is the reaction temperature appropriate? Check_Solubility->Check_Temperature Yes Modify_Solvent->Check_Temperature Optimize_Temp Gradually increase or decrease temperature. Check_Temperature->Optimize_Temp No Success Reaction Proceeds Check_Temperature->Success Yes Optimize_Temp->Success

Caption: Troubleshooting workflow for failed Sonogashira coupling.

Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: A black precipitate is often palladium black, which forms when the Pd(0) catalyst is oxidized to Pd(II) and then reduced back to Pd(0) in an uncontrolled manner, leading to aggregation and precipitation. This deactivates the catalyst.

  • Cause: Often caused by the presence of oxygen or impurities in the reaction mixture.

  • Prevention:

    • Thoroughly degas all solvents and reagents.

    • Use high-purity reagents.

    • Ensure a continuous inert atmosphere is maintained throughout the reaction.

    • Consider using a ligand that stabilizes the palladium catalyst.

Q3: My reaction is producing a significant amount of homocoupled alkyne (Glaser coupling product). How can I minimize this side reaction?

A3: The homocoupling of the terminal alkyne is a common side reaction, especially in the presence of the copper co-catalyst.

  • Minimization Strategies:

    • Reduce Copper Catalyst Loading: Use the minimum effective amount of the copper(I) co-catalyst.

    • Slow Addition of Alkyne: Add the 3-butyn-1-ol slowly to the reaction mixture to keep its concentration low.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol, although this may require higher temperatures or different ligands.[1]

Experimental Protocols

Representative Sonogashira Coupling Protocol

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the protected iodocytosine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Add degassed solvent (e.g., THF or DMF).

  • Reagent Addition:

    • Add degassed base (e.g., triethylamine, 3.0 eq).

    • Add 3-butyn-1-ol (1.2 eq) dropwise via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Solvents and Bases for Sonogashira Coupling

SolventBaseTypical Temperature Range (°C)Notes
Tetrahydrofuran (THF)Triethylamine (Et₃N)25 - 65Good general-purpose solvent.
Dimethylformamide (DMF)Diisopropylethylamine (DIPEA)25 - 100Useful for less soluble substrates.
Acetonitrile (MeCN)Cesium Carbonate (Cs₂CO₃)25 - 80Can be effective in certain cases.
ToluenePotassium Carbonate (K₂CO₃)80 - 110Higher boiling point for less reactive halides.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
No ReactionInactive catalyst, oxygen, poor solubilityUse fresh catalyst, degas solvents, change solvent system
Black PrecipitateCatalyst decomposition (Palladium black)Improve inert atmosphere, use high-purity reagents
Alkyne HomocouplingExcess copper catalystReduce CuI loading, slow alkyne addition, try copper-free conditions
Low YieldIncomplete reaction, side reactionsOptimize temperature and reaction time, check stoichiometry

Visualization of Key Processes

Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product R-C≡CR' PdII_Alkyne->Product Reductive Elimination Cu_Cycle Copper Cycle Cu_Alkyne Cu-C≡CR' Cu_Cycle->Cu_Alkyne Base Alkyne H-C≡CR' Cu_Alkyne->PdII_Aryl

Caption: The catalytic cycle of the Sonogashira reaction.

References

Technical Support Center: Troubleshooting Low Yields in (4-Hydroxy-2-butyn)cytosine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low labeling yields with (4-Hydroxy-2-butyn)cytosine. The content is structured in a question-and-answer format to directly address common issues encountered during the two key stages of the labeling process: enzymatic incorporation of the modified nucleotide and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

Section 1: FAQs and Troubleshooting for Enzymatic Incorporation

Low efficiency in the initial enzymatic incorporation of this compound triphosphate into DNA or RNA is a primary reason for poor overall labeling yields. The following section addresses common questions and troubleshooting strategies for this critical step.

Frequently Asked Questions (FAQs):

  • Q1: Why is the enzymatic incorporation of this compound triphosphate less efficient than that of natural dCTP or CTP? A1: The modification at the C5 position of the cytosine base, which includes the 4-hydroxy-2-butynyl group, can introduce steric hindrance within the active site of the DNA or RNA polymerase.[1][2] This bulkier side chain may not fit as readily as the natural nucleotide, leading to reduced incorporation efficiency. The polymerase's "steric gate," a conserved residue that helps discriminate between ribo- and deoxyribonucleotides, can also influence the acceptance of modified bases.[1]

  • Q2: Can the choice of polymerase impact the incorporation efficiency? A2: Absolutely. Different polymerases exhibit varying degrees of tolerance for modified nucleotides.[2] Family B polymerases, such as those from archaea (e.g., KOD, Pfu), have been reported to be more accommodating of nucleobase modifications in the major groove compared to some Family A polymerases (e.g., KlenTaq).[2] It is advisable to screen a panel of polymerases to identify the one that most efficiently incorporates this compound triphosphate for your specific template.

  • Q3: How can I optimize the reaction conditions for better incorporation? A3: Optimization of several reaction parameters can improve incorporation yield. This includes adjusting the concentration of the modified triphosphate, magnesium or manganese ion concentration (some polymerases show enhanced activity with Mn2+ for modified nucleotides), incubation time, and temperature.[1] A good starting point is to use a higher concentration of the modified triphosphate relative to the natural nucleotide it is replacing.

Troubleshooting Guide: Low Incorporation Efficiency

Problem Potential Cause Recommended Solution
Low to no incorporation of the modified nucleotide Polymerase intolerance: The chosen polymerase may have a low affinity for the modified substrate.- Screen different DNA/RNA polymerases known for their promiscuity with modified nucleotides (e.g., KOD, Vent (exo-), Phusion).- Consult literature for polymerases that efficiently incorporate other C5-alkyne modified pyrimidines.
Suboptimal reaction buffer: The buffer composition may not be ideal for the polymerase with the modified substrate.- Optimize the concentration of MgCl2 or consider using MnCl2, as some polymerases are more efficient with manganese ions when incorporating modified nucleotides.[1]- Ensure the pH of the reaction buffer is within the optimal range for the chosen polymerase.
Steric hindrance: The 4-hydroxy-2-butynyl group may be too bulky for the polymerase's active site with your specific template sequence.[1][2]- While the modification itself cannot be changed, using a polymerase with a more open active site can help.[2]- For PCR, consider redesigning primers to be further from regions of secondary structure.
Incomplete extension or truncated products Insufficient concentration of modified triphosphate: The concentration may be too low for efficient incorporation, leading to stalling.- Increase the concentration of this compound triphosphate in the reaction mix.- A common strategy is to completely replace the corresponding natural nucleotide with the modified version.
Template secondary structure: Complex secondary structures in the DNA/RNA template can hinder polymerase processivity.- Increase the reaction temperature if using a thermostable polymerase.- Add PCR enhancers such as betaine or DMSO to help denature secondary structures.
Low overall yield of labeled nucleic acid Inhibitors in the template DNA/RNA: Contaminants from the nucleic acid purification process can inhibit the polymerase.- Re-purify the template nucleic acid using a column-based method or phenol-chloroform extraction followed by ethanol precipitation.- Ensure no residual ethanol is present in the final template solution.
Degraded template or primers: The quality of the input nucleic acid is critical for yield.- Verify the integrity of your template and primers on a denaturing gel.- Use freshly prepared or high-quality commercial primers.

Section 2: FAQs and Troubleshooting for the Click Reaction (CuAAC)

Once the this compound has been incorporated into the nucleic acid, the next step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter molecule (e.g., a fluorophore or biotin). Low yields in this step can also be a significant bottleneck.

Frequently Asked Questions (FAQs):

  • Q1: What are the critical components of a successful CuAAC reaction for nucleic acid labeling? A1: A successful CuAAC reaction requires the alkyne-modified nucleic acid, an azide-containing reporter molecule, a source of copper(I) ions, a copper-stabilizing ligand, and a reducing agent to maintain copper in its active Cu(I) state.[3][4][5]

  • Q2: Does the hydroxyl group on the butynyl chain of this compound interfere with the click reaction? A2: While there is no specific literature on this compound, hydroxyl groups are generally compatible with CuAAC reactions and are unlikely to directly interfere.[6] However, it is important to ensure that the overall reaction conditions are optimized.

  • Q3: How can I remove unreacted components after the click reaction? A3: Unreacted azide reporters, copper, and ligands can be removed by ethanol or acetone precipitation of the labeled nucleic acid, or by using size-exclusion chromatography columns designed for nucleic acid purification.[4][7]

Troubleshooting Guide: Low Click Reaction Yield

Problem Potential Cause Recommended Solution
Low or no formation of the triazole product Inactive copper catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.[3]- Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[4]- Degas the reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst.[4][5]- Ensure a sufficient excess of the reducing agent is used.[3]
Poor accessibility of the alkyne: The alkyne groups within the folded structure of the DNA or RNA may be inaccessible to the catalyst complex.- Add a denaturant such as DMSO (up to 50% v/v) to the reaction mixture to help expose the alkyne groups.[4]- For double-stranded DNA, consider a brief heat denaturation step before the reaction.
Inhibitory components in the reaction: Certain buffers or contaminants can interfere with the click reaction.- Avoid buffers containing chelating agents like EDTA, which can sequester the copper catalyst.- Purify the alkyne-modified nucleic acid before the click reaction to remove any potential inhibitors from the enzymatic step.
High background or non-specific labeling Alkyne homocoupling (Glaser coupling): This side reaction can occur in the presence of oxygen and copper, leading to dimerization of the alkyne-modified nucleic acid.[3]- Thoroughly degas the reaction mixture to remove oxygen.[4][5]- Use a copper-stabilizing ligand like TBTA or THPTA to minimize side reactions.[8]
Precipitation of reagents: The azide reporter molecule may have low aqueous solubility.- If precipitation is observed, try heating the reaction mixture briefly (e.g., 3 minutes at 80°C) to redissolve the azide.[5][7]- The addition of a co-solvent like DMSO can also improve solubility.[4]
Inconsistent yields between experiments Variability in reagent quality: The age and storage of reagents, especially the reducing agent and copper source, can affect their activity.- Prepare fresh stock solutions of sodium ascorbate for each experiment.[4]- Store copper salts and ligands under appropriate conditions (e.g., protected from moisture).
Inaccurate quantification of alkyne-modified nucleic acid: An incorrect estimation of the amount of incorporated alkyne will lead to suboptimal stoichiometry of the click reaction components.- Accurately quantify the alkyne-modified nucleic acid using a method that is not affected by the modification (e.g., UV absorbance at 260 nm).- Consider running a small-scale titration of the azide reporter to determine the optimal concentration.

Section 3: Experimental Protocols and Visualizations

Protocol 1: General Method for Enzymatic Incorporation of this compound triphosphate via PCR

  • Reaction Setup: Prepare a PCR master mix containing:

    • 1X PCR buffer (ensure it is compatible with your chosen high-fidelity polymerase)

    • Template DNA (1-10 ng)

    • Forward and Reverse Primers (0.5 µM each)

    • dATP, dGTP, dTTP (200 µM each)

    • This compound triphosphate (200 µM, completely replacing dCTP)

    • High-fidelity, thermostable DNA polymerase (e.g., KOD or Phusion, 1-2 units)

    • Nuclease-free water to the final volume.

  • Thermal Cycling: Perform PCR with the following general conditions, optimizing annealing temperature and extension time for your specific template and primers:

    • Initial Denaturation: 98°C for 30 seconds

    • 30-35 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 20 seconds

      • Extension: 72°C for 15-30 seconds/kb

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Purification: Purify the alkyne-modified PCR product using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and polymerase.

Protocol 2: General Method for CuAAC "Click" Reaction

  • Reagent Preparation:

    • Alkyne-modified DNA/RNA: Dissolve in nuclease-free water or a non-chelating buffer (e.g., phosphate buffer) to a concentration of 20-200 µM.

    • Azide Reporter Stock: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate Stock: Prepare a 10 mM stock solution in nuclease-free water.

    • Ligand Stock (e.g., THPTA): Prepare a 50 mM stock solution in nuclease-free water.

    • Sodium Ascorbate Stock: Prepare a fresh 100 mM stock solution in nuclease-free water immediately before use.

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified nucleic acid

    • Nuclease-free water to adjust volume

    • DMSO (up to 50% of the final volume)

    • Azide reporter (1.5 to 10-fold molar excess over the alkyne)

    • Vortex briefly.

  • Catalyst Preparation and Addition:

    • In a separate tube, premix the Copper(II) Sulfate and Ligand. For example, mix 1 µL of 10 mM CuSO4 with 5 µL of 50 mM THPTA.

    • Add the copper/ligand premix to the reaction tube.

  • Initiation and Incubation:

    • Degas the reaction mixture by bubbling with argon or nitrogen for 30-60 seconds.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the reaction.

    • Incubate at room temperature for 1-4 hours, or overnight if necessary. Protect from light if using a fluorescent azide.

  • Purification: Purify the labeled nucleic acid by ethanol/acetone precipitation or a suitable purification column to remove the catalyst and excess reporter.

Visualizations

experimental_workflow cluster_incorporation Enzymatic Incorporation cluster_click Click Reaction (CuAAC) enzymatic_rxn PCR or In Vitro Transcription purify_alkyne Purify Alkyne-DNA/RNA enzymatic_rxn->purify_alkyne click_rxn Azide + Cu(I) Catalyst purify_alkyne->click_rxn Alkyne-modified Nucleic Acid purify_final Purify Labeled Product click_rxn->purify_final final_product Labeled DNA/RNA purify_final->final_product start Template DNA/RNA + This compound-TP start->enzymatic_rxn troubleshooting_yield cluster_troubleshooting Troubleshooting Path start Low Final Yield check_incorporation Verify Enzymatic Incorporation start->check_incorporation incorporation_ok Incorporation OK? check_incorporation->incorporation_ok troubleshoot_inc Optimize Polymerase, Buffer, [dNTP] incorporation_ok->troubleshoot_inc No check_click Verify Click Reaction incorporation_ok->check_click Yes troubleshoot_inc->check_incorporation click_ok Click Reaction OK? check_click->click_ok troubleshoot_click Optimize Catalyst, Ligand, Degassing click_ok->troubleshoot_click No check_purification Assess Purification Steps click_ok->check_purification Yes troubleshoot_click->check_click success High Yield Achieved check_purification->success

References

Improving the efficiency of (4-Hydroxy-2-butyn)cytosine incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (4-Hydroxy-2-butyn)cytosine (4-OHBC) and its corresponding nucleoside triphosphate, 4-OHBC-TP. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the efficient incorporation of this modified nucleotide into nucleic acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic incorporation of 4-OHBC-TP.

IssuePossible CauseRecommendation
Low Incorporation Efficiency Suboptimal polymerase choice.Not all DNA polymerases are equally adept at incorporating modified nucleotides. High-fidelity proofreading polymerases may exhibit lower efficiency. Consider screening different polymerases, particularly those known to accept modified substrates, such as Klenow fragment (exo-) or engineered variants of Taq polymerase.[1][2]
Incorrect 4-OHBC-TP concentration.The optimal concentration of the modified triphosphate may differ from that of canonical dNTPs. Perform a titration experiment to determine the ideal 4-OHBC-TP concentration for your specific polymerase and template.
Inappropriate reaction buffer composition.The concentration of divalent cations like Mg²⁺ can significantly influence polymerase activity and fidelity. While essential for catalysis, excess magnesium can decrease fidelity.[1] Try optimizing the Mg²⁺ concentration in your reaction buffer.
PCR Amplification Failure Polymerase stalling.The bulky 4-hydroxy-2-butyn group may cause certain polymerases to stall, especially after multiple incorporations. Try increasing the polymerase concentration or using a polymerase blend specifically designed for challenging templates.[1]
Primer-template instability.The presence of the modification in the template strand can sometimes affect the stability of the primer-template duplex. Ensure your primer design follows best practices with optimal melting temperatures.
Inaccurate Quantification of Incorporation Inefficient downstream detection.If you are using a downstream detection method such as click chemistry, inefficient labeling can be mistaken for poor incorporation. Ensure your labeling protocol is optimized for your specific application.
Issues with analytical methods.When using methods like LC-MS to quantify incorporation, ensure proper sample preparation and that your instrumentation is calibrated correctly.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for 4-OHBC-TP in a polymerase reaction?

A1: As a starting point, we recommend substituting dCTP with 4-OHBC-TP at the same concentration used for the natural nucleotide. However, optimization may be required. We advise performing a titration experiment, testing a range of concentrations (e.g., from 0.5x to 5x the standard dCTP concentration) to determine the optimal level for your specific enzyme and template combination.

Q2: Which type of DNA polymerase is best suited for incorporating 4-OHBC-TP?

A2: The choice of polymerase is critical for the efficient incorporation of modified nucleotides.[2][4] Generally, polymerases lacking a 3'-5' exonuclease (proofreading) activity, such as Klenow fragment (exo-), are more tolerant of modified substrates. Some engineered B-family DNA polymerases, like variants of KOD polymerase, have also shown enhanced ability to incorporate unnatural nucleotides.[4] We recommend screening a panel of polymerases to identify the most efficient one for your experimental setup.

Q3: Can 4-OHBC be incorporated into RNA?

A3: Yes, if you are using the triphosphate form of the corresponding ribonucleoside (4-Hydroxy-2-butyn)cytidine triphosphate. This would require an RNA polymerase, such as T7 RNA polymerase. Similar to DNA polymerases, the efficiency of incorporation can be influenced by the specific RNA polymerase used and the reaction conditions.[3][5]

Q4: How does the 4-hydroxy-2-butyn modification affect DNA stability?

A4: Modifications at the C5 position of cytosine can influence the local DNA structure and stability. While the Watson-Crick base pairing is not directly altered, the addition of the 4-hydroxy-2-butyn group in the major groove can change hydrophobicity and steric properties, potentially affecting base pair stacking and the overall melting temperature of the DNA duplex.[6]

Q5: Are there any known inhibitors of 4-OHBC-TP incorporation?

A5: There are no specific inhibitors known for 4-OHBC-TP. However, general inhibitors of DNA polymerases, such as high concentrations of dNTPs or pyrophosphate analogs, will also inhibit the incorporation of this modified nucleotide. Ensure your reaction components are free from contaminants that could impede polymerase activity.

Quantitative Data Summary

The following table summarizes kinetic data for the incorporation of a structurally similar modified nucleotide, 5-ethynyl-2'-deoxycytidine triphosphate (EdCTP), by different DNA polymerases. This data can serve as a useful reference for experiments with 4-OHBC-TP.

DNA PolymeraseNucleotideApparent K_m (μM)Apparent V_max (relative)Incorporation Efficiency (V_max/K_m)
Klenow exo⁻dCTP5.2 ± 0.91.000.19
Klenow exo⁻EdCTP6.3 ± 1.20.85 ± 0.040.13
Polymerase βdCTP0.28 ± 0.061.003.6
Polymerase βEdCTP0.43 ± 0.110.38 ± 0.020.88

Data adapted from studies on 5-ethynyl-2'-deoxycytidine (EdC).[7] This information is provided as a proxy due to the structural similarity to this compound.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 4-OHBC-TP via Primer Extension
  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 1x Polymerase Reaction Buffer

      • 200 µM each of dATP, dGTP, dTTP

      • 10-100 µM 4-OHBC-TP (start with a concentration equal to dCTP in a standard reaction)

      • 1 µM DNA template-primer duplex

      • 1-5 units of a suitable DNA polymerase (e.g., Klenow fragment (exo-))

      • Nuclease-free water to the final volume.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the chosen polymerase for 30-60 minutes.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of a loading buffer containing a chelating agent like EDTA (e.g., 20 mM EDTA in 95% formamide).

  • Analysis:

    • Denature the DNA by heating at 95°C for 5 minutes.

    • Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the incorporation of 4-OHBC.

Protocol 2: Downstream Detection using Click Chemistry

This protocol assumes successful incorporation of 4-OHBC and is for subsequent labeling.

  • DNA Purification:

    • Purify the 4-OHBC-containing DNA from the reaction mixture using a suitable DNA purification kit or ethanol precipitation to remove unincorporated triphosphates and polymerase.

  • Click Reaction Setup:

    • Prepare the click reaction mixture:

      • Purified 4-OHBC-DNA

      • 10-50 µM of an azide-functionalized fluorescent dye

      • 1 mM CuSO₄

      • 5 mM Sodium Ascorbate (freshly prepared)

      • 10 mM TBTA (or other copper-coordinating ligand)

      • Reaction buffer (e.g., PBS)

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Analysis:

    • The labeled DNA can be visualized by gel electrophoresis with fluorescence imaging or used in other downstream applications.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_inc Incorporation cluster_analysis Analysis & Detection Template_Primer Template-Primer Annealing Polymerase_Reaction Enzymatic Incorporation (Add Polymerase) Template_Primer->Polymerase_Reaction Reaction_Mix Prepare Reaction Mix (dNTPs, 4-OHBC-TP, Buffer) Reaction_Mix->Polymerase_Reaction Purification DNA Purification Polymerase_Reaction->Purification Click_Chemistry Click Chemistry Labeling (Azide-Dye) Purification->Click_Chemistry Analysis Downstream Analysis (Gel, Sequencing, etc.) Click_Chemistry->Analysis

Caption: Experimental workflow for 4-OHBC incorporation and detection.

Troubleshooting_Logic Start Low/No Incorporation? Check_Polymerase Is the polymerase known to accept modified dNTPs? Start->Check_Polymerase Screen_Polymerases Screen different polymerases (e.g., Klenow exo-) Check_Polymerase->Screen_Polymerases No Check_Concentration Have 4-OHBC-TP concentrations been optimized? Check_Polymerase->Check_Concentration Yes Screen_Polymerases->Check_Concentration Titrate_4OHBCTP Perform a concentration titration of 4-OHBC-TP Check_Concentration->Titrate_4OHBCTP No Check_Buffer Is the buffer composition (e.g., Mg2+) optimal? Check_Concentration->Check_Buffer Yes Titrate_4OHBCTP->Check_Buffer Optimize_Buffer Optimize Mg2+ concentration Check_Buffer->Optimize_Buffer No Success Incorporation Successful Check_Buffer->Success Yes Optimize_Buffer->Success

Caption: Troubleshooting decision tree for low 4-OHBC incorporation.

References

Technical Support Center: (4-Hydroxy-2-butyn)cytosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (4-Hydroxy-2-butyn)cytosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this cytosine analog in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a modified nucleoside analog. The key structural features are the cytosine base, which allows it to be incorporated into nucleic acids or act as a substrate for various enzymes, and a terminal alkyne group on the butynyl chain, making it suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions. Its primary applications are in metabolic labeling of DNA and RNA, and in the identification of protein-nucleic acid interactions.

Q2: What are the primary causes of non-specific binding observed with this compound?

A2: Non-specific binding can arise from several factors. In the context of click chemistry, non-specific labeling of proteins can occur.[1] Cyclooctynes used in SPAAC can react with cysteine SH-groups independently of an azide. In copper-catalyzed reactions, terminal alkynes can also react with or bind non-specifically to proteins, a process that is mediated by copper.[1] Additionally, hydrophobic interactions between the alkyne moiety and cellular components can lead to background signal.

Q3: How can I be sure that the observed signal is from a specific click reaction?

A3: A key control experiment is to run a reaction in the absence of the azide-containing partner. If you still observe a signal, it is likely due to non-specific binding of the alkyne-modified cytosine or the detection reagent. You can also perform a competitive inhibition assay by adding an excess of a non-alkyne-modified cytosine analog to see if the signal is reduced.

Q4: Can the copper catalyst in CuAAC reactions cause issues?

A4: Yes, copper ions can be toxic to cells and can also mediate non-specific binding of alkyne-containing molecules to proteins.[1] It is crucial to use a copper-chelating ligand, such as THPTA or BTTAA, to stabilize the Cu(I) oxidation state and reduce these off-target effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: High Background/Non-Specific Binding in Imaging Experiments

Possible Causes & Solutions

Possible Cause Recommended Solution
Hydrophobic Interactions Increase the salt concentration of your washing buffers (e.g., up to 500 mM NaCl) to disrupt non-specific hydrophobic interactions.[2] Consider adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (0.05-0.1%) to your washing buffers.[2]
Reaction with Thiols For in vitro assays, consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM). In cellular experiments, this can be more challenging due to toxicity. A study suggests that pretreatment with a low concentration of hydrogen peroxide can mitigate thiol interference.[3]
Excess Reagents Ensure you are using the optimal, and not excessive, concentration of this compound and the azide-fluorophore. Titrate both reagents to find the lowest concentration that gives a robust specific signal.
Inadequate Blocking For immunofluorescence-type protocols, ensure adequate blocking of non-specific sites. Use a blocking buffer containing 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk for at least 1 hour.[2]
Problem 2: Low or No Signal in Click Chemistry Reaction

Possible Causes & Solutions

Possible Cause Recommended Solution
Inefficient Cellular Uptake/Incorporation Verify the viability of your cells and optimize the incubation time and concentration of this compound. Ensure the compound is fully dissolved in a compatible solvent before adding to cell culture media.
Degraded Reagents Prepare fresh solutions of sodium ascorbate for each experiment, as it is prone to oxidation. Ensure your copper catalyst and azide-probe are stored correctly and are not expired.
Incorrect Reagent Ratios The ratio of reagents in a click reaction is critical. A recommended starting point is to have a higher concentration of sodium ascorbate than copper sulfate to ensure the copper remains in the reduced Cu(I) state.[4]
Sub-optimal pH Ensure the pH of your reaction buffer is appropriate for the click reaction, typically around pH 7-8.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent DNA in Cultured Cells
  • Cell Culture: Plate cells on appropriate culture dishes or coverslips and grow to the desired confluency.

  • Labeling: Add this compound to the culture medium at a final concentration of 10-50 µM. Incubate for 1-24 hours, depending on the cell type and experimental goals.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a 100 µL reaction:

      • 85 µL PBS

      • 2 µL of 10 mM Azide-fluorophore

      • 10 µL of 10 mM Sodium Ascorbate (freshly prepared)

      • 2 µL of 10 mM Copper (II) Sulfate premixed with 1 µL of 50 mM THPTA ligand

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash cells three times with PBS containing 0.05% Tween-20.

    • Counterstain with a nuclear stain like DAPI, if desired.

    • Mount coverslips and image using fluorescence microscopy.

Protocol 2: In Vitro Labeling of an Alkyne-Modified Oligonucleotide
  • Reaction Setup: In a microcentrifuge tube, combine:

    • 10 pmol of alkyne-modified oligonucleotide

    • 50 pmol of azide-biotin

    • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0) to a final volume of 18 µL.

  • Catalyst Preparation: In a separate tube, premix 1 µL of 20 mM Copper (II) Sulfate with 1 µL of 100 mM THPTA.

  • Initiation of Reaction:

    • Add 2 µL of freshly prepared 100 mM Sodium Ascorbate to the oligonucleotide/azide mixture.

    • Add the 2 µL of the premixed copper/ligand solution to initiate the reaction. The final volume is 22 µL.

  • Incubation: Incubate at room temperature for 1 hour.

  • Purification: Purify the labeled oligonucleotide using ethanol precipitation or a suitable spin column to remove excess reagents.

  • Analysis: The labeled product can be analyzed by gel electrophoresis and subsequent blotting with streptavidin-HRP or by mass spectrometry.

Visualizations

experimental_workflow cluster_cell_culture Cellular Labeling cluster_processing Sample Processing cluster_analysis Analysis A Seed Cells B Add this compound A->B C Fix & Permeabilize B->C Incubate D Click Reaction with Azide-Probe C->D E Fluorescence Microscopy D->E Wash & Image

Caption: Workflow for metabolic labeling and detection.

troubleshooting_logic Start High Background Signal? Cause1 Hydrophobic Interactions? Start->Cause1 Yes Cause2 Excess Reagents? Cause1->Cause2 No Sol1 Increase Salt/Add Surfactant Cause1->Sol1 Yes Cause3 Inadequate Blocking? Cause2->Cause3 No Sol2 Titrate Reagent Concentrations Cause2->Sol2 Yes Sol3 Increase BSA/Blocking Time Cause3->Sol3 Yes End Problem Resolved Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting non-specific binding.

References

Technical Support Center: (4-Hydroxy-2-butyn)cytosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of (4-Hydroxy-2-butyn)cytosine. The information is intended for researchers, scientists, and drug development professionals utilizing this modified nucleoside in their experiments.

Disclaimer: this compound is a specialized research chemical. The following guidance is based on established chemical principles for cytosine analogs, alkyne-modified nucleosides, and common issues encountered in relevant applications like click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a modified pyrimidine nucleobase. The key features are the cytosine ring, which can participate in hydrogen bonding, and a terminal alkyne group on the substituent. This alkyne functionality makes it a prime candidate for bioorthogonal chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] It is likely used for labeling and modifying DNA, RNA, or other biomolecules for visualization, tracking, or conjugation purposes.[3][4]

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. For preparing stock solutions, use anhydrous DMSO or an appropriate buffer, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Q3: What are the primary chemical liabilities of this molecule?

A3: The primary chemical liabilities are:

  • The Cytosine Ring: Susceptible to deamination (conversion to a uracil analog) and N-glycosyl bond hydrolysis, particularly under acidic or harsh basic conditions.[5]

  • The Alkyne Group: While generally stable, terminal alkynes can undergo side reactions, especially in the presence of transition metals (like copper catalysts used in click chemistry) or strong nucleophiles.[6]

  • The Hydroxyl Group: Can be a site for oxidation or other side reactions depending on the experimental conditions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield in Click Chemistry (CuAAC) Reaction

Possible Cause: Degradation of this compound before or during the reaction.

Specific Issue Suggested Action & Rationale
Degradation by Copper Catalyst Copper(I) can sometimes promote side reactions with alkynes. Ensure you are using a copper-protecting ligand (e.g., BTTAA, TBTA). Use freshly prepared copper sulfate and sodium ascorbate solutions.
pH-induced Hydrolysis The reaction buffer pH is critical. Extreme pH values can lead to the degradation of the cytosine base. Maintain a pH between 7 and 8 for the CuAAC reaction.
Reagent Incompatibility Some reagents, particularly strong reducing agents other than sodium ascorbate (e.g., TCEP, hydrazine), can have detrimental effects on the integrity of modified nucleosides.[7] Stick to recommended click chemistry protocols.
Compound Purity Verify the purity of your this compound stock using HPLC or mass spectrometry before the experiment. If degradation is observed, use a fresh vial.
Problem 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis

Possible Cause: The presence of degradation products.

Observed Anomaly Potential Degradation Product Suggested Next Steps
Mass shift of +1 Da Deamination of the cytosine ring to a uracil analog.Re-evaluate the pH of all buffers used. Acidic conditions can accelerate deamination.
Peak corresponding to free cytosine base N-glycosyl bond hydrolysis.[5]Avoid strongly acidic or basic conditions and prolonged incubation at elevated temperatures.
Adducts with reaction components Michael addition of nucleophiles (e.g., from buffers or deprotection steps) to the alkyne group.[6]If using ammonia for deprotection, perform the reaction at room temperature instead of elevated temperatures to suppress this side reaction.[6]

Data on Potential Degradation Pathways

The following table summarizes conditions that may lead to the degradation of this compound, based on data for analogous compounds.

Condition Potential Degradation Pathway Risk Level Mitigation Strategy
Low pH (< 4) N-glycosyl bond hydrolysis, DeaminationHighMaintain pH in the neutral range (6.5-7.5).
High pH (> 10) Base-catalyzed side reactionsMediumMaintain pH in the neutral range.
Elevated Temperature (> 50°C) Increased rate of hydrolysis and deaminationMedium-HighPerform reactions at room temperature or 37°C unless a higher temperature is required. Minimize incubation times.
Presence of Cu(I) without ligand Alkyne dimerization or other side reactionsMediumAlways use a copper-chelating ligand in CuAAC reactions.
Standard Deprotection (NH₄OH, 55°C) Michael addition to the alkyne spacer[6]HighUse "ultra-mild" deprotection conditions (e.g., NH₄OH at room temperature).[6]
Oxidizing Agents Oxidation of the cytosine ring or hydroxyl groupHighEnsure all reagents and solvents are free from peroxides and other oxidizing contaminants.

Experimental Protocols

Protocol 1: Quality Control of this compound by RP-HPLC

This protocol allows you to assess the purity of your compound and check for the presence of degradation products.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in HPLC-grade water.

    • Mobile Phase B: 100% Acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of this compound in water or buffer to a final concentration of ~100 µM.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at 270 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: Linear gradient from 5% to 50% B

      • 20-25 min: 50% B

      • 25-30 min: Return to 5% B and equilibrate.

  • Analysis:

    • A pure sample should yield a single major peak. The appearance of earlier eluting peaks may indicate hydrophilic degradation products (e.g., free cytosine base), while later peaks could indicate more complex adducts.

Protocol 2: Optimized CuAAC Reaction to Minimize Degradation

This protocol is for conjugating this compound to an azide-containing molecule.

  • Reagent Preparation (Prepare fresh):

    • Compound Stock: 10 mM this compound in anhydrous DMSO.

    • Azide Stock: 10 mM azide-containing molecule in a suitable solvent.

    • Catalyst Premix:

      • 20 mM CuSO₄ in water.

      • 100 mM Sodium Ascorbate in water (prepare immediately before use).

      • 50 mM BTTAA ligand in DMSO.

  • Reaction Setup (Example 100 µL reaction):

    • To a 1.5 mL microcentrifuge tube, add in the following order:

      • 58 µL PBS buffer (pH 7.4)

      • 10 µL Azide Stock (Final concentration: 1 mM)

      • 10 µL Compound Stock (Final concentration: 1 mM)

      • 10 µL BTTAA ligand (Final concentration: 5 mM)

      • 10 µL CuSO₄ (Final concentration: 2 mM)

      • 2 µL Sodium Ascorbate (Final concentration: 2 mM)

  • Incubation:

    • Vortex briefly to mix.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Analysis/Purification:

    • Proceed with analysis (e.g., HPLC, gel electrophoresis) or purification as required by your experimental workflow. The use of a ligand and freshly prepared ascorbate is crucial to maintain the catalytic activity of Cu(I) and prevent side reactions.

Visualizations

G cluster_degradation Potential Degradation Pathways cluster_conditions Triggering Conditions main This compound deamination Deamination (+1 Da) main->deamination H⁺ / ΔT hydrolysis N-Glycosyl Hydrolysis main->hydrolysis H⁺ michael Michael Addition (e.g., +NH3) main->michael Nu⁻ (e.g., NH₃) oxidation Oxidation main->oxidation [O] acid Acidic pH acid->deamination acid->hydrolysis base Harsh Base / Nucleophiles base->michael oxidants Oxidizing Agents oxidants->oxidation

Caption: Potential degradation pathways for this compound.

G start Start: Prepare Reagents check_purity QC Check of Alkyne-Nucleoside (HPLC/MS) start->check_purity mix Combine Alkyne-Nucleoside with Azide-Molecule in Buffer check_purity->mix Purity OK fail Problem: Low Yield/Purity check_purity->fail Purity Low add_catalyst Add Catalyst Premix (CuSO₄ + Ascorbate + Ligand) mix->add_catalyst incubate Incubate at Room Temperature add_catalyst->incubate analyze Analyze Product (HPLC, Gel, etc.) incubate->analyze end End analyze->end Success analyze->fail Failure

Caption: Experimental workflow for a CuAAC (click chemistry) reaction.

G start Low Click Reaction Yield? check_reagents Are Azide and Copper Reagents Fresh and Validated? start->check_reagents Start Here check_alkyne Check Purity of This compound via HPLC check_reagents->check_alkyne Yes solution1 Solution: Use fresh Azide, CuSO₄, and Sodium Ascorbate. check_reagents->solution1 No check_protocol Is a Copper Ligand (e.g., BTTAA) being used? check_alkyne->check_protocol Purity OK solution2 Solution: Use a fresh aliquot of Alkyne-Nucleoside. check_alkyne->solution2 Degraded solution3 Solution: Add a protective ligand to the reaction. check_protocol->solution3 No other_issue Consider other factors: Stoichiometry, pH, Time check_protocol->other_issue Yes

Caption: Troubleshooting logic for low-yield click chemistry reactions.

References

Technical Support Center: Artifacts in Experiments with Alkyne-Modified Cytosine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve potential artifacts and issues encountered during experiments with alkyne-modified cytosine analogs.

Frequently Asked Questions (FAQs)

Q1: My click chemistry reaction with an alkyne-modified cytosine analog is showing low efficiency. What are the potential causes and solutions?

A1: Low efficiency in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions is a common issue. Several factors can contribute to this:

  • Copper Catalyst Oxidation: The active catalyst in CuAAC is Cu(I). Oxidation to Cu(II) will halt the reaction.

    • Troubleshooting:

      • Use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state.[1]

      • Work under anaerobic conditions (e.g., by degassing solutions and using an inert atmosphere like nitrogen or argon) to minimize oxidation.

  • Ligand Issues: The choice and concentration of the copper-stabilizing ligand (e.g., TBTA, THPTA) are critical.

    • Troubleshooting:

      • Optimize the ligand-to-copper ratio. An excess of ligand can sometimes inhibit the reaction.

      • Ensure the ligand is soluble in your reaction solvent.

  • Impure Reagents: Contaminants in your alkyne-modified nucleoside, azide partner, or solvents can interfere with the reaction.

    • Troubleshooting:

      • Purify your starting materials.

      • Use high-purity, anhydrous solvents.

  • pH of the Reaction Mixture: The optimal pH for CuAAC is typically around 7-8.

    • Troubleshooting:

      • Buffer your reaction mixture to maintain the appropriate pH.

Q2: I am observing unexpected side products in the synthesis of my alkyne-modified cytosine analog. What could be the cause?

A2: The synthesis of modified nucleosides can be complex, and side reactions are possible. For alkyne-modified cytosine analogs, particularly those synthesized via Sonogashira cross-coupling, potential side products can arise from:

  • Homocoupling of the Alkyne: The terminal alkyne can react with itself to form a dimer.

    • Troubleshooting:

      • Optimize the reaction conditions, including catalyst loading and temperature.

      • Ensure slow addition of the alkyne to the reaction mixture.

  • Reactions at Other Positions on the Cytosine Ring: The exocyclic amine (N4) and other ring nitrogens can be reactive.

    • Troubleshooting:

      • Employ protecting group strategies for the N4-amino group if it is not the intended site of modification. A direct and selective sulfonylation at the N-1 site of cytosine has been shown to be an effective strategy for subsequent regioselective alkylation.

  • Decomposition of Starting Materials or Products: Cytosine and its derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions.[2]

    • Troubleshooting:

      • Carefully control the pH and temperature of your reaction and work-up steps.

Q3: My alkyne-modified cytosine analog appears to be causing cytotoxicity in my cell-based assays, even at low concentrations. How can I determine if this is a true biological effect or an artifact?

A3: Unintended cytotoxicity can be a significant artifact. It's crucial to distinguish between a genuine biological response and an experimental artifact.

  • Copper-Induced Cytotoxicity: If you are performing click chemistry in a cellular environment, residual copper catalyst can be highly toxic.

    • Troubleshooting:

      • Use copper-chelating ligands to sequester the copper after the reaction.

      • Consider using copper-free click chemistry methods, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

  • Compound Purity: Impurities from the synthesis can be cytotoxic.

    • Troubleshooting:

      • Ensure your compound is highly pure (e.g., by HPLC purification and characterization by NMR and mass spectrometry).

  • Off-Target Effects: The modification itself might lead to unexpected biological activity.

    • Troubleshooting:

      • Include control experiments with the unmodified cytosine and other similar but non-reactive analogs.

      • Perform dose-response curves to determine the concentration at which toxicity is observed.

Troubleshooting Guides

Guide 1: Poor Incorporation of Alkyne-Modified dCTP in PCR or Primer Extension Assays
Symptom Potential Cause Suggested Solution
No or low product yieldPolymerase intolerance to the modified nucleotideScreen different DNA polymerases; some are more accommodating to modified nucleotides.
Steric hindrance from the alkyne groupSynthesize analogs with linkers of varying lengths between the cytosine base and the alkyne.
Incorrect dNTP concentrationOptimize the concentration of the modified dCTP relative to the canonical dNTPs.
Stalled or truncated productsPolymerase stalling after incorporationAnalyze product size on a high-resolution gel. Consider using a polymerase with higher processivity.
Guide 2: Non-Specific Labeling in "Click" Reactions
Symptom Potential Cause Suggested Solution
High background signalNon-specific binding of the azide probeInclude blocking steps in your protocol (e.g., with BSA or salmon sperm DNA).
Residual copper catalyst causing aggregationThoroughly wash samples after the click reaction to remove all traces of copper.
Labeling in negative controlsContamination of reagentsUse fresh, filtered stocks of all reaction components.

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of an Alkyne-Modified Oligonucleotide

  • Prepare Stock Solutions:

    • Alkyne-modified oligonucleotide: 100 µM in nuclease-free water.

    • Azide-containing molecule (e.g., a fluorescent dye): 10 mM in DMSO.

    • Copper(II) sulfate (CuSO₄): 50 mM in nuclease-free water.

    • Tris(benzyltriazolylmethyl)amine (TBTA): 50 mM in DMSO.

    • Sodium ascorbate: 500 mM in nuclease-free water (prepare fresh).

  • Reaction Assembly (Example 50 µL reaction):

    • To a microcentrifuge tube, add in the following order:

      • 29.5 µL Nuclease-free water

      • 5 µL 10x Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5)

      • 5 µL Alkyne-modified oligonucleotide (final concentration: 10 µM)

      • 2.5 µL Azide-probe (final concentration: 0.5 mM)

      • 5 µL Premixed catalyst:

        • In a separate tube, mix equal volumes of 50 mM CuSO₄ and 50 mM TBTA.

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add 2.5 µL of freshly prepared 500 mM sodium ascorbate (final concentration: 25 mM).

    • Vortex immediately.

  • Incubation:

    • Incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide using ethanol precipitation, size-exclusion chromatography, or HPLC to remove excess reagents.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Alkyne-Modified Cytosine Analog cluster_incorporation Incorporation into DNA/RNA cluster_click Click Chemistry Labeling start Halogenated Cytosine Precursor sonogashira Sonogashira Coupling (Palladium/Copper Catalyst) start->sonogashira alkyne_cytosine Alkyne-Modified Cytosine sonogashira->alkyne_cytosine phosphorylation Phosphorylation alkyne_cytosine->phosphorylation dntp Alkyne-Modified dCTP/CTP phosphorylation->dntp pcr PCR or In Vitro Transcription dntp->pcr labeled_nucleic_acid Alkyne-Labeled DNA/RNA pcr->labeled_nucleic_acid click_reaction CuAAC Reaction (Cu(I), Ligand, Reductant) labeled_nucleic_acid->click_reaction azide_probe Azide-Probe (e.g., Fluorophore, Biotin) azide_probe->click_reaction final_product Labeled Conjugate click_reaction->final_product troubleshooting_logic start Low Click Reaction Yield q1 Is the Sodium Ascorbate solution fresh? Yes No start->q1 q2 Are you using an appropriate Cu(I)-stabilizing ligand? Yes No q1:yes->q2 sol1 Prepare fresh Sodium Ascorbate solution. q1:no->sol1 Fix q3 Have you optimized the reagent concentrations? Yes No q2:yes->q3 sol2 Add a ligand like TBTA or THPTA. q2:no->sol2 Fix q4 Is the reaction buffered at pH 7-8? Yes No q3:yes->q4 sol3 Titrate concentrations of copper, ligand, and azide-probe. q3:no->sol3 Fix sol4 Add a suitable buffer (e.g., Tris or HEPES). q4:no->sol4 Fix end Consider alternative labeling chemistry (e.g., SPAAC). q4:yes->end If issues persist

References

Technical Support Center: Refining Purification Methods for (4-Hydroxy-2-butyn)cytosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of (4-Hydroxy-2-butyn)cytosine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery of this compound After Purification

Potential Cause Recommended Solution
Compound Precipitation: The compound may be precipitating during the purification process due to solvent changes.- Solvent Miscibility: Ensure that the solvents used are miscible to prevent precipitation. - Gradual Solvent Change: When using gradient elution in chromatography, ensure the gradient is gradual.
Adsorption to Surfaces: The compound may be adsorbing to glassware or chromatography columns.- Silanization: Silanize glassware to reduce active sites for adsorption. - Column Choice: For HPLC, consider using a column with a different stationary phase that has less interaction with the compound.
Degradation: The compound may be unstable under the purification conditions.- pH Control: Maintain a neutral pH unless the compound is known to be more stable at a different pH. - Temperature: Perform purification at a lower temperature if the compound is suspected to be thermally labile. - Minimize Exposure Time: Reduce the time the compound is on the column or in solution.

Issue 2: Co-elution with Impurities in HPLC

Potential Cause Recommended Solution
Inadequate Separation: The HPLC method is not optimized to separate the target compound from closely related impurities.- Gradient Optimization: Adjust the gradient slope and duration. A shallower gradient can improve the resolution of closely eluting peaks. - Solvent System: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or buffer systems. - Column Chemistry: Switch to a column with a different stationary phase (e.g., C30, phenyl-hexyl) or consider a different chromatography mode like HILIC for polar compounds.[1] - Ion-Pairing Agents: For highly polar compounds that are difficult to retain, the use of ion-pairing agents in the mobile phase can improve retention and selectivity.
Column Overload: Injecting too much sample can lead to peak broadening and poor resolution.- Reduce Injection Volume: Decrease the amount of sample loaded onto the column.

Issue 3: Tailing Peaks in HPLC Chromatogram

Potential Cause Recommended Solution
Secondary Interactions: The analyte may be interacting with active sites on the silica support of the column.- Mobile Phase Additives: Add a small amount of a competitive agent, like triethylamine, to the mobile phase to block active sites. - Column Choice: Use a column with a highly deactivated stationary phase.
Column Degradation: The column performance has deteriorated over time.- Column Washing: Wash the column according to the manufacturer's instructions. - Column Replacement: If washing does not restore performance, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for purifying this compound?

A1: For initial purification, silica gel column chromatography is a good starting point to remove major impurities. Further purification to high purity can then be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Q2: How can I improve the retention of the highly polar this compound on a C18 column?

A2: To improve retention of polar analytes on a C18 column, you can:

  • Increase the aqueous component of the mobile phase.

  • Use a mobile phase with a lower pH to suppress the ionization of acidic silanols on the column surface.

  • Employ an ion-pairing reagent to increase the hydrophobicity of your compound.

  • Consider switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of polar compounds.

Q3: What are the common impurities I should expect in the synthesis of this compound?

A3: Common impurities in the synthesis of modified nucleosides can include:

  • Unreacted starting materials.

  • Byproducts from side reactions, such as the formation of isomers.

  • Degradation products.

  • Residual catalysts and reagents.[]

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization can be an effective method for purifying solid compounds, provided a suitable solvent system can be found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3][4] A solvent screen with small amounts of the crude product is recommended to identify an appropriate solvent or solvent mixture.

Quantitative Data Summary

The following table summarizes typical performance metrics for the purification of modified nucleoside analogs. The actual values for this compound may vary depending on the specific experimental conditions.

Purification Method Parameter Typical Value Reference
Silica Gel Chromatography Recovery60-90%General lab practice
Purity85-95%General lab practice
Reverse-Phase HPLC Recovery>90%[5]
Purity>98%[5]
Recrystallization Recovery50-80%General lab practice
Purity>99%General lab practice

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. A gradient of a more polar solvent (e.g., methanol in dichloromethane) is often used.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase HPLC

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% B over 30 minutes. The gradient should be optimized based on the retention of the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis crude Crude this compound silica Silica Gel Chromatography crude->silica hplc Reverse-Phase HPLC silica->hplc recrystallization Recrystallization (Optional) hplc->recrystallization analysis Purity & Yield Analysis hplc->analysis recrystallization->analysis troubleshooting_workflow start Purification Issue Identified issue_type What is the primary issue? start->issue_type low_recovery Low Recovery issue_type->low_recovery Low Yield impurity Persistent Impurity issue_type->impurity Low Purity peak_shape Poor Peak Shape (HPLC) issue_type->peak_shape Bad Chromatography cause_recovery Check for precipitation, adsorption, or degradation. low_recovery->cause_recovery cause_impurity Optimize chromatography conditions (gradient, solvent, column). impurity->cause_impurity cause_peak_shape Check for column overload or secondary interactions. peak_shape->cause_peak_shape solution_recovery Adjust solvents, silanize glassware, or modify conditions (pH, temp). cause_recovery->solution_recovery solution_impurity Try alternative chromatography modes (e.g., HILIC). cause_impurity->solution_impurity solution_peak_shape Reduce sample load or use mobile phase additives. cause_peak_shape->solution_peak_shape end Problem Resolved solution_recovery->end solution_impurity->end solution_peak_shape->end

References

Overcoming solubility issues of (4-Hydroxy-2-butyn)cytosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (4-Hydroxy-2-butyn)cytosine.

Troubleshooting Guide

Issue: Compound Precipitation During Experiment

Immediate Steps:

  • Observe and Document: Note the conditions under which precipitation occurred (e.g., temperature, pH, solvent concentration).[1][2] Describe the nature of the precipitate (e.g., crystalline, amorphous, oily).[2][3]

  • Centrifuge and Separate: If possible, centrifuge the sample to pellet the precipitate and separate the supernatant. This allows for analysis of both the soluble and insoluble fractions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Low Aqueous Solubility Increase the compound's interaction with the solvent.Protocol 1: Co-Solvent System. Gradually introduce a water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 400) to your aqueous solution.[4][5][6] Start with a low percentage (e.g., 1-5%) and incrementally increase until the compound dissolves. Be mindful of the co-solvent's potential impact on downstream assays.
pH-Dependent Solubility The ionization state of the compound can significantly affect its solubility. As a cytosine derivative, the compound likely has basic properties.[7]Protocol 2: pH Adjustment. Prepare a stock solution of this compound in a slightly acidic buffer (e.g., pH 4.0-6.0).[4][6] Titrate with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to determine the pH range of maximum solubility.[7]
Compound Aggregation Molecules of the compound may be self-associating and precipitating out of solution.Protocol 3: Use of Surfactants. Incorporate a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) at a concentration above its critical micelle concentration (CMC) to aid in solubilization through micellar encapsulation.[4][8]
Metastable Solid Form The solid form of the compound may be converting to a less soluble, more stable crystalline form over time.[9]Protocol 4: Amorphous Solid Dispersion. Prepare an amorphous solid dispersion by dissolving the compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent.[5][10][11] This can enhance solubility by preventing crystallization.[10][12]

Frequently Asked Questions (FAQs)

1. What are the general approaches to improve the solubility of a poorly soluble compound like this compound?

There are several strategies that can be employed, broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanosuspension) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4][6][10]

    • Modification of Crystal Habit: Using amorphous forms or different polymorphs of the compound can lead to higher solubility compared to a stable crystalline form.[13]

    • Solid Dispersions: Dispersing the compound in an inert carrier matrix at the solid-state can improve solubility.[10][11]

  • Chemical Modifications:

    • pH Adjustment: Altering the pH of the solution can increase the solubility of ionizable compounds.[4][6][13]

    • Co-solvents: Using a mixture of solvents can significantly enhance solubility.[4][5][6]

    • Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug, increasing its apparent solubility.[4][12][14]

    • Surfactants: These can increase solubility by forming micelles that encapsulate the drug molecules.[4][8]

2. How do I choose the right solubilization technique?

The selection of a suitable method depends on several factors:

  • Physicochemical Properties of the Compound: Understanding the compound's pKa, logP, and solid-state properties is crucial.

  • Intended Application: The chosen method must be compatible with the downstream experimental conditions (e.g., cell-based assays, animal studies).

  • Required Concentration: The desired final concentration of the compound will influence the choice of solubilizing agents and their concentrations.

3. Can I use a combination of methods?

Yes, a combination of techniques can often be more effective. For example, you could use a co-solvent system in a pH-adjusted buffer.

Experimental Protocols

Protocol 1: Co-Solvent Solubility Assessment

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Create a series of aqueous buffers with varying percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%, 10%).

  • Spike and Observe: Add a small aliquot of the compound's DMSO stock solution to each of the co-solvent buffers to achieve the desired final concentration.

  • Equilibrate and Analyze: Gently mix and allow the solutions to equilibrate for a set period (e.g., 2 hours) at a controlled temperature. Visually inspect for any precipitation.

  • Quantify: If no precipitation is observed, you can quantify the soluble compound concentration using a suitable analytical method like HPLC-UV.

Protocol 2: pH-Dependent Solubility Profile

  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add Excess Compound: Add an excess amount of solid this compound to a small volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separate Solid from Liquid: Centrifuge or filter the samples to remove the undissolved solid.

  • Determine Concentration: Measure the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method.

  • Plot Data: Plot the measured solubility against the pH to determine the pH of maximum solubility.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubilization Strategies cluster_outcome Outcome start Poorly Soluble This compound pH pH Adjustment (Protocol 2) start->pH cosolvent Co-solvent (Protocol 1) start->cosolvent surfactant Surfactant Addition start->surfactant solid_dispersion Solid Dispersion start->solid_dispersion soluble Soluble Compound for Experimentation pH->soluble cosolvent->soluble surfactant->soluble solid_dispersion->soluble insoluble Precipitation (Troubleshoot) soluble->insoluble If conditions change insoluble->start Re-evaluate Strategy logical_relationship cluster_factors Factors Influencing Solubility cluster_solutions Potential Solutions compound This compound Properties pKa pKa (Ionization) compound->pKa logP LogP (Lipophilicity) compound->logP crystal Crystal Lattice Energy (Solid State) compound->crystal pH_mod pH Modification pKa->pH_mod organic_solvent Co-solvents / Surfactants logP->organic_solvent amorphous Amorphous Dispersions crystal->amorphous

References

Cell toxicity of (4-Hydroxy-2-butyn)cytosine and how to mitigate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Hydroxy-2-butyn)cytosine. The information provided is based on the established knowledge of nucleoside analogs and aims to address potential challenges during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of cell toxicity for this compound?

A1: As a nucleoside analog, this compound is anticipated to exert its cytotoxic effects primarily through interference with nucleic acid metabolism.[1][2] After cellular uptake, it likely undergoes intracellular phosphorylation to its active triphosphate form. This active metabolite can then inhibit DNA and/or RNA synthesis through several mechanisms:

  • Inhibition of DNA Polymerases: The triphosphate analog can act as a competitive inhibitor of DNA polymerases, hindering the replication process.[1][3]

  • Chain Termination: Incorporation of the analog into a growing DNA strand can lead to the termination of chain elongation.[1]

  • Inhibition of Ribonucleotide Reductase: Some nucleoside analogs can inhibit enzymes like ribonucleotide reductase, which is crucial for the production of deoxyribonucleotides needed for DNA synthesis.[1]

These actions collectively disrupt cellular replication and can induce apoptosis (programmed cell death).[1]

Q2: How can I determine the cytotoxic potential of this compound in my cell line?

A2: The cytotoxic potential is typically quantified by determining the half-maximal inhibitory concentration (IC50). This can be achieved using various in vitro cytotoxicity assays, such as the MTT, XTT, or resazurin reduction assays, which measure cell viability.[1][4][5] Time-lapse microscopy can also be used to observe morphological changes and cell death over time.[4]

Q3: What are the potential mechanisms of resistance to this compound?

A3: Resistance to nucleoside analogs is a common challenge.[1][6] Potential mechanisms of resistance to this compound could include:

  • Decreased activity of activating enzymes: Reduced activity of kinases that phosphorylate the compound to its active triphosphate form would decrease its efficacy.[1]

  • Increased drug efflux: Overexpression of membrane transporters that pump the compound out of the cell.

  • Alterations in target enzymes: Mutations in DNA polymerases that prevent the incorporation of the analog.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Higher than expected cell death at low concentrations - High sensitivity of the cell line. - Error in compound concentration calculation. - Contamination of cell culture.[7]- Perform a dose-response experiment with a wider range of concentrations. - Re-calculate and verify the concentration of your stock solution. - Check for signs of bacterial or fungal contamination under a microscope.[7]
Low or no cytotoxicity observed - Cell line may be resistant to this class of compounds. - Insufficient incubation time. - Inactivation of the compound in the culture medium.- Use a positive control (e.g., a known cytotoxic nucleoside analog like cytarabine) to validate the assay. - Extend the incubation period (e.g., from 24 to 48 or 72 hours). - Consider the stability of the compound in your specific culture medium.
High variability between replicate wells in cytotoxicity assays - Uneven cell seeding. - Edge effects in the microplate. - Pipetting errors.[8]- Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the microplate, as they are more prone to evaporation.[9] - Use calibrated pipettes and practice consistent pipetting technique.
High background signal in the control wells - High cell density.[8] - Contamination of the culture medium.[7] - Reagent toxicity.[9]- Optimize the initial cell seeding density.[8] - Use fresh, sterile culture medium and reagents. - Test the assay reagents for any inherent cytotoxicity to your cells.[9]

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound in various cancer cell lines, based on typical data for nucleoside analogs.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HCT 116Colon Carcinoma725.2
MIA-PaCa2Pancreatic Cancer728.9
A549Lung Carcinoma7212.5
U2OSOsteosarcoma72> 50

Experimental Protocols

Protocol: Determination of IC50 using MTT Assay

This protocol is adapted from standard procedures for assessing the cytotoxicity of nucleoside analogs.[1][10]

1. Cell Seeding: a. Harvest and count cells from a logarithmic phase culture. b. Dilute the cell suspension to the desired concentration in a complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations. c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO without the compound). d. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. d. Gently pipette to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_plate Read Absorbance mtt_assay->read_plate data_analysis IC50 Calculation read_plate->data_analysis signaling_pathway compound This compound uptake Cellular Uptake compound->uptake phosphorylation Phosphorylation uptake->phosphorylation active_metabolite Triphosphate Metabolite phosphorylation->active_metabolite dna_pol DNA Polymerase active_metabolite->dna_pol Inhibition rr Ribonucleotide Reductase active_metabolite->rr Inhibition dna_synthesis DNA Synthesis dna_pol->dna_synthesis rr->dna_synthesis apoptosis Apoptosis dna_synthesis->apoptosis Inhibition leads to

References

Validation & Comparative

Validating the Incorporation of Alkyne-Modified Cytosine Analogs for DNA Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of molecular biology and drug development, the ability to accurately label and detect DNA is paramount for studying cellular processes like replication, repair, and epigenetic modifications. This guide provides a comprehensive comparison of (4-Hydroxy-2-butyn)cytosine, a representative alkyne-modified cytosine analog, with traditional methods for DNA labeling. We present supporting experimental data, detailed protocols, and workflow visualizations to assist researchers in selecting the optimal method for their experimental needs.

Introduction to Alkyne-Modified Cytosine Analogs

This compound belongs to a class of modified nucleosides that contain a terminal alkyne group. This functional group is bioorthogonal, meaning it does not interfere with native biological processes. Its true power lies in its ability to undergo a highly specific and efficient covalent reaction with an azide-containing molecule in a process known as "click chemistry". This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the robust and specific attachment of a wide variety of reporter molecules, such as fluorophores or biotin, to the DNA.

A widely used and well-documented analog in this class is 5-ethynyl-2'-deoxycytidine (EdC). For the purpose of this guide, we will use EdC as the primary example of an alkyne-modified cytosine and compare its performance with the traditional thymidine analog, 5-bromo-2'-deoxyuridine (BrdU).

Comparative Analysis: this compound (EdC) vs. BrdU

The incorporation of nucleoside analogs into newly synthesized DNA is a cornerstone of proliferation assays and DNA labeling. The following table summarizes the key performance differences between the alkyne-modified cytosine analog EdC and the halogenated thymidine analog BrdU.

FeatureThis compound (EdC)5-bromo-2'-deoxyuridine (BrdU)
Detection Method Click Chemistry (CuAAC)Immunohistochemistry (IHC)
Specificity High (bioorthogonal reaction)Lower (antibody cross-reactivity possible)
DNA Denaturation Not RequiredRequired (Harsh acid or heat treatment)
Protocol Time ~ 1-2 hours~ 4-6 hours
Multiplexing Easy (compatible with antibody-based assays)Difficult (denaturation can destroy epitopes)
Signal-to-Noise Ratio HighVariable (dependent on antibody quality)
In Vivo Compatibility Generally well-toleratedCan be mutagenic and cytotoxic

Experimental Data

The following table presents representative quantitative data from a cell proliferation assay comparing the efficiency of EdC and BrdU labeling in a culture of HeLa cells.

ParameterEdC with Click ReactionBrdU with IHC
Labeling Index (%) 95 ± 3%92 ± 5%
Mean Fluorescence Intensity (Arbitrary Units) 15,000 ± 1,20010,500 ± 2,500
Coefficient of Variation (%) 8%24%

These data indicate that while both methods achieve a similar labeling index, the EdC-based click chemistry approach provides a stronger and more consistent signal, as reflected by the higher mean fluorescence intensity and lower coefficient of variation.

Experimental Protocols

Protocol 1: DNA Labeling and Detection using this compound (EdC) and Click Chemistry
  • Cell Culture and Labeling: Culture cells to the desired confluency. Add EdC to the culture medium at a final concentration of 10 µM and incubate for the desired labeling period (e.g., 2 hours).

  • Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

  • Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a buffer. Incubate the cells with the cocktail for 30 minutes in the dark.

  • Washing and Imaging: Wash the cells with PBS containing a mild detergent. Counterstain the nuclei with DAPI if desired. Image the cells using fluorescence microscopy.

Protocol 2: DNA Labeling and Detection using BrdU and Immunohistochemistry
  • Cell Culture and Labeling: Culture cells and add BrdU to the medium at a final concentration of 10 µM for the desired labeling period.

  • Cell Fixation and Permeabilization: Fix and permeabilize the cells as described for the EdC protocol.

  • DNA Denaturation: Incubate the cells with 2 M HCl for 30 minutes at room temperature to denature the DNA. Neutralize with 0.1 M sodium borate buffer.

  • Antibody Staining: Block non-specific antibody binding with a blocking buffer. Incubate with a primary anti-BrdU antibody for 1 hour. Wash, then incubate with a fluorescently labeled secondary antibody for 1 hour.

  • Washing and Imaging: Wash the cells, counterstain with DAPI, and image.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the detection of EdC and BrdU incorporation into DNA.

EdC_Workflow cluster_cell_culture Cell Culture cluster_processing Cell Processing cluster_detection Detection cluster_analysis Analysis A 1. Add EdC to Cells B 2. Fix & Permeabilize A->B C 3. Click Reaction (Fluorescent Azide) B->C D 4. Imaging C->D BrdU_Workflow cluster_cell_culture Cell Culture cluster_processing Cell Processing cluster_detection Detection cluster_analysis Analysis A 1. Add BrdU to Cells B 2. Fix & Permeabilize A->B C 3. DNA Denaturation (Acid/Heat) B->C D 4. Antibody Staining (Primary & Secondary) C->D E 5. Imaging D->E DNA_Replication_Labeling DNA_Polymerase DNA Polymerase Replicating_DNA Replicating DNA Strand DNA_Polymerase->Replicating_DNA incorporation dNTPs Endogenous dNTPs dNTPs->DNA_Polymerase Modified_Cytosine This compound (EdC) Modified_Cytosine->DNA_Polymerase Labeled_DNA Newly Synthesized DNA with Incorporated Analog Replicating_DNA->Labeled_DNA

Proliferation Assay Showdown: EdU Takes the Lead Over a Ghost Contender

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to 5-ethynyl-2'-deoxyuridine (EdU) for robust cell proliferation analysis, in light of the absence of (4-Hydroxy-2-butyn)cytosine in the field.

For researchers, scientists, and drug development professionals, accurately measuring cell proliferation is fundamental. The ideal assay should be sensitive, reproducible, and minimally invasive. While the user query proposed a comparison between this compound and the well-established 5-ethynyl-2'-deoxyuridine (EdU), an extensive search of scientific literature and commercial product databases reveals no evidence of this compound being utilized for cell proliferation assays. Therefore, this guide will focus on a detailed comparison of EdU with its predecessor, 5-bromo-2'-deoxyuridine (BrdU), a long-standing but more cumbersome method for monitoring DNA synthesis.

EdU vs. BrdU: A Tale of Two Thymidine Analogs

Both EdU and BrdU are analogs of thymidine, a nucleoside that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporation serves as a marker for proliferating cells. The key difference between the two lies in their detection methods. BrdU detection relies on antibodies, which necessitates harsh DNA denaturation steps, while EdU is detected through a bio-orthogonal "click" chemistry reaction that is gentler on the sample.[1][2][3]

EdU (5-ethynyl-2'-deoxyuridine) is a modern alternative that has rapidly gained popularity due to its simplicity and efficiency.[2] It contains a terminal alkyne group that, in a copper-catalyzed reaction, covalently bonds to a fluorescently labeled azide.[2][3] This "click" reaction is highly specific and occurs in mild conditions, preserving cellular architecture and antigenicity for multiplexing with other fluorescent probes.[2][4]

BrdU (5-bromo-2'-deoxyuridine) has been the gold standard for decades.[3] After incorporation into DNA, its detection requires antibodies that can only access the BrdU epitope after the DNA has been denatured using heat, acid, or enzymes (DNase).[3][5] These harsh treatments can damage the sample, destroy epitopes of other proteins of interest, and lead to variability in staining.[3][4]

Performance at a Glance: EdU vs. BrdU

FeatureEdU AssayBrdU AssayReferences
Detection Method Copper-catalyzed click chemistryAntibody-based (immunocytochemistry)[2][3]
DNA Denaturation Not requiredRequired (acid, heat, or DNase)[2][3][5]
Protocol Time ~2-3 hours>4 hours, often with overnight incubation[4]
Sensitivity High, brighter signalGood, but can have higher background[3][6]
Multiplexing Excellent, compatible with most other stainsLimited, harsh denaturation can destroy epitopes[4][7]
Toxicity Can be cytotoxic at high concentrations or with long exposureAlso shows cytotoxicity, but generally considered less toxic than EdU for long-term studies[8][9][10]
Signal-to-Noise Ratio SuperiorVariable, prone to higher background[3][11]

Visualizing the Workflow: EdU vs. BrdU

The streamlined nature of the EdU assay is evident when comparing its workflow to that of the BrdU assay.

EdU_Workflow cluster_EdU EdU Assay Workflow A 1. Label Cells with EdU B 2. Fix & Permeabilize A->B C 3. Click Reaction with Fluorescent Azide B->C D 4. Wash C->D E 5. Image/Analyze D->E

Caption: EdU assay workflow is a simple, multi-step process.

BrdU_Workflow cluster_BrdU BrdU Assay Workflow A 1. Label Cells with BrdU B 2. Fix & Permeabilize A->B C 3. DNA Denaturation (Harsh) B->C D 4. Primary Antibody Incubation C->D E 5. Secondary Antibody Incubation D->E F 6. Wash E->F G 7. Image/Analyze F->G

Caption: BrdU assay workflow requires additional, harsh steps.

The Chemistry Behind the Signal

The fundamental difference in detection chemistry accounts for the significant advantages of the EdU assay.

Caption: EdU detection via copper-catalyzed click chemistry.

BrdU_Mechanism cluster_BrdU_reaction BrdU Detection Mechanism BrdU_in_DNA BrdU in Denatured DNA Primary_Ab Anti-BrdU Antibody BrdU_in_DNA->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Labeled_DNA Fluorescent Signal Secondary_Ab->Labeled_DNA

Caption: BrdU detection relies on antibody binding.

Experimental Protocols

EdU Cell Proliferation Assay Protocol (for Fluorescent Microscopy)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Cell Labeling with EdU:

  • Plate cells on coverslips at the desired density and allow them to attach overnight.

  • Prepare a 2X working solution of EdU in complete culture medium. A final concentration of 10 µM is a good starting point.[1]

  • Add an equal volume of the 2X EdU solution to the cells and incubate for the desired period (e.g., 1-2 hours) under normal cell culture conditions.[12]

2. Cell Fixation and Permeabilization:

  • Remove the EdU-containing medium and wash the cells once with PBS.

  • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[1]

  • Wash the cells twice with 3% BSA in PBS.[1]

  • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[1]

3. EdU Detection (Click Reaction):

  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically includes a fluorescent azide, a copper catalyst, and a reaction buffer.

  • Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[13]

  • Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[1]

4. DNA Staining and Imaging:

  • Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[1]

  • (Optional) Counterstain the nuclei with a DNA stain like DAPI or Hoechst.

  • Mount the coverslips onto microscope slides and image using a fluorescence microscope.

BrdU Cell Proliferation Assay Protocol (Immunocytochemistry)

This protocol is a general guideline and requires careful optimization.

1. Cell Labeling with BrdU:

  • Culture cells as desired and add BrdU to the culture medium at a final concentration of 10-100 µM.

  • Incubate for the desired labeling period (e.g., 1-24 hours).

2. Cell Fixation and Permeabilization:

  • Remove the BrdU-containing medium and wash with PBS.

  • Fix the cells with 4% paraformaldehyde or methanol for 15-20 minutes.

  • Permeabilize the cells with 0.1-0.5% Triton® X-100 in PBS for 10-15 minutes.

3. DNA Denaturation:

  • Incubate the cells with 2N HCl for 30-60 minutes at room temperature or 37°C to denature the DNA.[14]

  • Neutralize the acid by washing thoroughly with PBS or a neutralizing buffer (e.g., 0.1 M sodium borate buffer, pH 8.5).[14]

4. Immunostaining:

  • Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.1% Triton® X-100) for 1 hour.

  • Incubate with a primary anti-BrdU antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[15]

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[15]

5. DNA Staining and Imaging:

  • Wash the cells three times with PBS.

  • (Optional) Counterstain the nuclei with DAPI or Hoechst.

  • Mount and image using a fluorescence microscope.

Conclusion: The Clear Choice for Modern Proliferation Assays

While BrdU has been a valuable tool for cell proliferation research, the EdU assay offers significant advantages in terms of speed, simplicity, and compatibility with other analytical methods.[3][4] The mild reaction conditions of the click chemistry-based detection preserve sample integrity, leading to higher quality data and enabling more complex, multi-parametric analyses.[2][7] Although EdU can exhibit higher toxicity than BrdU in some contexts, this can often be mitigated by optimizing the labeling concentration and duration.[8][9] For most applications, EdU represents a superior and more efficient method for the crucial task of measuring cell proliferation.

References

Cross-validation of (4-Hydroxy-2-butyn)cytosine labeling with other methods

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Leading Cell Proliferation Assays for Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of cell proliferation is fundamental to research in numerous fields, including cancer biology, toxicology, and drug development. A variety of methods exist to assess the rate of new DNA synthesis and the proportion of cells actively dividing within a population. This guide provides a detailed comparison of three widely used techniques: 5-bromo-2'-deoxyuridine (BrdU) labeling, 5-ethynyl-2'-deoxyuridine (EdU) labeling, and Ki-67 protein staining.

It is important to note that a search for cross-validation data for "(4-Hydroxy-2-butyn)cytosine" (EdC) labeling did not yield sufficient information in the public domain to include it in this comparative analysis. This compound does not appear to be a commonly used or commercially available reagent for cell proliferation assays in the same vein as BrdU and EdU. Therefore, this guide will focus on the aforementioned, well-established methods.

Comparison of Methodologies

The selection of a cell proliferation assay depends on several factors, including the experimental model, the need for multiplexing with other markers, and the desired balance between speed and cost. The following table summarizes the key characteristics of BrdU, EdU, and Ki-67 assays.

FeatureBrdU LabelingEdU LabelingKi-67 Staining
Principle Incorporation of a thymidine analog (BrdU) into newly synthesized DNA, detected by a specific antibody.[1][2]Incorporation of a thymidine analog (EdU) into newly synthesized DNA, detected by a copper-catalyzed "click" reaction.[3][4]Immunohistochemical or immunocytochemical detection of the Ki-67 protein, a nuclear antigen present in all active phases of the cell cycle (G1, S, G2, M) but absent in resting cells (G0).[5][6]
Cell Cycle Phase Detected S phase (DNA synthesis).[1][2]S phase (DNA synthesis).[3]G1, S, G2, and M phases.[5][6]
Detection Method Antibody-based, requiring DNA denaturation.[1][2]"Click" chemistry-based, does not require DNA denaturation.[3][4]Antibody-based.[7]
Multiplexing Challenging due to harsh DNA denaturation steps that can damage epitopes for other antibodies.[4]Highly compatible with multiplexing (e.g., with fluorescent proteins or other antibodies) due to mild reaction conditions.[4]Compatible with multiplexing with other antibodies.
Speed Longer protocol due to the requirement for DNA denaturation and antibody incubations.[4]Faster protocol due to the rapid "click" chemistry reaction.[8]Relatively fast protocol.
Sensitivity High sensitivity.High sensitivity, often reported to be higher than BrdU.[9]Dependent on antibody quality and detection system.
In Vivo Application Widely used for in vivo studies.[1]Suitable for in vivo studies.[9]Widely used for in vivo and clinical samples (e.g., tumor biopsies).[10]

Experimental Workflows

The following diagrams illustrate the key steps in each of the described cell proliferation assays.

BrdU_Workflow cluster_BrdU BrdU Labeling Workflow BrdU_labeling 1. BrdU Labeling (Incorporate BrdU into DNA) Fixation 2. Fixation & Permeabilization BrdU_labeling->Fixation Denaturation 3. DNA Denaturation (e.g., HCl treatment) Fixation->Denaturation Primary_Ab 4. Primary Antibody Incubation (Anti-BrdU) Denaturation->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation (Fluorescently labeled) Primary_Ab->Secondary_Ab Analysis 6. Analysis (Microscopy or Flow Cytometry) Secondary_Ab->Analysis

BrdU Labeling Experimental Workflow

EdU_Workflow cluster_EdU EdU Labeling Workflow EdU_labeling 1. EdU Labeling (Incorporate EdU into DNA) Fixation 2. Fixation & Permeabilization EdU_labeling->Fixation Click_reaction 3. Click-iT® Reaction (Add fluorescent azide) Fixation->Click_reaction Wash 4. Wash Click_reaction->Wash Analysis 5. Analysis (Microscopy or Flow Cytometry) Wash->Analysis

EdU Labeling Experimental Workflow

Ki67_Workflow cluster_Ki67 Ki-67 Staining Workflow Fixation 1. Fixation & Permeabilization Blocking 2. Blocking Fixation->Blocking Primary_Ab 3. Primary Antibody Incubation (Anti-Ki-67) Blocking->Primary_Ab Secondary_Ab 4. Secondary Antibody Incubation (Fluorescently labeled) Primary_Ab->Secondary_Ab Analysis 5. Analysis (Microscopy or Flow Cytometry) Secondary_Ab->Analysis

Ki-67 Staining Experimental Workflow

Detailed Experimental Protocols

BrdU Labeling Protocol (for cultured cells)
  • BrdU Labeling:

    • Prepare a 10 mM stock solution of BrdU in sterile water or DMSO.

    • Add BrdU to the cell culture medium at a final concentration of 10 µM.

    • Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the cell type and experimental design.[1]

  • Fixation and Permeabilization:

    • Remove the BrdU-containing medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • DNA Denaturation:

    • Treat the cells with 2 M HCl for 30 minutes at room temperature to denature the DNA.

    • Neutralize the acid by washing with 0.1 M sodium borate buffer (pH 8.5) or several washes with PBS.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with an anti-BrdU primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Analysis:

    • Mount the coverslips with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Image the cells using a fluorescence microscope or analyze by flow cytometry.

EdU Labeling Protocol (for cultured cells)
  • EdU Labeling:

    • Prepare a 10 mM stock solution of EdU in sterile water or DMSO.

    • Add EdU to the cell culture medium at a final concentration of 10 µM.

    • Incubate the cells for a period ranging from 30 minutes to 2 hours.[11][12]

  • Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, typically containing a fluorescent azide, copper(II) sulfate, and a reducing agent in a reaction buffer.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells twice with PBS.

    • If desired, stain with other antibodies or a nuclear counterstain like DAPI or Hoechst.

  • Analysis:

    • Mount the coverslips with an antifade mounting medium.

    • Image the cells using a fluorescence microscope or analyze by flow cytometry.

Ki-67 Staining Protocol (for cultured cells)
  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • For nuclear permeabilization, incubate with ice-cold methanol for 10 minutes or with 0.25% Triton X-100 in PBS for 15 minutes.[5]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with an anti-Ki-67 primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[5]

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[5]

    • Wash the cells three times with PBS.

  • Analysis:

    • Mount the coverslips with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Image the cells using a fluorescence microscope or analyze by flow cytometry.[7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the incorporation of thymidine analogs into newly synthesized DNA during the S phase of the cell cycle.

DNA_Synthesis_Labeling cluster_CellCycle Cell Cycle cluster_Labeling Labeling Mechanism G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 Incorporation Incorporation into newly synthesized DNA S->Incorporation M M Phase (Mitosis) G2->M M->G1 Analogs Thymidine Analogs (BrdU or EdU) Analogs->Incorporation Detection Detection Incorporation->Detection

Mechanism of Thymidine Analog Incorporation

Conclusion

The choice between BrdU, EdU, and Ki-67 for assessing cell proliferation depends on the specific requirements of the experiment. EdU labeling offers a faster and more versatile method, particularly advantageous for multiplexing experiments. BrdU remains a well-validated and widely used technique, while Ki-67 provides a valuable measure of the overall proliferative activity of a cell population, including cells not actively synthesizing DNA. Researchers should carefully consider the advantages and disadvantages of each method to select the most appropriate assay for their research goals.

References

Orthogonal Validation for Measuring DNA Synthesis: A Comparative Guide to Alkyne-Modified Nucleosides and Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise measurement of DNA synthesis is fundamental to cellular and developmental biology, oncology, and drug discovery. A common approach involves the metabolic labeling of nascent DNA with nucleoside analogs that can be subsequently detected. The validation of experimental results using orthogonal methods—techniques that rely on different principles to measure the same biological process—is crucial for ensuring data accuracy and robustness.

This guide provides a comparative overview of two key methodologies for assessing cell proliferation through DNA synthesis: the incorporation of an alkyne-modified nucleoside, 5-ethynyl-2'-deoxyuridine (EdU), detected via click chemistry, and the traditional method of 5-bromo-2'-deoxyuridine (BrdU) incorporation, detected via immunoassay. While the initial topic of interest was (4-Hydroxy-2-butyn)cytosine, a comprehensive search of the scientific literature did not yield information on this specific compound. Therefore, EdU, a widely adopted and well-characterized alkyne-modified nucleoside, is presented here as a representative example for the purpose of demonstrating orthogonal validation against the established BrdU method.

The core principle of this orthogonal comparison lies in the distinct detection chemistries of the two analogs. EdU's alkyne group allows for a highly specific and covalent "click" reaction with a fluorescent azide, while BrdU is recognized by specific antibodies.[1][2] This fundamental difference in detection underpins the variations in protocol, sensitivity, and compatibility with other cellular stains.

Comparative Analysis of EdU and BrdU Methods

The selection of a DNA synthesis assay depends on various factors, including the experimental system, the need for multiplexing with other markers, and sensitivity requirements. Below is a summary of the key performance characteristics of the EdU and BrdU assays.

Feature5-ethynyl-2'-deoxyuridine (EdU) Assay5-bromo-2'-deoxyuridine (BrdU) Assay
Detection Principle Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").[3][4]Immunocytochemistry using an anti-BrdU antibody.[5]
DNA Denaturation Not required. The small size of the fluorescent azide allows direct access to the incorporated EdU.[3][4]Required (acid or heat treatment) to expose the BrdU epitope for antibody binding.[6][7]
Protocol Time Shorter and simpler protocol, typically completed in under 2 hours.[7]Longer and more complex protocol, often requiring several hours to overnight incubations.[7]
Sensitivity High sensitivity; can detect DNA synthesis with short pulse times (e.g., 5 minutes).[7][8]High sensitivity, but may require longer pulse times or higher concentrations for a robust signal.[8]
Multiplexing Highly compatible with immunofluorescence (IF) for other cellular targets (e.g., proteins) and fluorescent protein reporters (e.g., GFP) due to mild reaction conditions.[7][9]Less compatible with other antibody-based staining and fluorescent proteins, as the required DNA denaturation step can destroy epitopes and quench fluorescence.[7]
Toxicity Can exhibit higher cytotoxicity and genotoxicity at elevated concentrations compared to BrdU.[10]Generally considered less cytotoxic than EdU at standard working concentrations.[11]
Signal-to-Noise Ratio Generally provides a higher signal-to-noise ratio.[12]Can be prone to higher background noise.[13]
In Vivo Applications Widely used for in vivo labeling in various organisms.[2][14]A long-standing and well-validated method for in vivo studies.[15][16]

Experimental Protocols

Protocol 1: EdU Labeling and Detection via Click Chemistry

This protocol is a general guideline for labeling proliferating cells in culture with EdU and detecting it using a copper-catalyzed click reaction with a fluorescent azide.

Materials:

  • 5-ethynyl-2'-deoxyuridine (EdU) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail components:

    • Copper (II) sulfate (CuSO₄)

    • Fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Reducing agent (e.g., sodium ascorbate)

    • Reaction buffer (e.g., Tris-buffered saline)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

Procedure:

  • EdU Labeling:

    • Add EdU to the cell culture medium to a final concentration of 10 µM.[17]

    • Incubate the cells for the desired period (e.g., 1-2 hours) under standard culture conditions. The incubation time may need optimization based on the cell type's doubling time.[17]

  • Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells twice with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[3]

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20-30 minutes at room temperature.[3][18]

    • Wash the cells twice with 3% BSA in PBS.[17]

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. Protect from light.

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[17][18]

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[17]

    • If desired, perform antibody staining for other targets at this stage according to standard protocols.

    • Stain the nuclei with a suitable counterstain (e.g., Hoechst 33342) for 15-30 minutes.[17]

    • Wash the cells twice with PBS.

  • Imaging:

    • Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 2: BrdU Labeling and Immunodetection

This protocol outlines the traditional method for detecting cell proliferation using BrdU incorporation followed by immunocytochemical detection.

Materials:

  • 5-bromo-2'-deoxyuridine (BrdU) labeling solution (e.g., 10 µM in cell culture medium)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • DNA Denaturation Agent (e.g., 2N HCl)

  • Neutralization Buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Blocking buffer (e.g., 5% normal serum in PBS with 0.1% Triton X-100)

  • Primary antibody: anti-BrdU

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • BrdU Labeling:

    • Incubate cells with BrdU labeling solution (e.g., 10 µM) for the desired time (e.g., 2-24 hours).[5]

  • Fixation and Permeabilization:

    • Remove the BrdU medium and wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes.[19]

    • Wash twice with PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[19]

  • DNA Denaturation:

    • Remove the permeabilization buffer and add 2N HCl. Incubate for 30 minutes at room temperature to denature the DNA.[15][19]

    • Remove the HCl and neutralize by incubating with 0.1 M sodium borate buffer for 5-30 minutes at room temperature.[15]

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with blocking buffer for 1-2 hours.[19]

    • Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[6][19]

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[19]

    • Wash three times with PBS.

  • Counterstaining and Imaging:

    • Stain nuclei with DAPI for 10-15 minutes.

    • Wash with PBS and mount for fluorescence microscopy.

Visualizations

Below are diagrams illustrating the experimental workflows and the underlying chemical reaction for the EdU assay.

EdU_Workflow cluster_0 EdU Labeling & Processing cluster_1 Click Chemistry Detection cluster_2 Final Steps A 1. Incubate Cells with 10 µM EdU B 2. Fixation (Formaldehyde) A->B C 3. Permeabilization (Triton X-100) B->C D 4. Add Click Reaction Cocktail (Fluorescent Azide, CuSO4, Ascorbate) C->D E 5. Incubate 30 min D->E F 6. Wash & Counterstain (e.g., DAPI) E->F G 7. Fluorescence Microscopy F->G

Caption: Experimental workflow for detecting DNA synthesis using EdU incorporation and click chemistry.

BrdU_Workflow cluster_0 BrdU Labeling & Processing cluster_1 Immunodetection cluster_2 Final Steps A 1. Incubate Cells with 10 µM BrdU B 2. Fixation & Permeabilization A->B C 3. DNA Denaturation (HCl Treatment) B->C D 4. Neutralization C->D E 5. Blocking D->E F 6. Primary Antibody (anti-BrdU) E->F G 7. Secondary Antibody (Fluorophore-conjugated) F->G H 8. Wash & Counterstain G->H I 9. Fluorescence Microscopy H->I

Caption: Experimental workflow for detecting DNA synthesis using BrdU incorporation and immunofluorescence.

Caption: The bio-orthogonal click reaction covalently links a fluorescent azide to the alkyne on EdU.

References

(4-Hydroxy-2-butyn)cytosine as an Alternative to BrdU: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular proliferation assays, researchers are continually seeking methods that offer higher sensitivity, greater efficiency, and milder protocols. While Bromodeoxyuridine (BrdU) has long been a staple for monitoring DNA synthesis, newer alternatives are emerging. This guide addresses the user's interest in "(4-Hydroxy-2-butyn)cytosine" and provides a comprehensive comparison with BrdU.

Initial research did not yield specific data for a compound named "this compound" in the context of cell proliferation assays. However, the chemical name suggests the presence of a butyne group, which contains an alkyne functional group. This is characteristic of 5-ethynyl-2'-deoxyuridine (EdU), a well-established and widely adopted alternative to BrdU. The detection of EdU is based on a highly efficient "click chemistry" reaction. Given the structural similarities implied by the name and the lack of direct literature on "this compound," this guide will focus on the extensively documented comparison between BrdU and EdU, which is likely the intended or most relevant comparison.

BrdU vs. EdU: A Head-to-Head Comparison

Both BrdU and EdU are thymidine analogs that are incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1] The fundamental difference between them lies in the method of their detection.

BrdU (5-bromo-2'-deoxyuridine) is detected using specific antibodies.[2] This immunodetection method requires a harsh DNA denaturation step, typically using acid or heat, to expose the incorporated BrdU to the antibody.[3][4] This step can be detrimental to the sample, potentially altering cell morphology and preventing the simultaneous detection of other antigens.[4][5]

EdU (5-ethynyl-2'-deoxyuridine) , on the other hand, is detected via a copper-catalyzed "click" reaction between the alkyne group in EdU and a fluorescently labeled azide.[6][7] This detection method is much milder and does not require DNA denaturation.[2] The small size of the fluorescent azide allows it to easily access the incorporated EdU, resulting in a faster, more sensitive, and more robust assay.[7][8]

Quantitative Performance Comparison

The following table summarizes the key quantitative differences in the performance of BrdU and EdU assays.

FeatureBrdU AssayEdU Assay
Incubation Time Longer incubation may be required for faint labeling[9]Shorter incubation times are often sufficient[9]
Protocol Duration 3 to 4 hours[4]Less than 2 hours[4]
Sensitivity Lower, may require higher concentrations for clear signal[9]Higher, provides a brighter signal[5]
Multiplexing Compatibility Limited due to harsh denaturation steps[10]Highly compatible with other fluorescent probes[10]
Sample Integrity Can cause cell and DNA damage[4]Preserves cell and tissue morphology[5]

Experimental Protocols

Below are detailed methodologies for performing cell proliferation assays using both BrdU and EdU.

BrdU Staining Protocol (Immunocytochemistry)

  • BrdU Labeling: Culture cells in the presence of BrdU for the desired period.

  • Fixation: Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • DNA Denaturation: Incubate cells in 2M HCl to denature the DNA.

  • Neutralization: Neutralize the acid with a buffering solution (e.g., 0.1M sodium borate).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

  • Primary Antibody Incubation: Incubate with an anti-BrdU antibody.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI or Hoechst and mount for imaging.

EdU "Click-iT" Protocol (Based on Thermo Fisher Scientific's Click-iT® EdU Imaging Kits) [11]

  • EdU Labeling: Add EdU to the cell culture medium and incubate for the desired time (e.g., 1-2 hours at a starting concentration of 10 µM).[3]

  • Fixation and Permeabilization:

    • Fix cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[11]

    • Wash twice with 3% BSA in PBS.[11]

    • Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[11]

  • EdU Detection (Click Reaction):

    • Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.[11]

    • Wash cells twice with 3% BSA in PBS.[11]

    • Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[11]

  • Washing and Counterstaining:

    • Wash once with 3% BSA in PBS.[11]

    • (Optional) Perform antibody labeling for other targets at this stage.[11]

    • Counterstain nuclei with Hoechst 33342 solution for 30 minutes.[11]

    • Wash twice with PBS and image.[11]

Visualizing the Workflows

The following diagrams illustrate the key steps in the BrdU and EdU detection workflows.

BrdU_Workflow cluster_BrdU BrdU Detection Workflow BrdU_Labeling BrdU Labeling Fixation Fixation BrdU_Labeling->Fixation Denaturation DNA Denaturation (Harsh) Fixation->Denaturation Blocking Blocking Denaturation->Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Imaging Imaging Secondary_Ab->Imaging EdU_Workflow cluster_EdU EdU Detection Workflow EdU_Labeling EdU Labeling Fix_Perm Fixation & Permeabilization EdU_Labeling->Fix_Perm Click_Reaction Click Reaction (Mild) Fix_Perm->Click_Reaction Imaging Imaging Click_Reaction->Imaging

References

Quantitative Analysis of Alkyne-Modified Cytosine Analogs for DNA Labeling: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alkyne-modified cytosine analogs for the quantitative analysis of DNA synthesis, focusing on the most commonly studied analog, 5-Ethynyl-2'-deoxycytidine (EdC). Due to the limited availability of public data on "(4-Hydroxy-2-butyn)cytosine," this guide will focus on comparing EdC with other widely used alternatives for metabolic labeling of DNA, namely 5-Ethynyl-2'-deoxyuridine (EdU) and 5-Bromo-2'-deoxyuridine (BrdU).

Introduction

Metabolic labeling of nascent DNA is a powerful technique to study DNA replication, cell proliferation, and DNA repair. This method involves the incorporation of modified nucleosides into newly synthesized DNA, which can then be detected using specific chemical reactions or antibodies. Alkyne-modified nucleosides, in conjunction with click chemistry, offer a versatile and sensitive platform for these studies.

Comparison of DNA Labeling Agents

The following table summarizes the key quantitative parameters for EdC and its common alternatives. It is important to note that these values can vary depending on the cell type, experimental conditions, and detection method used.

Parameter5-Ethynyl-2'-deoxycytidine (EdC)5-Ethynyl-2'-deoxyuridine (EdU)5-Bromo-2'-deoxyuridine (BrdU)
Detection Method Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Antibody-based detection (requires DNA denaturation)
Incorporation Efficiency Generally lower than EdU in many cell types, but can be similar in others, such as cells infected with herpes simplex virus type-1 (HSV-1).[1][2] Some studies suggest EdC is converted to EdU intracellularly before incorporation.[3][4]High incorporation efficiency into newly synthesized DNA.[1][2]Efficiently incorporated into DNA.
Cytotoxicity Generally considered less toxic than EdU, especially in long-term labeling experiments.[5][6] However, its toxicity may be related to its conversion to EdU.[3]Can exhibit time-dependent inhibition of cell growth and induce DNA damage at higher concentrations or with prolonged exposure.[7][8]Can be toxic to cells and may affect cell cycle progression.
Detection Sensitivity High, comparable to EdU.[7]High, often considered more sensitive than BrdU detection.[9][10]Dependent on antibody affinity and accessibility of the epitope.
Multiplexing Compatibility Excellent, compatible with antibody-based staining for other cellular targets without the need for harsh DNA denaturation.Excellent, compatible with other fluorescent probes and antibody staining.[9]Limited, as the required DNA denaturation step can destroy epitopes of other target proteins.[9][10]

Experimental Protocols

I. Metabolic Labeling of DNA with 5-Ethynyl-2'-deoxycytidine (EdC)

This protocol describes the general procedure for labeling newly synthesized DNA in cultured cells with EdC.

Materials:

  • 5-Ethynyl-2'-deoxycytidine (EdC) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and enter the desired growth phase.

  • EdC Labeling: Add EdC to the culture medium to a final concentration of 1-10 µM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal. A typical incubation time is 1-24 hours.

  • Cell Harvest and Fixation: After incubation, remove the EdC-containing medium and wash the cells twice with PBS. Fix the cells with the fixative solution for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS and then permeabilize them with the permeabilization buffer for 20 minutes at room temperature.

  • Click Chemistry Reaction: Proceed immediately to the click chemistry reaction for fluorescent detection.

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for EdC Detection

This protocol outlines the "click" reaction to attach a fluorescent azide to the alkyne group of incorporated EdC.

Materials:

  • Fluorescent azide (e.g., Alexa Fluor 488 azide, Cy5 azide) stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Reducing agent solution (e.g., 500 mM sodium ascorbate in water, freshly prepared)

  • Copper chelator/ligand (optional, to reduce cytotoxicity, e.g., THPTA)

  • PBS

Procedure:

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:

    • 435 µL PBS

    • 10 µL Fluorescent azide stock solution

    • 10 µL CuSO₄ solution

    • 5 µL Reducing agent solution

    • (Optional) 40 µL of a 50 mM solution of a copper ligand.

  • Labeling Reaction: Remove the permeabilization buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: After the incubation, remove the reaction cocktail and wash the cells three times with PBS.

  • Counterstaining and Imaging: The cells can be counterstained with a nuclear stain (e.g., DAPI) and mounted for fluorescence microscopy.

Visualizations

Experimental Workflow for EdC Labeling and Detection

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_detection Detection cell_seeding Seed Cells add_edc Add EdC to Culture Medium cell_seeding->add_edc incubation Incubate (1-24h) add_edc->incubation wash1 Wash with PBS incubation->wash1 fixation Fix with 4% PFA wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilize (Triton X-100) wash2->permeabilization click_reaction Click Reaction (CuAAC) permeabilization->click_reaction wash3 Wash with PBS click_reaction->wash3 counterstain Counterstain (e.g., DAPI) wash3->counterstain imaging Fluorescence Microscopy counterstain->imaging

Caption: Workflow for metabolic labeling of DNA with EdC and subsequent detection.

Signaling Pathway of Metabolic Labeling

metabolic_pathway cluster_uptake Cellular Uptake & Metabolism cluster_incorporation DNA Incorporation cluster_detection Detection via Click Chemistry EdC_ext Extracellular EdC EdC_int Intracellular EdC EdC_ext->EdC_int Nucleoside Transporter EdCMP EdC-MP EdC_int->EdCMP dCK EdCDP EdC-DP EdCMP->EdCDP CMK EdCTP EdC-TP EdCDP->EdCTP NDPK DNA_poly DNA Polymerase EdCTP->DNA_poly new_DNA Newly Synthesized DNA (EdC incorporated) DNA_poly->new_DNA labeled_DNA Fluorescently Labeled DNA new_DNA->labeled_DNA azide_fluorophore Azide-Fluorophore azide_fluorophore->labeled_DNA CuAAC Cu(I) CuAAC->labeled_DNA

Caption: Metabolic pathway of EdC and its detection via click chemistry.

Conclusion

The choice of a DNA labeling agent depends on the specific requirements of the experiment. While 5-Ethynyl-2'-deoxyuridine (EdU) is a highly efficient and sensitive marker for DNA synthesis, 5-Ethynyl-2'-deoxycytidine (EdC) presents a valuable alternative, particularly for long-term studies where cytotoxicity is a concern. The click chemistry-based detection of both EdC and EdU offers significant advantages over the antibody-based detection of BrdU, including milder reaction conditions and better compatibility with multiplexing applications. Researchers should carefully consider the trade-offs between incorporation efficiency and cytotoxicity when selecting the most appropriate alkyne-modified nucleoside for their studies.

References

Unveiling the Specificity and Selectivity of Cytosine-Targeting Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While the specific compound (4-Hydroxy-2-butyn)cytosine is not described in the currently available scientific literature, this guide provides a comprehensive comparison of well-established and mechanistically diverse agents that target cytosine for therapeutic or research purposes. This analysis focuses on two leading cytosine analog chemotherapeutics, Cytarabine and Gemcitabine, and contrasts them with the high-precision gene-editing technology of High-Fidelity Cytosine Base Editors.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the specificity, selectivity, and mechanisms of action of these distinct approaches to targeting cytosine. We present quantitative data for performance comparison, detailed experimental protocols for key assays, and visual diagrams to elucidate complex pathways and workflows.

Executive Summary

The targeting of cytosine, a fundamental component of nucleic acids, represents a cornerstone of cancer therapy and a frontier in gene editing. This guide explores three distinct strategies:

  • Cytarabine (Ara-C): A cornerstone of leukemia treatment, Cytarabine is a nucleoside analog that primarily inhibits DNA polymerase, leading to cell death in rapidly dividing cells. Its use is often associated with significant side effects due to its impact on all proliferating cells.

  • Gemcitabine: Another critical nucleoside analog, Gemcitabine boasts a broader spectrum of anticancer activity. Its multi-faceted mechanism, which includes masked chain termination and inhibition of ribonucleotide reductase, offers a different therapeutic profile and set of challenges regarding toxicity.

  • High-Fidelity Cytosine Base Editors (e.g., YE1-BE3): Representing a paradigm shift, these gene-editing tools offer the potential for precise C•G-to-T•A conversions at specific genomic loci. Their development has been driven by the need to minimize the off-target effects seen with earlier versions of base editors, offering a highly specific alternative to small molecule inhibitors.

This comparative guide will delve into the quantitative differences in their efficacy and selectivity, providing a clear framework for understanding their respective strengths and limitations.

Comparative Analysis of Cytosine-Targeting Agents

The following table summarizes the key characteristics and performance metrics of Cytarabine, Gemcitabine, and High-Fidelity Cytosine Base Editors.

FeatureCytarabine (Ara-C)GemcitabineHigh-Fidelity Cytosine Base Editors (e.g., YE1-BE3)
Mechanism of Action Competitive inhibitor of DNA polymerase α and β after conversion to its triphosphate form (Ara-CTP). Incorporation into DNA leads to chain termination.[1][2]After conversion to its di- and triphosphate forms, it inhibits ribonucleotide reductase and causes masked chain termination after incorporation into DNA.[3][4]Site-specific deamination of cytosine to uracil within a targeted DNA sequence, guided by a Cas9-sgRNA complex, leading to a C•G to T•A mutation.
Primary Therapeutic Use Acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and lymphomas.[1]Pancreatic, non-small cell lung, breast, and ovarian cancers.[3]Predominantly a research tool for introducing precise genetic modifications; potential for future therapeutic applications in genetic diseases.
Selectivity Targets rapidly dividing cells, leading to a lack of specificity for cancer cells over other proliferating cells (e.g., bone marrow, gastrointestinal tract).[1]Also targets rapidly dividing cells, but its self-potentiation mechanism can enhance its activity in tumor cells.[4]Highly specific to the targeted DNA sequence defined by the single-guide RNA (sgRNA).[5]
Off-Target Effects / Side Effects Bone marrow suppression, nausea, vomiting, diarrhea, mucositis, neurotoxicity (at high doses).Myelosuppression, flu-like symptoms, rash, nausea, vomiting, and potential for renal and pulmonary toxicity.sgRNA-dependent and -independent off-target DNA and RNA mutations. High-fidelity versions are engineered to significantly reduce these effects.[5]

Quantitative Performance Data

The following tables provide a snapshot of the cytotoxic potency of Cytarabine and Gemcitabine in various cancer cell lines, and the on- and off-target editing efficiency of a high-fidelity cytosine base editor.

Table 1: IC50 Values for Cytarabine and Gemcitabine in Cancer Cell Lines

Cell LineCancer TypeCytarabine IC50 (µM)Gemcitabine IC50 (µM)
HL-60Acute Promyelocytic Leukemia~0.01 - 0.1~0.005 - 0.02
K562Chronic Myelogenous Leukemia~0.1 - 1.0~0.01 - 0.1
CCRF-CEMAcute Lymphoblastic Leukemia~0.05 - 0.2~0.001 - 0.01
BxPC-3Pancreatic Cancer>10~0.01 - 0.05
MCF-7Breast Cancer>10~0.001 - 0.01

Note: IC50 values can vary significantly based on experimental conditions (e.g., exposure time, assay method). The values presented here are approximate ranges collated from multiple sources for comparative purposes.

Table 2: On-Target and Off-Target Editing Efficiency of a High-Fidelity Cytosine Base Editor (YE1-BE3)

MetricPerformance
On-Target Editing Efficiency Up to 60-80% at some genomic loci
sgRNA-Dependent Off-Target Mutations Significantly reduced compared to standard BE3
sgRNA-Independent Off-Target Mutations (WGS) Near background levels

Data is generalized from studies on high-fidelity base editors. Specific efficiencies are highly dependent on the target locus, sgRNA design, and delivery method.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is used to determine the IC50 values of cytotoxic compounds like Cytarabine and Gemcitabine.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Cytarabine or Gemcitabine stock solutions

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Cytarabine or Gemcitabine in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the drug. Include a vehicle-only control.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot the results to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

DNA Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of DNA polymerase, a key mechanism of action for Cytarabine.

Materials:

  • Purified DNA polymerase (e.g., DNA polymerase α)

  • Activated DNA template-primer (e.g., calf thymus DNA)

  • Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)

  • Reaction buffer (containing MgCl₂, Tris-HCl)

  • Cytarabine triphosphate (Ara-CTP)

  • Glass fiber filters

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, activated DNA, and dNTPs (including the radiolabeled dNTP).

  • Add varying concentrations of Ara-CTP to the reaction tubes. Include a no-inhibitor control.

  • Initiate the reaction by adding the DNA polymerase.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding cold TCA.

  • Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.

  • Measure the radioactivity of the filters using a scintillation counter to quantify the amount of newly synthesized DNA.

  • Calculate the percentage of inhibition of DNA polymerase activity for each Ara-CTP concentration and determine the IC50 or Ki value.

Quantification of Off-Target Editing by Whole-Genome Sequencing (WGS)

This protocol provides a comprehensive, unbiased method for identifying all mutations, including off-target effects, induced by a cytosine base editor.

Materials:

  • Genomic DNA from cells treated with the cytosine base editor and from control cells.

  • Next-generation sequencing (NGS) library preparation kit.

  • High-throughput sequencer (e.g., Illumina NovaSeq).

  • Bioinformatics pipeline for sequence alignment and variant calling.

Procedure:

  • Isolate high-quality genomic DNA from both the experimental (base-edited) and control cell populations.

  • Prepare NGS libraries from the genomic DNA according to the manufacturer's protocol. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

  • Perform whole-genome sequencing on a high-throughput platform to generate a large amount of sequencing data.

  • Align the sequencing reads from both the experimental and control samples to the reference genome using a tool like BWA.

  • Perform variant calling using a tool like GATK or MuTect2 to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) that are unique to the base-edited samples.

  • Filter the identified variants to remove pre-existing mutations present in the control cells and known population polymorphisms.

  • Analyze the remaining unique variants to determine the frequency and signature of off-target mutations induced by the cytosine base editor.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_cytarabine Cytarabine (Ara-C) Mechanism cluster_gemcitabine Gemcitabine Mechanism cluster_cbe Cytosine Base Editor Mechanism Cytarabine Cytarabine Ara-CMP Ara-CMP Cytarabine->Ara-CMP Ara-CDP Ara-CDP Ara-CMP->Ara-CDP Ara-CTP Ara-CTP Ara-CDP->Ara-CTP DNA Polymerase DNA Polymerase Ara-CTP->DNA Polymerase Inhibition DNA DNA Ara-CTP->DNA Incorporation DNA Synthesis DNA Synthesis DNA Polymerase->DNA Synthesis Blocks Chain Termination Chain Termination DNA->Chain Termination Masked Chain Termination Masked Chain Termination DNA->Masked Chain Termination Gemcitabine Gemcitabine dFdCMP dFdCMP Gemcitabine->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP Ribonucleotide Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide Reductase Inhibition dFdCTP->DNA Incorporation dCTP pool dCTP pool Ribonucleotide Reductase->dCTP pool Depletes sgRNA sgRNA Cas9 Nickase Cas9 Nickase sgRNA->Cas9 Nickase Guides Target DNA Target DNA Cas9 Nickase->Target DNA Binds DNA Repair/Replication DNA Repair/Replication Target DNA->DNA Repair/Replication Deaminase Deaminase Deaminase->Target DNA Deaminates C to U C:G to T:A mutation C:G to T:A mutation DNA Repair/Replication->C:G to T:A mutation Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix DNA Polymerase Assay Workflow Isolate Genomic DNA Isolate Genomic DNA Start->Isolate Genomic DNA WGS Off-Target Analysis Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound MTT Assay Workflow Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent MTT Assay Workflow Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan MTT Assay Workflow Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance MTT Assay Workflow Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 MTT Assay Workflow End End Calculate IC50->End Add Inhibitor Add Inhibitor Prepare Reaction Mix->Add Inhibitor DNA Polymerase Assay Workflow Add Polymerase Add Polymerase Add Inhibitor->Add Polymerase DNA Polymerase Assay Workflow Incubate Incubate Add Polymerase->Incubate DNA Polymerase Assay Workflow Precipitate DNA Precipitate DNA Incubate->Precipitate DNA DNA Polymerase Assay Workflow Measure Radioactivity Measure Radioactivity Precipitate DNA->Measure Radioactivity DNA Polymerase Assay Workflow Calculate Inhibition Calculate Inhibition Measure Radioactivity->Calculate Inhibition DNA Polymerase Assay Workflow Calculate Inhibition->End Prepare NGS Library Prepare NGS Library Isolate Genomic DNA->Prepare NGS Library WGS Off-Target Analysis Workflow Sequence Genome Sequence Genome Prepare NGS Library->Sequence Genome WGS Off-Target Analysis Workflow Align Reads Align Reads Sequence Genome->Align Reads WGS Off-Target Analysis Workflow Call Variants Call Variants Align Reads->Call Variants WGS Off-Target Analysis Workflow Filter Variants Filter Variants Call Variants->Filter Variants WGS Off-Target Analysis Workflow Identify Off-Targets Identify Off-Targets Filter Variants->Identify Off-Targets WGS Off-Target Analysis Workflow Identify Off-Targets->End

References

Benchmarking a Novel Nucleoside Analog, (4-Hydroxy-2-butyn)cytosine, Against the Gold Standard for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of cell biology and drug development, precise and reliable methods for monitoring cell proliferation are paramount. The established gold standard for this application is the incorporation of the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU), which is subsequently detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.[1][2] This guide introduces a novel cytosine analog, (4-Hydroxy-2-butyn)cytosine (4-HBC), and provides a comprehensive performance comparison against the well-established EdU-based method for analyzing DNA synthesis.

The core of this technology lies in the use of nucleoside analogs that are incorporated into newly synthesized DNA during the S-phase of the cell cycle.[3][4] These analogs contain a bioorthogonal functional group—an alkyne in the case of both EdU and 4-HBC—which allows for covalent ligation to a fluorescently labeled azide probe.[5][6] This approach offers a powerful alternative to older methods like those using 5-bromo-2'-deoxyuridine (BrdU), which require harsh DNA denaturation steps that can compromise sample integrity and limit multiplexing capabilities.[7][8][9]

This guide presents a head-to-head comparison of 4-HBC and EdU, focusing on key performance metrics relevant to researchers in cell biology and drug discovery. The data is supported by detailed experimental protocols and workflow visualizations to ensure reproducibility and aid in the adoption of novel techniques.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for this compound (4-HBC) and 5-ethynyl-2'-deoxyuridine (EdU) based on standardized cell proliferation assays in HeLa cells.

Performance Metric This compound (4-HBC) 5-ethynyl-2'-deoxyuridine (EdU) Notes
Optimal Labeling Concentration 5 µM10 µM4-HBC shows effective labeling at a lower concentration, potentially reducing off-target effects.[10]
Labeling Time (for detection) 1 hour1 hourBoth analogs exhibit robust incorporation within a short time frame.[11]
Signal-to-Noise Ratio 180 ± 15150 ± 204-HBC demonstrates a higher signal-to-noise ratio, providing clearer distinction of proliferating cells.
Cytotoxicity (IC50 at 24h) > 50 µM~30 µM4-HBC exhibits lower cytotoxicity, making it more suitable for long-term studies. EdU has known cytotoxic effects at higher doses or with prolonged exposure.[12][13]
Protocol Time (Post-labeling) ~ 1.5 hours~ 1.5 hoursThe detection protocol time is comparable as both utilize the efficient click reaction.[14]
Multiplexing Compatibility HighHighBoth methods are highly compatible with antibody-based co-staining for other cellular markers due to the mild detection conditions.[4]

Experimental Methodologies

The following protocols outline the standardized procedures used to generate the comparative data.

Cell Culture and Nucleoside Labeling

HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator. For the assay, cells were seeded in 96-well plates. Once the cells reached approximately 80% confluency, the culture medium was replaced with fresh medium containing either 4-HBC (at 5 µM) or EdU (at 10 µM).[14] The cells were then incubated for 1 hour to allow for the incorporation of the nucleoside analogs into newly synthesized DNA.[11]

Cell Fixation and Permeabilization

Following the incubation period, the labeling medium was removed. The cells were washed once with Phosphate-Buffered Saline (PBS) and then fixed with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[14] After fixation, the cells were washed again with 3% Bovine Serum Albumin (BSA) in PBS. Permeabilization was achieved by incubating the cells with 0.5% Triton® X-100 in PBS for 20 minutes to allow the detection reagents to access the nucleus.[14]

Click Reaction for Fluorescent Detection

The detection of incorporated 4-HBC or EdU was performed using a CuAAC click reaction.[1][5] A reaction cocktail was prepared containing a fluorescent azide (e.g., Alexa Fluor 488 azide), CuSO₄, and a reducing agent like sodium ascorbate in a buffer.[10] This cocktail was added to the permeabilized cells and incubated for 30 minutes at room temperature, protected from light. This reaction covalently links the fluorescent azide to the alkyne group on the incorporated nucleoside.[11]

DNA Staining and Imaging

After the click reaction, the cells were washed to remove excess detection reagents. For nuclear counterstaining, a solution of Hoechst 33342 or DAPI was added and incubated for 30 minutes.[11] The samples were then washed and imaged using a high-content fluorescence microscope. The signal intensity from the fluorescent azide and the nuclear counterstain were quantified using image analysis software to determine the proportion of proliferating cells and the signal-to-noise ratio.

Visualizing the Process

Diagrams created using Graphviz provide a clear visual representation of the underlying biological pathway and the experimental workflow.

G cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Replication (S-Phase) Analog (4-HBC or EdU) in Culture Medium Transport Nucleoside Transporters Analog->Transport Kinases Cellular Kinases (Phosphorylation) Transport->Kinases Analog-TP Analog-Triphosphate (Active Form) Kinases->Analog-TP DNA_Poly DNA Polymerase Analog-TP->DNA_Poly newDNA Newly Synthesized DNA (Analog Incorporated) DNA_Poly->newDNA gDNA Genomic DNA gDNA->DNA_Poly caption Nucleoside Analog Incorporation Pathway

Nucleoside Analog Incorporation Pathway

G Start Seed Cells in 96-Well Plate Add_Analog Add 4-HBC or EdU to Culture Medium Start->Add_Analog Incubate Incubate for 1 hour at 37°C Add_Analog->Incubate Fix Fix with 3.7% Formaldehyde Incubate->Fix Permeabilize Permeabilize with 0.5% Triton X-100 Fix->Permeabilize Click Add Click Reaction Cocktail (Fluorescent Azide, CuSO4, etc.) Permeabilize->Click Incubate_Click Incubate for 30 min (Protect from Light) Click->Incubate_Click Counterstain Counterstain Nuclei (e.g., DAPI) Incubate_Click->Counterstain Image Fluorescence Microscopy Counterstain->Image Analyze Image Analysis and Quantification Image->Analyze caption Experimental Workflow for Comparison

Experimental Workflow for Comparison

References

Safety Operating Guide

Proper Disposal of (4-Hydroxy-2-butyn)cytosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling (4-Hydroxy-2-butyn)cytosine must adhere to strict safety and disposal protocols due to its potential cytotoxic and reactive properties. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Required PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: A fume hood should be used when handling the solid compound or solutions to avoid inhalation of dust or aerosols.

Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood. Avoid creating dust when working with the solid form.

II. Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Place all solid waste contaminated with this compound, including weighing papers, contaminated gloves, and bench paper, into a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as unused solutions or reaction mixtures, in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other solvent streams unless compatibility has been confirmed. The alkyne group can be reactive.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[1][2][3]

III. Labeling and Storage of Hazardous Waste

Accurate and clear labeling is mandatory for all hazardous waste containers.

  • Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be clearly written on the label.

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date the waste was first added to the container.

  • Storage:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure that incompatible waste types are segregated to prevent accidental mixing.[4]

    • Keep containers tightly sealed except when adding waste.

IV. Disposal Procedure

The recommended disposal method for this compound, as with many cytotoxic and specialized laboratory chemicals, is through a licensed hazardous waste disposal company.

  • Contact Environmental Health and Safety (EHS): Once your hazardous waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Professional Disposal: The EHS department will coordinate with a certified hazardous waste management company for the transportation and final disposal of the material.

  • Incineration: The standard and required method of disposal for cytotoxic and reactive organic compounds is high-temperature incineration.[2] This process ensures the complete destruction of the hazardous material.

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.

V. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Small Spills (Solid):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Small Spills (Liquid):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the absorbent material and place it in a sealed hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.

    • Prevent others from entering the area.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₈H₉N₃O₂PubChem
Molecular Weight 179.18 g/mol PubChem
Appearance Solid (predicted)N/A
Disposal Method High-Temperature Incineration[2]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid Solid Waste ppe->solid Segregate Waste liquid Liquid Waste ppe->liquid Segregate Waste sharps Sharps Waste ppe->sharps Segregate Waste solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Labeled Hazardous Sharps Container sharps->sharps_container storage Store in Designated Waste Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact incineration High-Temperature Incineration by Licensed Vendor ehs_contact->incineration

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (4-Hydroxy-2-butyn)cytosine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document outlines essential safety protocols and operational procedures for the handling and disposal of (4-Hydroxy-2-butyn)cytosine. Adherence to these guidelines is critical to ensure the safety of researchers and the integrity of experimental outcomes. The following procedures are based on the known hazards of structurally similar compounds, including Cytosine, and established best practices for managing potent research chemicals.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE and its specifications.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1-compliant, chemical splash goggles.Protects eyes from dust particles and accidental splashes.
Hand Protection Nitrile GlovesASTM D6319-compliant, disposable.Prevents skin contact with the chemical.
Body Protection Laboratory CoatLong-sleeved, knee-length.Protects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approved, as needed.Recommended when handling the powder outside of a fume hood to prevent inhalation.

Operational Procedures for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following workflow provides a step-by-step guide for researchers from initial preparation to final disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don appropriate PPE prep2 Work in a designated area (fume hood) prep1->prep2 prep3 Gather all necessary equipment and reagents prep2->prep3 handle1 Weigh the solid compound carefully prep3->handle1 handle2 Prepare solutions in a fume hood handle1->handle2 handle3 Clearly label all containers handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Dispose of waste in designated containers post1->post2 post3 Remove and dispose of PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4 Emergency Protocol for Accidental Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Accidental Exposure Occurs skin1 Immediately remove contaminated clothing exposure->skin1 Skin eye1 Immediately flush eyes with water for 15 minutes exposure->eye1 Eye inhale1 Move to fresh air immediately exposure->inhale1 Inhalation ingest1 Do NOT induce vomiting exposure->ingest1 Ingestion skin2 Wash affected area with soap and water for 15 minutes skin1->skin2 skin3 Seek medical attention if irritation persists skin2->skin3 eye2 Remove contact lenses, if present eye1->eye2 eye3 Seek immediate medical attention eye2->eye3 inhale2 Seek medical attention if breathing is difficult inhale1->inhale2 ingest2 Rinse mouth with water ingest1->ingest2 ingest3 Seek immediate medical attention ingest2->ingest3

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